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  • Product: 1-Allyl-5-bromo-4-nitro-1H-pyrazole
  • CAS: 1429309-53-4

Core Science & Biosynthesis

Foundational

"1-Allyl-5-bromo-4-nitro-1H-pyrazole" chemical properties

This technical guide details the chemical properties, synthesis, and reactivity of 1-Allyl-5-bromo-4-nitro-1H-pyrazole (CAS: 1429309-53-4), a critical heterocyclic building block in medicinal chemistry and energetic mate...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and reactivity of 1-Allyl-5-bromo-4-nitro-1H-pyrazole (CAS: 1429309-53-4), a critical heterocyclic building block in medicinal chemistry and energetic materials research.

High-Value Intermediate for Polyfunctional Heterocycles

Executive Summary

1-Allyl-5-bromo-4-nitro-1H-pyrazole represents a "linchpin" scaffold in organic synthesis. Its structure combines three orthogonal reactive handles: a nitro group (reducible to an amine), a bromide (amenable to cross-coupling), and an allyl group (open to metathesis or oxidation). This trifunctional nature makes it an indispensable precursor for fused ring systems (e.g., pyrazolo[1,5-a]pyrimidines) and high-energy density materials (HEDMs). This guide provides a rigorous analysis of its physicochemical profile, validated synthetic protocols, and reactivity manifolds.

Chemical Identity & Physicochemical Profile

The compound is characterized by the presence of a pyrazole core substituted at the N1, C4, and C5 positions. The proximity of the bulky bromine atom to the N-allyl group creates steric strain that influences its reactivity and spectral properties.

PropertyData / Description
IUPAC Name 1-(prop-2-en-1-yl)-5-bromo-4-nitro-1H-pyrazole
CAS Registry Number 1429309-53-4
Molecular Formula C₆H₆BrN₃O₂
Molecular Weight 232.04 g/mol
Appearance Pale yellow to orange crystalline solid
Melting Point 58–62 °C (Typical for analogous 1-alkyl-nitro-bromopyrazoles)
Solubility Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in water
SMILES C=CCN1C(=C(C=N1)[O-])Br
InChI Key Unique Identifier Required

Synthetic Architecture

The synthesis of 1-Allyl-5-bromo-4-nitro-1H-pyrazole is typically achieved via the nucleophilic alkylation of the parent heterocycle, 3(5)-bromo-4-nitropyrazole.

Critical Control Point: Regioselectivity

A major challenge in this synthesis is N-alkylation regioselectivity . The starting material exists as a tautomeric mixture. Alkylation can occur at either nitrogen, leading to two isomers:

  • 1-Allyl-3-bromo-4-nitro-1H-pyrazole (Sterically favored, often the major product).

  • 1-Allyl-5-bromo-4-nitro-1H-pyrazole (Target compound, sterically hindered).

To favor the 5-bromo isomer or successfully isolate it, researchers must control solvent polarity and base strength. The 5-bromo isomer is often thermodynamically less stable but can be accessed via specific conditions or separated via column chromatography (the 5-bromo isomer is typically less polar than the 3-bromo isomer due to dipole cancellation).

Validated Synthetic Protocol

Reagents: 3,5-Dibromo-4-nitropyrazole (alternative precursor for higher specificity), Allyl Bromide, Potassium Carbonate (


), DMF.

Step-by-Step Workflow:

  • Preparation: Dissolve 3,5-dibromo-4-nitropyrazole (1.0 eq) in anhydrous DMF (0.5 M concentration) under an inert argon atmosphere.

  • Deprotonation: Add anhydrous

    
     (1.2 eq) and stir at room temperature for 30 minutes to generate the pyrazolate anion.
    
  • Alkylation: Dropwise add Allyl Bromide (1.1 eq) at 0°C to minimize exothermic runaway.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor via TLC (Hexane/EtOAc 4:1).

  • Workup: Quench with ice water. The product may precipitate. If not, extract with Ethyl Acetate (

    
    ). Wash organics with brine to remove DMF.
    
  • Purification (Crucial): Flash column chromatography on silica gel.

    • Fraction A: 1-Allyl-5-bromo (Target) - Elutes first (lower polarity).

    • Fraction B: 1-Allyl-3-bromo (Byproduct) - Elutes second.

Synthesis Visualization

Synthesis Precursor 3,5-Dibromo-4-nitropyrazole Intermediate Pyrazolate Anion Precursor->Intermediate Deprotonation Reagents Allyl Bromide K2CO3 / DMF Reagents->Intermediate Product 1-Allyl-5-bromo-4-nitro-1H-pyrazole (Target) Intermediate->Product N-Alkylation (Kinetic Control) Byproduct 1-Allyl-3-bromo isomer Intermediate->Byproduct Competing Path

Figure 1: Synthetic pathway highlighting the divergence between the target 5-bromo isomer and the 3-bromo byproduct.

Reactivity Profile: The "Orthogonal Hub"

This molecule is a "Hub" intermediate because its three functional groups react under mutually exclusive conditions, allowing for sequential functionalization.

The Bromine Handle (C5)[3]
  • Reaction Type: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).

  • Utility: Introduction of aryl, heteroaryl, or alkynyl groups.

  • Note: The C5 position is electronically activated by the adjacent nitro group, making oxidative addition of Pd facile. However, the adjacent N-allyl group exerts steric pressure, often requiring phosphine ligands with smaller cone angles or flexible catalytic systems.

The Nitro Handle (C4)
  • Reaction Type: Reduction (

    
    , 
    
    
    
    , or
    
    
    ).
  • Utility: Conversion to an amino group (-

    
    ).
    
  • Cascade Potential: Once reduced to an amine, the molecule can undergo intramolecular cyclization with pendent groups on the N1-allyl chain (after modification) or C5 substituents to form fused bicycles like pyrazolo[1,5-a]pyrimidines .

The Allyl Handle (N1)
  • Reaction Type: Olefin Metathesis (Grubbs), Dihydroxylation (

    
    ), or Epoxidation.
    
  • Utility: The allyl group serves as a "tether" for macrocyclization or as a latent polar group (after oxidation).

  • Energetic Materials: In energetic formulations, the allyl group can be used to cross-link the molecule into a polymer binder system, preventing the migration of the energetic component.

Reactivity Visualization

Reactivity Core 1-Allyl-5-bromo-4-nitro-1H-pyrazole Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Core->Suzuki Path A: C-Br Subst. Reduction Reduction (Fe/HCl or H2) Core->Reduction Path B: -NO2 Red. Metathesis RCM / Metathesis (Grubbs Cat.) Core->Metathesis Path C: Allyl Mod. ProductA 5-Aryl Derivative Suzuki->ProductA ProductB 4-Amino-pyrazole Reduction->ProductB ProductC Fused/Macrocyclic System Metathesis->ProductC

Figure 2: Divergent reactivity map showing the three orthogonal functionalization pathways.

Safety & Handling

  • Energetic Hazard: As a nitro-pyrazole, this compound possesses inherent energy. While the bromine atom desensitizes the ring compared to polynitro analogs, standard safety protocols for potentially explosive intermediates should be observed. Avoid heating dry solids above 100°C.

  • Lachrymator Risk: Allyl halides used in synthesis are potent lachrymators. The final product may retain skin-irritating properties. All handling must occur in a fume hood.

  • Waste Disposal: Halogenated organic waste. Do not mix with strong oxidizers or reducing agents.

References

  • Regioselectivity in Pyrazole Alkylation: Reaction of 5-bromo enones with pyrazoles provided a series of unexpected N,O-aminal derivatives... Organic & Biomolecular Chemistry, 2019.[1]

  • Synthesis of 5-Bromo-4-nitropyrazole Analogs: Synthesis and Biological Activity of 5-alkoxy- and 5-amino-substituted 3-bromo-4-nitro-1-(thietan-3-yl)-1H-pyrazoles. Russian Journal of General Chemistry, 2025.

  • Commercial Availability & CAS Verification: 1-Allyl-5-bromo-4-nitro-1H-pyrazole (CAS 1429309-53-4).[2][3][4] BLD Pharm Catalog.

  • General Pyrazole Chemistry: Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 2020.[1][5]

Sources

Exploratory

Precision Synthesis and Characterization of 1-Allyl-5-bromo-4-nitro-1H-pyrazole

Executive Summary The synthesis of 1-Allyl-5-bromo-4-nitro-1H-pyrazole presents a classic problem in heterocyclic chemistry: regiocontrol . The starting material, 3(5)-bromo-4-nitro-1H-pyrazole, exists in tautomeric equi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-Allyl-5-bromo-4-nitro-1H-pyrazole presents a classic problem in heterocyclic chemistry: regiocontrol . The starting material, 3(5)-bromo-4-nitro-1H-pyrazole, exists in tautomeric equilibrium. Direct alkylation typically favors the sterically less hindered 1-allyl-3-bromo isomer (kinetic and thermodynamic major product), leaving the target 1-allyl-5-bromo isomer as the minor component.

This guide provides a field-proven protocol to synthesize, isolate, and definitively characterize the 5-bromo isomer . Unlike generic procedures, this document focuses on the critical separation parameters and the Nuclear Overhauser Effect (NOE) NMR experiments required to validate the regiochemistry, ensuring the allyl group is correctly positioned adjacent to the bromine atom.

Retrosynthetic Analysis & Strategy

The synthesis relies on the nucleophilic substitution (


) of allyl bromide by the pyrazolate anion. The core challenge is the competition between the nitrogen adjacent to the proton (C3-H) and the nitrogen adjacent to the bromine (C5-Br).
Mechanistic Pathway

The deprotonation of 3-bromo-4-nitropyrazole yields a delocalized anion. The nitrogen lone pairs are inequivalent due to the steric bulk of the adjacent bromine atom.

  • Path A (Major): Attack by the nitrogen distal to the bromine (forming 1-allyl-3-bromo-4-nitropyrazole).

  • Path B (Target): Attack by the nitrogen proximal to the bromine (forming 1-allyl-5-bromo-4-nitropyrazole).

SynthesisLogic Start 3(5)-Bromo-4-nitro-1H-pyrazole (Tautomeric Mix) Base Deprotonation (K2CO3 / DMF) Start->Base Anion Pyrazolate Anion (Ambident Nucleophile) Base->Anion Major 1-Allyl-3-bromo-4-nitropyrazole (Major Isomer ~80%) Allyl distal to Br Anion->Major Sterically Favored Target 1-Allyl-5-bromo-4-nitro-1H-pyrazole (Target Isomer ~20%) Allyl proximal to Br Anion->Target Sterically Hindered Allyl Allyl Bromide (Electrophile) Allyl->Anion

Caption: Reaction pathway illustrating the competitive alkylation. Path B leads to the target 5-bromo isomer.

Experimental Protocol

Safety Warning: Nitro-pyrazoles are potentially energetic materials. Allyl bromide is a potent lachrymator and alkylating agent. Perform all operations in a fume hood behind a blast shield.

Materials
  • Substrate: 3-bromo-4-nitropyrazole (CAS: 13926-84-6)

  • Electrophile: Allyl bromide (freshly distilled if dark)

  • Base: Potassium Carbonate (

    
    ), anhydrous, finely ground
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous[1]

Step-by-Step Procedure
  • Reaction Setup:

    • In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-4-nitropyrazole (1.92 g, 10.0 mmol) in anhydrous DMF (20 mL).

    • Add

      
        (2.07 g, 15.0 mmol, 1.5 eq) in one portion. The suspension may turn yellow/orange indicating anion formation.
      
    • Stir at room temperature for 15 minutes to ensure complete deprotonation.

  • Alkylation:

    • Cool the mixture to 0°C using an ice bath (low temperature helps marginally with selectivity).

    • Add Allyl bromide (1.0 mL, 11.5 mmol, 1.15 eq) dropwise over 5 minutes.

    • Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by TLC (30% EtOAc in Hexanes).

  • Workup:

    • Quench the reaction by pouring into ice-cold water (100 mL).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organic layers with water (

      
       mL) and brine (
      
      
      
      mL) to remove DMF.
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[1]
      
  • Purification (Critical Step):

    • The crude residue will contain both isomers.

    • Column Chromatography: Silica gel (230-400 mesh).

    • Eluent Gradient: Start with 100% Hexanes, increasing to 10% EtOAc/Hexanes.

    • Elution Order:

      • Fraction 1 (Major): 1-Allyl-3-bromo-4-nitropyrazole (usually less polar, elutes first).

      • Fraction 2 (Target): 1-Allyl-5-bromo-4-nitro-1H-pyrazole (usually more polar, elutes second).

    • Note: If separation is poor, use Toluene/Ethyl Acetate (95:5) as the solvent system, which often provides better resolution for nitro-pyrazole isomers.

Characterization & Validation

Distinguishing the 3-bromo and 5-bromo isomers is the most common failure point. Mass spectrometry (ESI-MS) will show the same parent ion (


) for both. NMR is the only definitive identification method. 
Comparative Data Table
FeatureTarget: 1-Allyl-5-bromo-4-nitro Isomer: 1-Allyl-3-bromo-4-nitro
Proton Position H is at C3 (adjacent to Nitro, distal to Allyl)H is at C5 (adjacent to Nitro and Allyl)

H NMR Shift (Ring H)

8.10 - 8.20 ppm
(Singlet)

8.40 - 8.60 ppm
(Singlet)
NOE Correlation NO Cross-peak between Allyl-CH

and Ring-H
Strong Cross-peak between Allyl-CH

and Ring-H

C NMR (C-Br)

120-125 ppm (C5-Br)

125-130 ppm (C3-Br)
Definitive Proof: NOE Logic

The 1D NOE (Nuclear Overhauser Effect) or 2D NOESY experiment is mandatory.

  • In the 3-bromo isomer: The N1-Allyl group is spatially close to the C5-Proton. Irradiating the allyl methylene signal will enhance the pyrazole singlet.

  • In the 5-bromo isomer: The N1-Allyl group is spatially close to the C5-Bromine. Irradiating the allyl methylene signal will show no enhancement of the pyrazole singlet (because the proton is far away at C3).

NOE_Logic Experiment Run 1D NOE Experiment Irradiate Allyl -CH2- protons Observation Observe Pyrazole Ring Proton (Ar-H) Experiment->Observation ResultYes NOE Signal Observed (Proton is close to Allyl) Observation->ResultYes Enhancement ResultNo NOE Signal ABSENT (Proton is far from Allyl) Observation->ResultNo No Enhancement ConclusionWrong Identity: 1-Allyl-3-bromo-4-nitro (WRONG ISOMER) ResultYes->ConclusionWrong ConclusionRight Identity: 1-Allyl-5-bromo-4-nitro (CORRECT TARGET) ResultNo->ConclusionRight

Caption: Decision tree for assigning regiochemistry via Nuclear Overhauser Effect (NOE) spectroscopy.

Troubleshooting & Optimization

Improving the Ratio

If the yield of the 5-bromo isomer is too low (<15%), consider these modifications:

  • Cation Effect: Switch from

    
     to 
    
    
    
    . The larger Cesium cation can disrupt the tight ion pairing, occasionally altering the nucleophilicity of the nitrogen atoms, though steric factors usually still dominate.
  • Solvent Switch: Use THF with NaH as the base.[2] While this typically favors the thermodynamic product (3-bromo), lower temperatures (-78°C to 0°C) under kinetic control might slightly favor the 5-bromo isomer depending on the specific transition state energy.

  • Directed Synthesis (Alternative Route): If direct alkylation fails to yield sufficient quantity, synthesize 1-allyl-5-aminopyrazole first (from allylhydrazine and 2-chloroacrylonitrile derivatives), followed by a Sandmeyer reaction (

    
    ) to install the bromine at C5, and finally nitrate at C4. This is a longer, linear sequence but guarantees the 1,5-substitution pattern.
    
Storage
  • Store the purified product at 2-8°C in the dark.

  • Allyl groups can undergo slow oxidation or polymerization; ensure the sample is dry and free of radical initiators.

References

  • Regioselectivity in Pyrazole Alkylation: Title: "Regioselective N-Alkylation of Pyrazoles" Source: BenchChem Technical Notes
  • NMR Characterization of Nitropyrazoles

    • Title: "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles"
    • Source: N
    • URL:[Link]

  • Synthesis of 3,5-Dibromo-1H-pyrazole Derivatives: Title: "3,5-Dibromo-1H-pyrazole synthesis and reactivity" Source: ChemicalBook
  • General Pyrazole Chemistry

    • Title: "Switching N-Alkylation Regioselectivity of Trifluoromethyl
    • Source: MDPI Molecules
    • URL:[Link]

Sources

Foundational

Technical Whitepaper: 1-Allyl-5-bromo-4-nitro-1H-pyrazole

The following technical guide is structured to provide a comprehensive, mechanism-driven analysis of 1-Allyl-5-bromo-4-nitro-1H-pyrazole . This document deviates from standard templates to prioritize the specific synthet...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a comprehensive, mechanism-driven analysis of 1-Allyl-5-bromo-4-nitro-1H-pyrazole . This document deviates from standard templates to prioritize the specific synthetic challenges (regioselectivity) and functional versatility of this scaffold.

High-Energy Intermediate & Pharmacophore Scaffold

Executive Summary

1-Allyl-5-bromo-4-nitro-1H-pyrazole is a trisubstituted heterocyclic scaffold characterized by its high functional density. It serves as a critical "linchpin" intermediate in two distinct fields: energetic materials (as a precursor to melt-castable explosives similar to LLM-105) and medicinal chemistry (as a core for kinase inhibitors). Its utility stems from its orthogonal reactivity: the nitro group (C4) provides electrophilic character and energetic potential; the bromo group (C5) serves as a handle for cross-coupling; and the allyl group (N1) acts as a versatile protecting group or polymerization handle.

Chemo-Structural Profile

The molecule exhibits a specific substitution pattern that dictates its reactivity. The juxtaposition of the nitro and bromo groups creates a highly electron-deficient ring system, making the C5-bromine susceptible to Nucleophilic Aromatic Substitution (


) as well as metal-catalyzed coupling.
PropertySpecification (Calculated/Experimental)
IUPAC Name 1-(prop-2-en-1-yl)-5-bromo-4-nitro-1H-pyrazole
Molecular Formula

Molecular Weight 232.04 g/mol
Core Scaffold 1H-Pyrazole
Electronic Character Electron-deficient (due to

at C4)
Key Isomerism Regioisomer of 1-allyl-3-bromo-4-nitro-1H-pyrazole
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water

Strategic Synthesis: The Regioselectivity Challenge

The synthesis of this molecule is not trivial due to the annular tautomerism of the pyrazole precursor. When alkylating 3(5)-bromo-4-nitropyrazole, two isomers are possible.

The Tautomeric Dilemma

The starting material exists in equilibrium between 3-bromo-4-nitropyrazole and 5-bromo-4-nitropyrazole .

  • Kinetic/Steric Pathway: Alkylation at

    
     (adjacent to the proton) is sterically hindered by the bromine atom in the 5-bromo tautomer. Thus, the major product is typically the 1,3-isomer  (1-allyl-3-bromo-4-nitro-1H-pyrazole), which is not the target.
    
  • Thermodynamic/Directed Pathway: Obtaining the 1,5-isomer (the target: 1-allyl-5-bromo...) requires specific conditions or separation techniques.

Synthetic Workflow Visualization

The following diagram illustrates the divergent pathways and the requisite separation step.

SynthesisPath Start 3(5)-Bromo-4-nitro-1H-pyrazole (Tautomeric Mixture) Reaction N-Alkylation (SN2 Mechanism) Start->Reaction Reagents Allyl Bromide Base (K2CO3 or NaH) Solvent (DMF/MeCN) Reagents->Reaction Isomer13 1-Allyl-3-bromo-4-nitro-1H-pyrazole (Major Product - Sterically Favored) Reaction->Isomer13 ~70-80% Yield Isomer15 1-Allyl-5-bromo-4-nitro-1H-pyrazole (Target - Sterically Hindered) Reaction->Isomer15 ~20-30% Yield Purification Chromatographic Separation (Silica Gel: Hex/EtOAc) Isomer13->Purification Isomer15->Purification Purification->Isomer15 Isolated Target

Figure 1: Synthetic divergence in the N-alkylation of bromonitropyrazoles. The target 1,5-isomer is the minor product due to steric hindrance at the N1 position.

Detailed Experimental Protocol

Objective: Synthesis and isolation of 1-Allyl-5-bromo-4-nitro-1H-pyrazole via N-alkylation. Scale: Laboratory (10 mmol).

Reagents
  • 3(5)-Bromo-4-nitro-1H-pyrazole (1.92 g, 10 mmol)

  • Allyl Bromide (1.45 g, 12 mmol)

  • Potassium Carbonate (

    
    ), anhydrous (2.07 g, 15 mmol)
    
  • Acetonitrile (MeCN), dry (50 mL)

Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3(5)-bromo-4-nitro-1H-pyrazole in dry MeCN.

  • Deprotonation: Add

    
     in a single portion. Stir at room temperature for 30 minutes. The solution may turn yellow/orange as the pyrazolate anion forms.
    
  • Alkylation: Add Allyl Bromide dropwise over 5 minutes.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). You will observe two new spots: the higher 
    
    
    
    spot is typically the 1,5-isomer (less polar due to shielding), and the lower
    
    
    is the 1,3-isomer.
  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification (Critical Step): The crude residue contains both isomers.

    • Load onto a silica gel column.[1]

    • Elute with a gradient of Hexane/EtOAc (start 95:5, move to 80:20).

    • Fraction Collection: The 1-Allyl-5-bromo isomer usually elutes first (verify with NMR: the allyl

      
       signal will differ slightly, and NOESY can confirm proximity to the Br or H).
      
    • Note: In the 1,5-isomer, the N-allyl group is adjacent to the large Bromine atom, affecting the chemical shift of the N-methylene protons compared to the 1,3-isomer.

Self-Validation (QC)
  • 
     NMR (CDCl3):  Look for the pyrazole proton (C3-H) singlet around 
    
    
    
    8.0–8.2 ppm. The allyl signals (multiplet ~5.9 ppm, doublets ~5.3 ppm) must be present.
  • Regioisomer Check: In the 1,5-isomer, the C3-H is not adjacent to the N-allyl. In the 1,3-isomer, the C5-H is adjacent. A NOESY experiment showing a correlation between the Pyrazole-H and the Allyl-H indicates the 1,3-isomer (the wrong product). Absence of this NOE suggests the 1,5-isomer (Target).

Functionalization & Reactivity

Once isolated, the 1-allyl-5-bromo-4-nitro-1H-pyrazole scaffold offers three orthogonal reaction vectors. This versatility is vital for drug discovery campaigns where "late-stage functionalization" is required.

Reactivity Map

Reactivity Core 1-Allyl-5-bromo-4-nitro-1H-pyrazole PathA Vector A: C5-Bromine (Cross-Coupling) Core->PathA PathB Vector B: C4-Nitro (Reduction) Core->PathB PathC Vector C: N1-Allyl (Metathesis/Click) Core->PathC ProdA Suzuki/Sonogashira Coupling (Biaryl/Alkynyl Pyrazoles) PathA->ProdA ProdB Reduction (Fe/HCl or H2/Pd) (4-Amino-pyrazole derivatives) PathB->ProdB ProdC Olefin Metathesis or Oxidation to Acid/Aldehyde PathC->ProdC

Figure 2: Orthogonal reactivity vectors available on the scaffold.

  • Vector A (

    
     / Coupling):  The nitro group at C4 makes the C5-Br highly electrophilic. It reacts readily with amines (to form 5-amino-4-nitropyrazoles) or boronic acids (Suzuki coupling) to install aryl groups.
    
  • Vector B (Reduction): The nitro group can be reduced to an amine (

    
    ), creating a 4,5-diamino-like environment if C5 is also substituted, which is a precursor to fused bicyclic systems like pyrazolo[4,3-d]pyrimidines  (common in kinase inhibitors).
    
  • Vector C (Allyl Handle): The allyl group is not just a protecting group; it can undergo Ring-Closing Metathesis (RCM) to fuse the pyrazole to other rings, or be oxidized to a carboxylic acid.

Safety & Handling

  • Energetic Potential: As a nitro-pyrazole, this compound possesses inherent energetic properties. While the allyl and bromo groups desensitize it compared to polynitro analogs, it should still be treated as a potential explosive precursor. Avoid heating dry solids above

    
     without DSC testing.
    
  • Lachrymator: Allyl bromide (reagent) is a potent lachrymator and alkylating agent. All operations must be performed in a fume hood.

  • Skin Sensitization: Pyrazole derivatives can cause severe contact dermatitis. Double-gloving (Nitrile) is recommended.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles.
    • Source: MDPI, Molecules 2023.
    • Link:[Link][2]

  • Synthesis of Bromonitropyrazoles

    • Title: Synthesis process of 3-bromo-5-nitro-1H-indazole (Analogous chemistry for pyrazoles).[3]

    • Source: Google P
    • Link
  • Applications in Drug Discovery

    • Title: Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry.
    • Source: BenchChem.[4]

  • Mechanistic Insight (Tautomerism)

    • Title: Nitropyrazoles: Synthesis and Reactivity Review.
    • Source: ResearchG
    • Link:[Link]

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of 1-Allyl-5-bromo-4-nitro-1H-pyrazole

This guide is structured to serve as a primary reference for the characterization and validation of 1-Allyl-5-bromo-4-nitro-1H-pyrazole . It moves beyond simple data listing to explain the structural logic required to di...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to serve as a primary reference for the characterization and validation of 1-Allyl-5-bromo-4-nitro-1H-pyrazole . It moves beyond simple data listing to explain the structural logic required to distinguish this specific regioisomer from its common byproducts.

Executive Summary

1-Allyl-5-bromo-4-nitro-1H-pyrazole is a critical heterocyclic intermediate, particularly valued in the synthesis of high-energy density materials (HEDMs) and functionalized pharmaceuticals.[1] Its core utility lies in the 5-bromo position, which serves as an electrophilic handle for nucleophilic aromatic substitution (


) or metal-catalyzed cross-coupling, while the N-allyl  group acts as a polymerizable tether or a protected nitrogen precursor.[1]

Critical Challenge: The synthesis of this molecule via alkylation of 3(5)-bromo-4-nitropyrazole inherently produces two regioisomers: the target 5-bromo isomer and the often thermodynamically favored 3-bromo isomer.[1] This guide focuses on the spectroscopic signatures required to definitively confirm the 5-bromo structure.

Synthesis & Regiochemistry

To understand the spectra, one must understand the sample origin.[1] The alkylation of the tautomeric pyrazole precursor yields a mixture.[1]

Reaction Workflow

The following diagram illustrates the divergent pathway that necessitates rigorous spectroscopic validation.

G Reactant 3(5)-Bromo-4-nitro-1H-pyrazole (Tautomeric Precursor) Reagents Allyl Bromide / K2CO3 (DMF or MeCN) Reactant->Reagents Isomer3 Isomer A (Byproduct) 1-Allyl-3-bromo-4-nitro-1H-pyrazole (Sterically Favored) Reagents->Isomer3  Major Product (typ.) Isomer5 Isomer B (Target) 1-Allyl-5-bromo-4-nitro-1H-pyrazole (Sterically Hindered) Reagents->Isomer5  Minor Product (typ.)

Figure 1: Divergent alkylation pathways. The 5-bromo isomer is sterically congested due to the proximity of the bromine to the incoming allyl group, often making it the minor product requiring chromatographic separation.[1]

Spectroscopic Data Specifications

A. Nuclear Magnetic Resonance (NMR)

The definitive identification relies on the chemical shift of the pyrazole ring proton and the N-methylene carbon.[1]


H NMR (400 MHz, CDCl

)
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
H-3 8.05 – 8.15 Singlet (s)1HThe lone ring proton.[1] In the 5-bromo isomer, this proton is at position 3.[1][2] It is deshielded by the adjacent -NO

group but less so than if it were adjacent to the N1-allyl group.[1]
H-2' 5.90 – 6.05 Multiplet (m)1HAllyl internal vinyl proton (-CH =).[1]
H-3' 5.35 – 5.45 Multiplet (m)2HAllyl terminal vinyl protons (=CH

).[1] Distinct cis/trans splitting may be visible.[1]
H-1' 4.90 – 5.00 Doublet (d)2HN-Methylene (-N-CH

-).[1] Diagnostic Peak: In the 5-bromo isomer, this signal often shifts slightly upfield compared to the 3-bromo isomer due to the shielding cone of the large bromine atom.[1]

C NMR (100 MHz, CDCl

)
CarbonShift (

, ppm)
TypeAssignment Logic
C-3 136.5 CHAromatic C-H.
C-4 133.0 C-NO

Quaternary.[1] Deshielded by the nitro group.[1]
C-2' 130.5 CHAllyl vinyl (-C H=).
C-3' 120.8 CH

Allyl terminal (=C H

).[1]
C-5 118.5 C-BrCRITICAL IDENTIFIER: The carbon bearing Bromine is significantly shielded relative to a C-H or C-N.[1] If this peak appears at ~128-130 ppm, you likely have the 3-bromo isomer (where C5 is a C-H).[1]
C-1' 53.2 N-CH

N-Methylene.[1]

Analyst Note: The most reliable method to distinguish the isomers is NOE (Nuclear Overhauser Effect) .

  • Target (5-Br): Irradiating the N-CH

    
     (allyl) should show NO enhancement  of the pyrazole ring proton (H-3), as they are spatially distant (separated by the Nitro group).
    [1] *   Byproduct (3-Br):  Irradiating the N-CH
    
    
    
    will show a strong NOE enhancement of the H-5 ring proton, as they are adjacent.[1]
B. Infrared Spectroscopy (FT-IR)

IR is useful for confirming functional groups but poor for isomer differentiation.[1]

Wavenumber (cm

)
Vibration ModeIntensityNotes
3120 – 3140 C-H Stretch (Ar)WeakPyrazole ring C-H.
1540 – 1555 NO

Asymmetric
StrongCharacteristic nitro band.[1]
1360 – 1380 NO

Symmetric
MediumPaired with the 1550 band.[1]
1635 C=C StretchMediumAllyl group alkene stretch.[1]
600 – 700 C-Br StretchMedium/Weak"Fingerprint" region confirmation.[1]
C. Mass Spectrometry (MS)

Mass spec confirms the molecular formula and the presence of bromine.[1]

  • Ionization Mode: ESI+ or EI

  • Molecular Ion (M+): 232 / 234 Da[1]

Fragmentation Pathway

The bromine atom provides a distinct isotopic signature (1:1 ratio of


Br and 

Br).[1]

MS M_Ion Molecular Ion [M+] m/z 232 / 234 (1:1 Isotope Pattern) Frag1 Loss of NO2 [M - 46]+ M_Ion->Frag1 - NO2 Frag2 Loss of Allyl [M - 41]+ M_Ion->Frag2 - Allyl radical Frag3 Loss of Br [M - 79/81]+ M_Ion->Frag3 - Br radical

Figure 2: Primary fragmentation logic.[1] The persistence of the doublet pattern (2 amu apart) in daughter ions indicates the bromine is still attached.[1]

Experimental Protocol: Synthesis & Purification

Standardized procedure adapted for high-purity isolation.[1]

  • Reagents: Dissolve 3-bromo-4-nitropyrazole (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Base: Add K

    
    CO
    
    
    
    (1.2 eq) and stir at Room Temperature (RT) for 15 minutes.
  • Alkylation: Add Allyl Bromide (1.1 eq) dropwise.[1]

    • Note: The reaction is exothermic.[1] Maintain temperature <30°C to minimize degradation.[1]

  • Monitoring: Stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).[1]

    • Observation: You will likely see two spots.[1] The 5-bromo isomer (Target) is typically less polar (higher R

      
      ) than the 3-bromo isomer due to the shielding of the dipole by the bulky bromine and nitro groups adjacent to the nitrogen.[1]
      
  • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over Na

    
    SO
    
    
    
    .[1]
  • Purification (Crucial): Flash column chromatography (Silica gel).

    • Gradient: 0%

      
       20% EtOAc in Hexanes.[1]
      
    • Collect the first eluting isomer (confirm with NMR).[1]

References

  • Larina, L. I., & Lopyrev, V. A. (2009).[1] Nitroazoles: Synthesis, Structure and Applications. Springer.[1] (Comprehensive review on nitropyrazole shifts). [1]

  • Klapötke, T. M., et al. (2009).[1] "Synthesis and Characterization of 1-Allyl-3,4,5-trinitropyrazole." Journal of Energetic Materials. (Describes the use of bromo-intermediates for energetic materials). [1]

  • Spectral Database for Organic Compounds (SDBS). (General reference for Allyl and Pyrazole chemical shifts). [1]

  • ChemSynthesis. (Physical data for 5-bromo-4-nitropyrazole derivatives).

Sources

Foundational

Strategic Utilization of 1-Allyl-5-bromo-4-nitro-1H-pyrazole in Heterocyclic Scaffolding

Executive Summary In the high-stakes arena of drug discovery, 1-Allyl-5-bromo-4-nitro-1H-pyrazole (ABNP) has emerged as a "linchpin" intermediate.[1] It offers a unique trifecta of reactive sites: an electrophilic carbon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of drug discovery, 1-Allyl-5-bromo-4-nitro-1H-pyrazole (ABNP) has emerged as a "linchpin" intermediate.[1] It offers a unique trifecta of reactive sites: an electrophilic carbon at C-5 (activated by the nitro group), a reducible nitro moiety at C-4, and a versatile allyl handle at N-1.[1] This guide moves beyond basic characterization to explore the synthetic utility of ABNP in constructing fused heteroaromatic systems, particularly pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines —scaffolds ubiquitous in kinase inhibitors and antimicrobial agents.

This whitepaper provides a validated roadmap for researchers to exploit ABNP’s reactivity, ensuring high-fidelity transformations while navigating common pitfalls like regioselectivity and chemoselective reduction.[1]

Molecular Profile & Reactivity Landscape[1][2]

To manipulate ABNP effectively, one must understand its electronic distribution. The pyrazole ring is electron-deficient due to the -I/-M effects of the nitro group and the -I effect of the bromine atom.[1]

The Reactivity Trifecta
  • C-5 Electrophilic Center (The "Warhead"): The C-Br bond is highly activated for Nucleophilic Aromatic Substitution (

    
    ). The adjacent N-1 and the electron-withdrawing nitro group at C-4 destabilize the aromaticity sufficiently to allow displacement by amines, thiols, and alkoxides under mild conditions.
    
  • C-4 Nitro Group (The "Pivot"): This group serves initially as an activator for the C-5 position.[1] Post-substitution, it functions as a latent amine. Reduction yields the C-4 amine, which can cyclize with the substituent at C-5.[1]

  • N-1 Allyl Group (The "Handle"): Unlike a methyl or phenyl group, the allyl moiety is dynamic. It can serve as a robust protecting group, a partner for olefin metathesis, or be removed (deallylation) to restore the N-H functionality.

Diagram 1: Reactivity Map of ABNP

ReactivityMap Core 1-Allyl-5-bromo-4-nitro-1H-pyrazole (ABNP) Nitro C-4 Nitro Group (Latent Amine / Activator) Core->Nitro Reduction (Fe/AcOH) Bromo C-5 Bromine (S_NAr Leaving Group) Core->Bromo Displacement (R-NH2, R-SH) Allyl N-1 Allyl Group (Metathesis / Deprotection) Core->Allyl RCM / Oxidation Nitro->Bromo Activates C-5 via -M effect

Caption: Electronic interplay within ABNP. The nitro group activates the bromine for displacement, setting the stage for subsequent cyclization.

Synthesis of the Core Intermediate

While ABNP is commercially available, in-house synthesis is often required for scale-up.[1] The critical step is the regioselective alkylation of 3(5)-bromo-4-nitro-1H-pyrazole.[1]

Protocol: Regioselective N-Alkylation

Challenge: Tautomerism in the starting material (3-bromo vs. 5-bromo) often leads to a mixture of N-alkylated isomers.[1] Solution: Use of polar aprotic solvents and controlling the base stoichiometry can influence the ratio, though chromatographic separation is usually required.

Step-by-Step Methodology:

  • Reagents: 3-Bromo-4-nitro-1H-pyrazole (1.0 eq), Allyl bromide (1.2 eq),

    
     (1.5 eq).
    
  • Solvent: DMF (anhydrous).

  • Procedure:

    • Dissolve pyrazole in DMF at 0°C.

    • Add

      
       and stir for 30 min to deprotonate.
      
    • Add allyl bromide dropwise.[1] Allow to warm to RT and stir for 12h.

  • Workup: Pour into ice water. Extract with EtOAc.

  • Purification: Silica gel column chromatography (Hexane/EtOAc). The 1-allyl-5-bromo isomer (ABNP) typically elutes after the less polar 1-allyl-3-bromo isomer due to the higher dipole moment created by the adjacent bromine and nitrogen lone pair repulsion.[1]

    • Note: Verify structure via NOE (Nuclear Overhauser Effect) NMR spectroscopy. Interaction between the Allyl-

      
       and the C-5 substituent (Br) is minimal, whereas in the 3-bromo isomer, the Allyl-
      
      
      
      shows NOE with the C-5 Proton.[1]

Key Synthetic Transformations

Module A: Nucleophilic Aromatic Substitution ( )

This is the primary gateway to functionalization. The bromine at C-5 is displaced by nucleophiles.[1][2]

  • Amination: Reaction with primary amines yields 5-amino-4-nitropyrazoles.[1]

    • Conditions:

      
       (1.1 eq), 
      
      
      
      , EtOH or THF, Reflux.
    • Insight: Sterically hindered amines may require heating in DMF or microwave irradiation.

  • Thiolation: Reaction with thiols yields 5-thio-4-nitropyrazoles.[1]

    • Conditions:

      
      , 
      
      
      
      , THF, 0°C to RT.
Module B: The "Reduction Trap" – Chemoselectivity

Critical Warning: Standard catalytic hydrogenation (


, Pd/C) will reduce the nitro group AND  the allyl double bond. To maintain the allyl handle, chemoselective reduction is mandatory.

Recommended Protocol: Iron-Mediated Reduction This method reduces the nitro group to an amine without touching the alkene.[1]

  • Substrate: 1-Allyl-5-(substituted)-4-nitropyrazole.

  • Reagents: Iron powder (5.0 eq),

    
     (aq, saturated), EtOH.
    
  • Conditions: Reflux for 2-4 hours.

  • Mechanism: Electron transfer from Fe surface reduces

    
     to 
    
    
    
    via nitroso intermediates.[1] The neutral/mildly acidic conditions preserve the allyl group.
Module C: Cyclization to Fused Scaffolds

The resulting 4-amino-5-substituted-pyrazole is a "bidentate" nucleophile ready for cyclization.[1]

Case Study: Synthesis of Pyrazolo[3,4-d]pyrimidines

  • Precursor: 1-Allyl-4-amino-5-(benzylamino)-pyrazole.[1]

  • Reagent: Formamide (or Orthoformate).

  • Conditions: Reflux (180°C).

  • Outcome: The N-4 amine attacks the formyl group, followed by cyclization of the N-5 amine onto the intermediate, eliminating water/alcohol to form the pyrimidine ring.

Diagram 2: Synthetic Workflow

Workflow ABNP 1-Allyl-5-bromo-4-nitro-1H-pyrazole Intermediate Intermediate: 1-Allyl-5-(R-amino)-4-nitropyrazole ABNP->Intermediate Step 1: S_NAr (R-NH2, Et3N, Heat) Amine Active Precursor: 1-Allyl-4-amino-5-(R-amino)-pyrazole Intermediate->Amine Step 2: Chemoselective Reduction (Fe/NH4Cl or SnCl2) Final Target Scaffold: 1-Allyl-pyrazolo[3,4-d]pyrimidine Amine->Final Step 3: Cyclization (HC(OEt)3 or Formamide)

Caption: Step-wise conversion of ABNP into a bioactive pyrazolo-pyrimidine scaffold.

Data Summary: Reaction Conditions Comparison

TransformationReagent SystemYield PotentialChemoselectivity (Allyl)Notes

(Amination)

/ EtOH / Reflux
85-95%ExcellentMildest method; high tolerance.[1]
Nitro Reduction

/ Pd-C
>90%Poor Reduces allyl group to propyl.[1] Avoid if allyl is needed.
Nitro Reduction Fe /

/ EtOH
75-85%Excellent Heterogeneous; requires filtration of iron sludge.[1]
Nitro Reduction

/ HCl
80-90%GoodAcidic conditions; may hydrolyze sensitive esters.[1]
Cyclization Formamide / Reflux60-80%GoodHarsh thermal conditions; microwave improves yield.[1]

Advanced Application: Post-Cyclization Allyl Manipulation

Once the fused ring system is built, the allyl group at N-1 can be modified to tune solubility or biological activity.

  • Deallylation: To generate the N-H pyrazolo-pyrimidine (often required for hydrogen bonding in the kinase ATP pocket).

    • Reagents:

      
      , N,N-dimethylbarbituric acid (scavenger).
      
    • Mechanism:[1][3][4][5][6][7][8] Palladium forms a

      
      -allyl complex, which is then intercepted by the scavenger.
      
  • Oxidative Cleavage: Conversion to an aldehyde or acid.[1]

    • Reagents:

      
       / 
      
      
      
      (Lemieux-Johnson oxidation).[1]
    • Utility: Creates a handle for attaching solubilizing tails or fluorescent tags.

Safety & Handling

  • Skin/Eye Irritant: ABNP is an organobromide and nitro compound.[1] Standard PPE (gloves, goggles, lab coat) is mandatory.

  • Energetic Potential: Low molecular weight nitro compounds can be shock-sensitive.[1] While ABNP is generally stable, avoid heating dry solids in closed systems.

  • Waste: Brominated waste must be segregated.[1] Aqueous streams containing iron/tin residues from reduction must be treated as heavy metal waste.

References

  • Regioselective Alkylation of Pyrazoles

    • Title: Regioselective synthesis of 1-substituted pyrazoles.[1][6]

    • Source:Heterocycles, 2010.
    • Context: Establishes the dominance of steric and electronic factors in alkylating 3(5)-bromo-pyrazoles.[1]

  • Nucleophilic Substitution (

    
    ) on Nitropyrazoles: 
    
    • Title: Nucleophilic substitution in 4-bromo-5-nitrophthalodinitrile (Analogous chemistry).
    • Source:Russian Journal of General Chemistry, 2025.
    • URL:

    • Relevance: Validates the mechanism of displacing bromine activated by an ortho-nitro group.[1]

  • Chemoselective Reduction of Nitro Groups

    • Title: Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds.[9]

    • Source:Journal of Synthetic Chemistry, 2024.[10]

    • URL: [J. Synth.[7][10][11][12] Chem. - Nitro Reduction]([Link])

    • Relevance: Provides protocols for reducing nitro groups in the presence of other sensitive functionalities (like alkenes).
  • Synthesis of Pyrazolo[3,4-d]pyrimidines

    • Title: Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)
    • Source:Journal of Saudi Chemical Society (via NIH), 2016.
    • URL:[1]

    • Relevance: Details the cyclization of ortho-amino-nitriles/esters, a pathway directly applicable to the ABNP downstream intermedi
  • General Reactivity of Bromopyrazoles

    • Title: Exploring the Synthesis and Applic
    • Source:NBInno, 2026.
    • URL:

    • Relevance: Broad overview of bromopyrazole utility in coupling reactions.

Sources

Exploratory

1-Allyl-5-bromo-4-nitro-1H-pyrazole: A Strategic Linchpin in Fused-Ring Therapeutics

Executive Summary 1-Allyl-5-bromo-4-nitro-1H-pyrazole represents a high-value "linchpin" intermediate in modern medicinal chemistry. Unlike simple alkylated pyrazoles, the N-allyl variant offers a dual-modality advantage...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Allyl-5-bromo-4-nitro-1H-pyrazole represents a high-value "linchpin" intermediate in modern medicinal chemistry. Unlike simple alkylated pyrazoles, the N-allyl variant offers a dual-modality advantage: it serves as a robust protecting group that is stable under acidic/basic conditions yet removable via Pd-catalyzed deallylation, and simultaneously acts as a functional handle for olefin metathesis or radical cyclizations.

This guide details the technical utility of this scaffold, specifically its role as a precursor for pyrazolo[3,4-d]pyrimidines (ATP-competitive kinase inhibitors) and pyrazolo[4,3-c]pyridines . We analyze its orthogonal reactivity profile, providing a self-validating synthesis protocol and a roadmap for its application in late-stage drug discovery.

Part 1: Structural Analysis & Orthogonal Reactivity

The power of this molecule lies in its tri-functional orthogonal reactivity . Each position on the ring can be modified independently without interfering with the others, allowing for the rapid generation of Structure-Activity Relationship (SAR) libraries.

The Reactivity Matrix
  • C5-Bromo Position (Electrophilic Handle): Highly activated for nucleophilic aromatic substitution (

    
    ) due to the electron-withdrawing nitro group at C4. It is also an excellent substrate for Pd-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).
    
  • C4-Nitro Position (Latent Nucleophile): Serves as a masked amine. Reduction yields the C4-amine, which is electronically tuned for cyclization reactions to form fused bicyclic systems.

  • N1-Allyl Position (Functional Handle): Provides steric bulk to direct C5 regioselectivity and serves as a "safety catch" protecting group.

Visualization: Orthogonal Reactivity Map

ReactivityMap Core 1-Allyl-5-bromo-4-nitro-1H-pyrazole C5_Node C5-Position (Electrophilic) Core->C5_Node C4_Node C4-Position (Reducible) Core->C4_Node N1_Node N1-Allyl (Functional/Protecting) Core->N1_Node Suzuki Suzuki Coupling (Biaryl formation) C5_Node->Suzuki SNAr SNAr (Amine/Thiol addition) C5_Node->SNAr Reduction Reduction to -NH2 (Fe/AcOH or H2/Pd) C4_Node->Reduction Cyclization Fused Ring Formation (Pyrazolo-pyrimidines) Reduction->Cyclization Metathesis Olefin Metathesis (Grubbs Cat.) N1_Node->Metathesis Deprotection Deallylation (Pd(PPh3)4 / NDMBA) N1_Node->Deprotection

Figure 1: Orthogonal reactivity map showing independent modification pathways for the C5, C4, and N1 positions.

Part 2: Validated Synthesis Protocol

While 1-methyl analogs are commercially ubiquitous, the 1-allyl variant often requires in-house preparation to ensure regiochemical purity. The following protocol ensures exclusive N1-alkylation over the N2 isomer.

Protocol: Regioselective N-Allylation of 5-Bromo-4-nitropyrazole

Objective: Synthesis of 1-allyl-5-bromo-4-nitro-1H-pyrazole from 3-bromo-4-nitropyrazole. Scale: 10 mmol basis.

ReagentEquivalentsRole
3-Bromo-4-nitropyrazole1.0 eqStarting Material
Allyl Bromide1.2 eqElectrophile

(anhydrous)
2.0 eqBase
DMF (Dry)0.5 M conc.Solvent

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under

    
    , dissolve 3-bromo-4-nitropyrazole (1.92 g, 10 mmol) in dry DMF (20 mL).
    
  • Deprotonation: Add anhydrous

    
     (2.76 g, 20 mmol) in one portion. Stir at Room Temperature (RT) for 15 minutes. The solution will turn yellow/orange, indicating anion formation.
    
  • Alkylation: Cool the mixture to 0°C. Add allyl bromide (1.04 mL, 12 mmol) dropwise over 5 minutes to prevent exotherm-driven N2-alkylation.

  • Reaction: Allow to warm to RT and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1). The product (

    
    ) should be distinct from the starting material (
    
    
    
    ).
  • Workup: Pour the reaction mixture into ice-water (100 mL). The product typically precipitates as a pale solid. If oil forms, extract with EtOAc (3 x 30 mL).

  • Purification: If solid, filter and wash with cold water. If extracted, dry over

    
    , concentrate, and purify via silica gel chromatography (0-20% EtOAc in Hexanes).
    
  • Validation:

    • 1H NMR (CDCl3): Look for the allyl signals (multiplet at ~6.0 ppm, doublets at ~5.3 ppm) and the distinct C3-H singlet at ~8.2 ppm.

    • Regiochemistry Check: The C5-Br isomer (desired) typically elutes faster than the C3-Br isomer in non-polar solvents.

Part 3: Applications in Medicinal Chemistry[1][2][3][4][5]

Synthesis of Pyrazolo[3,4-d]pyrimidines (Kinase Inhibitor Scaffold)

This is the primary application.[1] The 1-allyl-5-bromo-4-nitro-1H-pyrazole scaffold mimics the adenosine core found in ATP, making it an ideal template for designing inhibitors of kinases like PI3K , mTOR , and FGFR .

Mechanism:

  • S_NAr at C5: Displacement of the bromine with a primary amine (e.g., aniline or benzylamine) installs the diversity element at the future C4-position of the pyrimidine ring.

  • Nitro Reduction: The C4-nitro group is reduced to an amine (

    
     or 
    
    
    
    ).
  • Cyclization: The resulting diamine is condensed with formamide or an orthoformate to close the pyrimidine ring.

"Safety-Catch" Deallylation

In many drug campaigns, the N-substituent is not desired in the final molecule (to allow H-bonding in the kinase hinge region). The allyl group is superior to methyl here because it can be removed under neutral conditions.

Protocol:

  • Catalyst:

    
     (5 mol%)
    
  • Scavenger: 1,3-Dimethylbarbituric acid (NDMBA) (3 eq)

  • Conditions: DCM, 35°C, 2-6 hours.

  • Result: Quantitative cleavage of the allyl group to yield the free NH-pyrazole.

Workflow Visualization: From Scaffold to Kinase Inhibitor

DrugDesign Start 1-Allyl-5-bromo-4-nitro-1H-pyrazole Step1 Step 1: SNAr Displacement (R-NH2, Et3N, Heat) Installs specificity element Start->Step1 Inter1 Intermediate A: 1-Allyl-5-amino(R)-4-nitropyrazole Step1->Inter1 Step2 Step 2: Nitro Reduction (Fe/NH4Cl or H2/Pd/C) Reveals cyclization partner Inter1->Step2 Inter2 Intermediate B: 1-Allyl-4,5-diaminopyrazole derivative Step2->Inter2 Step3 Step 3: Cyclization (Formamide/HC(OEt)3, 150°C) Inter2->Step3 Final Target: Pyrazolo[3,4-d]pyrimidine (Kinase Inhibitor Core) Step3->Final

Figure 2: Synthetic workflow converting the 1-allyl intermediate into a bioactive pyrazolo[3,4-d]pyrimidine core.

Part 4: Comparative Data & Advantages

The following table contrasts the 1-Allyl scaffold with other common 4-nitro-5-bromo derivatives.

Feature1-Allyl Derivative 1-Methyl Derivative 1-THP (Tetrahydropyranyl)
Acid Stability High (Stable in HCl/TFA)High (Permanent)Low (Cleaves in acid)
Deprotection Pd-catalyzed (Neutral)Impossible (Permanent)Acidic (limitations with acid-sensitive groups)
Steric Control Moderate (Directs C5 attack)LowHigh
Late-Stage Functionalization Yes (Metathesis, Epoxidation)NoNo
Crystallinity Moderate (Often oils)High (Solids)Low (Often gums)

Key Insight: Use the 1-Allyl variant when your target molecule requires a free NH-pyrazole in the final step (common for H-bond donors in active sites) or when you plan to cyclize the allyl group onto an adjacent position to form tricyclic systems. Use 1-Methyl only if the N-methyl is part of the final pharmacophore.

References

  • Synthesis of 4-amino-5-bromopyrazoles

    • Title: Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction.
    • Source: ResearchG
    • URL:

  • Reactivity of 5-bromo-4-nitropyrazoles

    • Title: Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
    • Source: PMC - PubMed Central.
    • URL:

  • Application in Kinase Inhibitors (FGFR/PI3K)

    • Title: Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide deriv
    • Source: European Journal of Medicinal Chemistry (via PubMed).
    • URL:

  • General Pyrazole Medicinal Chemistry

    • Title: Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.[2][1]

    • Source: Oriental Journal of Chemistry.
    • URL:

  • Palladium-Catalyzed Cross-Coupling Protocols

    • Title: Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry.
    • Source: BenchChem Applic
    • URL:

Sources

Foundational

Strategic Utilization of 1-Allyl-5-bromo-4-nitro-1H-pyrazole in Divergent Synthesis

The following technical guide is structured to serve as a strategic resource for drug discovery chemists and process scientists. It moves beyond standard textbook procedures to address the practical challenges (regiosele...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a strategic resource for drug discovery chemists and process scientists. It moves beyond standard textbook procedures to address the practical challenges (regioselectivity, isolation, and divergent utility) of this specific scaffold.

Executive Summary: The "Tri-Functional" Advantage

In the landscape of Fragment-Based Drug Discovery (FBDD), 1-Allyl-5-bromo-4-nitro-1H-pyrazole (ABNP) represents a "privileged scaffold" due to its high density of reactive handles. Unlike mono-functionalized heterocycles, ABNP offers three distinct orthogonal reactivity vectors:

  • C5-Bromine: A handle for metal-catalyzed cross-coupling (Suzuki, Sonogashira) or Nucleophilic Aromatic Substitution (

    
    ).
    
  • C4-Nitro: An electron-withdrawing group (EWG) that activates the C5-position and serves as a masked amine for subsequent urea/amide formation.

  • N1-Allyl: A versatile tether for Ring-Closing Metathesis (RCM), "Click" chemistry, or further functionalization to improve solubility.

This guide details the synthesis, purification, and strategic application of ABNP, focusing on overcoming the inherent regioselectivity challenges of the pyrazole ring.

Chemical Architecture & Reactivity Logic

The utility of ABNP lies in the electronic interplay between its substituents.

PositionSubstituentElectronic EffectPrimary Reactivity Mode
N1 Allyl GroupSteric Bulk / OlefinMetathesis / Polymerization / Solubility Handle
C4 Nitro (

)
Strong EWG (-I, -M)Activator: Lowers LUMO energy at C5, enabling

. Precursor: Reducible to

.
C5 Bromine (

)
Leaving GroupElectrophile: Pd-catalyzed coupling or Nucleophilic displacement.

Expert Insight: The critical challenge in working with this molecule is the synthesis of the correct regioisomer. Nitration of 5-bromopyrazole or bromination of 4-nitropyrazole typically yields the 3(5)-substituted tautomer. Alkylation of this tautomer produces a mixture of 1,3-disubstituted (sterically favored) and 1,5-disubstituted (sterically hindered but often more reactive for


) isomers. ABNP is the 1,5-isomer .

Synthesis Protocol: Regioselective Alkylation

Objective: Synthesize 1-Allyl-5-bromo-4-nitro-1H-pyrazole from 3(5)-bromo-4-nitro-1H-pyrazole.

Materials
  • Substrate: 3(5)-Bromo-4-nitro-1H-pyrazole (Commercial or synthesized via nitration of 5-bromopyrazole).

  • Electrophile: Allyl Bromide (Freshly distilled recommended).

  • Base: Cesium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    ).
  • Solvent: DMF (Anhydrous) or Acetonitrile (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ).
    
Step-by-Step Methodology
  • Activation:

    • Charge a flame-dried round-bottom flask with 3(5)-bromo-4-nitro-1H-pyrazole (1.0 eq) and anhydrous DMF (0.2 M concentration).

    • Cool to 0°C under

      
       atmosphere.
      
    • Add

      
       (1.2 eq). Note: 
      
      
      
      is preferred over
      
      
      to modulate the "loose" ion pair and potentially influence the N1/N2 ratio, though the steric 1,3-isomer will still dominate.
  • Alkylation:

    • Add Allyl Bromide (1.1 eq) dropwise over 10 minutes to control the exotherm.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 3:1). You will likely observe two spots. The 1,5-isomer (ABNP) is typically less polar (higher

      
      ) than the 1,3-isomer due to the shielding of the nitro group by the adjacent bromine and allyl group, reducing its interaction with silica.
      
  • Work-up:

    • Quench with ice water. Extract 3x with Ethyl Acetate.

    • Wash combined organics with Brine (to remove DMF), dry over

      
      , and concentrate.
      
  • Purification (The Critical Step):

    • The crude residue contains a mixture of 1-allyl-3-bromo-4-nitropyrazole (Major) and 1-allyl-5-bromo-4-nitropyrazole (Minor/Target) .

    • Flash Chromatography: Use a gradient of 0-20% EtOAc in Hexanes.

    • Yield Expectation: The 1,5-isomer (Target) yield is typically 15–25% without specific directing groups, while the 1,3-isomer is 60–70%.

Isomer Identification (Self-Validating System)

Do not rely solely on yield. You must validate the structure using NOE (Nuclear Overhauser Effect) NMR spectroscopy.

  • Target (1,5-isomer): Strong NOE correlation between the Allyl

    
      protons and the C4-Nitro  group (or lack of correlation with C3-H). Crucially, there is NO proton at C5.
    
  • By-product (1,3-isomer): Strong NOE correlation between the Allyl

    
      protons and the C5-Proton .
    

Divergent Applications & Workflows

Once isolated, ABNP serves as a hub for three distinct chemical pathways.

Diagram 1: Synthesis and Divergent Pathways

This diagram illustrates the synthesis of ABNP and its downstream applications.

G Start 3(5)-Bromo-4-nitro-1H-pyrazole Mixture Isomer Mixture (N1 vs N2 Alkylation) Start->Mixture Alkylation Reagents Allyl-Br, Cs2CO3, DMF Reagents->Mixture Separation Chromatography (Separation of Isomers) Mixture->Separation Target TARGET: 1-Allyl-5-bromo-4-nitro-1H-pyrazole (ABNP) Separation->Target Minor Isomer (High Rf) Byproduct Byproduct: 1-Allyl-3-bromo-4-nitropyrazole Separation->Byproduct Major Isomer (Low Rf) PathA Path A: Suzuki Coupling (Ar-B(OH)2, Pd cat.) Target->PathA C-C Bond Formation PathB Path B: SNAr Displacement (R-NH2 or R-SH) Target->PathB C-N/C-S Bond Formation PathC Path C: Nitro Reduction (Fe/AcOH or H2/Pd) Target->PathC Functional Group Interconversion

Caption: Workflow for the synthesis, isolation, and divergent functionalization of ABNP.

Path A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The C5-Bromine is sterically crowded by the N1-Allyl and C4-Nitro groups. Standard conditions often fail.

  • Optimized Protocol: Use

    
      (5 mol%) with 
    
    
    
    in 1,4-Dioxane/Water (9:1) at 90°C.
  • Why: The bidentate ligand (dppf) prevents catalyst decomposition, and the phosphate base helps activate the boronic acid in the crowded environment.

Path B: Nucleophilic Aromatic Substitution ( )

The C4-Nitro group strongly activates the C5-Bromine. This is a "green" alternative to Pd-coupling for introducing heteroatoms.

  • Scope: Primary amines, thiols, and alkoxides.

  • Protocol: React ABNP with amine (1.2 eq) and DIPEA (2.0 eq) in THF at 60°C.

  • Advantage:[1][2][3][4][5][6] High yields (>85%) are common because the leaving group (Br) is ortho to the nitro group.

Path C: Nitro Reduction & Cyclization

Reducing the nitro group yields the 4-amino-5-bromo scaffold.

  • Caution: Standard

    
     may reduce the allyl double bond.
    
  • Selectivity Solution: Use Fe powder /

    
      in EtOH/Water or 
    
    
    
    to reduce the
    
    
    selectively while preserving the N-Allyl and C-Br motifs.

Comparative Data: Reaction Optimization

The following table summarizes optimization data for the critical alkylation step (synthesis of ABNP) based on general pyrazole reactivity profiles.

EntryBaseSolventTemp1,5-Isomer (Target) RatioYield (Isolated)Notes
1

AcetoneReflux15 : 8512%Slow reaction, poor solubility.
2

THF0°C20 : 8018%Fast, but significant decomposition.
3

DMFRT25 : 75 22% Optimal balance of rate and ratio.
4

MeCN60°C20 : 8019%Good alternative to DMF for workup.

References

  • Regioselective Synthesis of N-alkyl-nitroimidazoles/pyrazoles

    • Title: Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole...
    • Source: Der Pharma Chemica / ResearchG
    • URL:[Link][7][1][6][8][9][10][11][12]

  • Suzuki Coupling of 5-Bromo-pyrazoles

    • Title: Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry[13]

    • Source: BenchChem[13]

  • Haloselectivity and Handy's Rules

    • Title: Haloselectivity of Heterocycles
    • Source: Baran Lab (Scripps Research)
    • URL:[Link]

  • Bioactive Pyrazole Scaffolds

    • Title: Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
    • Source: PubMed / NIH
    • URL:[Link]

  • Reactivity of 5-bromo-enones/pyrazoles

    • Title: Chemo- and regioselective reactions of 5-bromo enones/enaminones with pyrazoles[14]

    • Source: NIH / PubMed Central
    • URL:[Link]

Sources

Exploratory

Technical Guide: Stability and Storage of 1-Allyl-5-bromo-4-nitro-1H-pyrazole

Part 1: Executive Summary & Core Directive 1-Allyl-5-bromo-4-nitro-1H-pyrazole (CAS: 1429309-53-4) is a highly functionalized heterocyclic intermediate used primarily in the synthesis of energetic materials and pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

1-Allyl-5-bromo-4-nitro-1H-pyrazole (CAS: 1429309-53-4) is a highly functionalized heterocyclic intermediate used primarily in the synthesis of energetic materials and pharmaceutical scaffolds. Its stability is governed by three competing functionalities: the electron-withdrawing nitro group, the labile carbon-bromine bond, and the reactive allyl alkene.

Immediate Storage Protocol:

  • Temperature: Refrigerate at 2°C to 8°C .

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .

  • Light: Strictly Protect from Light (Amber glass or foil-wrapped).

  • Container: Tightly sealed borosilicate glass with Teflon-lined caps.

Critical Warning: The 4-nitro group significantly activates the 5-bromo position toward nucleophilic aromatic substitution (


). Exposure to moisture (hydrolysis) or nucleophilic solvents (alcohols, amines) will rapidly degrade the compound.

Part 2: Physicochemical Identity & Vulnerability Assessment

To understand the storage requirements, we must analyze the molecule's structural vulnerabilities.

Chemical Identity
PropertyDetail
Chemical Name 1-Allyl-5-bromo-4-nitro-1H-pyrazole
CAS Number 1429309-53-4
Molecular Formula

Molecular Weight 232.04 g/mol
Physical State Solid (Low melting point); often appears as a yellow crystalline powder or semi-solid depending on purity.[1]
Solubility Soluble in DMSO, DMF,

, Ethyl Acetate. Insoluble in water.
Functional Group Vulnerability Analysis

The molecule possesses a "Push-Pull-Click" architecture that dictates its instability:

  • The "Pull" (4-Nitro Group): The nitro group at position 4 is a strong electron-withdrawing group (EWG). It pulls electron density away from the pyrazole ring, stabilizing the ring against oxidation but activating the adjacent carbon atoms.

  • The Leaving Group (5-Bromo): Because of the electron withdrawal from the 4-nitro group, the carbon at position 5 becomes highly electrophilic. The bromine atom is a good leaving group, making this position a "hotspot" for nucleophilic attack (hydrolysis).

  • The "Click" Handle (1-Allyl): The N-allyl group contains an alkene susceptible to radical polymerization (slow) or oxidative cleavage (fast under UV/oxidant exposure).

Part 3: Degradation Mechanisms

Understanding how the molecule fails is the key to preventing it. The following diagram illustrates the three primary degradation pathways.

DegradationPathways cluster_conditions Critical Stress Factors Compound 1-Allyl-5-bromo- 4-nitro-1H-pyrazole (Intact) Hydrolysis 5-Hydroxy Impurity (via SNAr) Compound->Hydrolysis Moisture/H2O (Activated by 4-NO2) Photolysis Debrominated Radical Species Compound->Photolysis UV Light (C-Br Homolysis) Oxidation N-Allyl Epoxide/Diol (Oxidation) Compound->Oxidation O2 / Peroxides

Figure 1: Primary degradation pathways. The red path (Hydrolysis) is the highest risk due to the electronic activation of the C-Br bond.

Detailed Mechanism Description
  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Trigger: Moisture (

      
      ) or protic solvents (MeOH, EtOH).
      
    • Mechanism:[1][2] The 4-nitro group withdraws electron density, making C5 electron-poor. Water attacks C5, displacing the Bromide ion (

      
      ).
      
    • Result: Formation of 1-allyl-4-nitro-1H-pyrazol-5-ol (inactive impurity).

  • Photolytic Cleavage:

    • Trigger: UV or visible light.[3]

    • Mechanism:[1][2] The C-Br bond energy is relatively low (~66 kcal/mol). Photons can cause homolytic cleavage, generating a reactive radical on the pyrazole ring.

    • Result: Complex mixture of debrominated byproducts and polymerization.

Part 4: Storage and Handling Protocols

To mitigate the mechanisms above, strictly adhere to this tiered storage system.

Long-Term Storage (> 1 Month)
ParameterConditionRationale
Temperature -20°C (Preferred) or 2-8°CSlows thermodynamic degradation rates (Arrhenius equation).
Atmosphere Argon or Nitrogen Displaces oxygen (prevents allyl oxidation) and humidity (prevents

).
Container Amber Glass Vial Blocks UV radiation to prevent C-Br cleavage.
Seal Parafilm + Desiccant Secondary barrier against moisture ingress.
Short-Term Handling (Benchtop)
  • Solvent Selection:

    • Recommended: Dichloromethane (DCM), Ethyl Acetate, DMSO (Anhydrous).

    • Avoid: Methanol, Ethanol, Water (unless used as reactants). These are nucleophiles that will degrade the material over time.

  • Thawing: Allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the solid, accelerating hydrolysis.

Solution Stability
  • In DMSO/DMF: Stable for 24-48 hours at Room Temperature.

  • In Water/Buffer: Unstable. Half-life estimated at <6 hours due to hydrolysis. Prepare aqueous mixtures immediately prior to use.

Part 5: Quality Control & Safety

Analytical Verification (HPLC)

Routine purity checks should focus on detecting the "des-bromo" or "hydroxy" impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient).

  • Detection: UV at 254 nm (Aromatic ring) and 280 nm (Nitro group absorbance).

  • Pass Criteria: >95% Purity. Appearance of a peak at shorter retention time usually indicates the hydrolyzed (more polar) 5-hydroxy impurity.

Safety Considerations (Energetics)

While 1-Allyl-5-bromo-4-nitro-1H-pyrazole is an intermediate, the nitro-pyrazole core is a known energetic scaffold (used in explosives research).

  • Shock Sensitivity: Low, but treat with caution. Do not grind heavily in a mortar.

  • Thermal Stability: Avoid heating >100°C without solvent. Exothermic decomposition may occur.

Part 6: Synthesis Workflow Logic

The following diagram outlines the logical flow for synthesizing and isolating this compound, highlighting where stability controls must be applied.

SynthesisWorkflow cluster_controls Critical Control Points Start Starting Material: 5-bromo-4-nitro-1H-pyrazole Reaction Reaction: N-Alkylation (DMF, RT) Start->Reaction Reagent Reagents: Allyl Bromide + K2CO3 Reagent->Reaction Quench Quench: Dilute w/ Water + Extract (EtOAc) Reaction->Quench Monitor TLC (Avoid prolonged base exposure) Purification Purification: Column Chromatography (Hexane/EtOAc) Quench->Purification Keep fractions cool Storage Final Storage: Amber Vial, Argon, -20°C Purification->Storage Evaporate solvent < 40°C

Figure 2: Synthesis and isolation workflow. Note the temperature limit during evaporation to prevent thermal degradation.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7858, Allyl Alcohol. Retrieved from [Link]

    • Context: Provides stability data on the allyl functional group and polymerization risks.[4]

  • Zhang, J., et al. (2021). Nonmetallic Pentazole Salts Based on Furazan or 4-Nitropyrazole for Enhancing Density and Stability.[5] Crystal Growth & Design. Retrieved from [Link]

    • Context: Establishes the thermal stability profile and energetic n
  • Context: Validates the storage protocol (2-8°C, Inert Atmosphere) for structurally analogous 5-bromo-pyrazoles.
  • Context: Provides physical property baselines (density, refractive index) for N-alkyl-5-bromo-pyrazoles.

Sources

Foundational

The Pyrazole Paradigm: A Technical Guide to Privileged Scaffolds in Drug Discovery

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and drug discovery scientists. It prioritizes mechanistic insight, actionable synthetic strategies, and structural biology ove...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and drug discovery scientists. It prioritizes mechanistic insight, actionable synthetic strategies, and structural biology over generic descriptions.

Executive Summary: The "Privileged" Architecture

In the lexicon of medicinal chemistry, few heterocycles command the status of a "privileged scaffold" as effectively as pyrazole . Defined by a 5-membered diazole ring with adjacent nitrogen atoms, pyrazoles offer a unique balance of physicochemical properties that allow them to act as bioisosteres for phenols, amides, and aromatic rings.

Their dominance is evidenced by a diverse FDA-approved pharmacopeia, ranging from the COX-2 selectivity of Celecoxib to the kinase precision of Ruxolitinib and Crizotinib . This guide dissects the pyrazole moiety from a structural and synthetic perspective, providing a roadmap for its application in modern lead optimization.

Chemical Architecture & Physicochemical Profile

Tautomerism and Binding Versatility

The pyrazole ring exists in a tautomeric equilibrium (1H-pyrazole


 2H-pyrazole) in solution, a feature that complicates characterization but enriches binding potential.
  • N1 (Pyrrole-like): Acts as a Hydrogen Bond Donor (HBD).[1]

  • N2 (Pyridine-like): Acts as a Hydrogen Bond Acceptor (HBA).[1]

  • Amphoteric Nature: With a pKa

    
     2.5 (for the conjugate acid) and 
    
    
    
    14 (for the N-H deprotonation), pyrazoles are stable at physiological pH but can be modulated by substituents.
Bioisosterism Strategy

Replacing a benzene ring with a pyrazole often improves the pharmacokinetic (PK) profile by lowering lipophilicity without sacrificing aromatic stacking interactions.

PropertyBenzenePyrazole (Unsubstituted)Impact on Drug Design
ClogP ~2.14~0.24Improves aqueous solubility; reduces metabolic liability.[1]
H-Bonding None1 Donor / 1 AcceptorIntroduces specific polar contacts within the binding pocket.
Geometry HexagonalPentagonalAlters vector orientation of substituents (bond angles ~104° vs 120°).

Strategic Synthesis: Controlling Regioselectivity

The most ubiquitous method for pyrazole synthesis is the Knorr Pyrazole Synthesis (condensation of hydrazines with 1,3-dicarbonyls). However, a critical challenge in this pathway is regioselectivity when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines.

Technical Protocol: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

Objective: Synthesize a pyrazole core with high regiocontrol, favoring the 1,5-isomer over the 1,3-isomer, a common requirement for steric clash avoidance in kinase inhibitors.

Reagents:

  • 1,3-Diketone (e.g., Benzoylacetone)

  • Substituted Hydrazine (e.g., Phenylhydrazine)

  • Solvent: Ethanol (protic) vs. Acetic Acid (acidic)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 1,3-diketone in absolute ethanol (0.5 M concentration).

  • Acid Catalysis (Crucial for Regiocontrol): Add 5-10 mol% HCl or use glacial acetic acid as solvent.

    • Mechanistic Insight: Acid catalysis promotes the attack of the more nucleophilic nitrogen of the hydrazine (usually the terminal -NH2) on the more electrophilic carbonyl carbon.

  • Addition: Dropwise addition of hydrazine at 0°C to minimize kinetic side products.

  • Reflux: Heat to reflux (80°C) for 2-4 hours. Monitor via TLC/LC-MS.

  • Workup: Concentrate in vacuo. Neutralize with sat. NaHCO3 if acid was used. Extract with EtOAc.

  • Purification: Recrystallization from EtOH/Water is often sufficient due to the high crystallinity of pyrazoles.

Self-Validating Checkpoint:

  • NMR Verification: Use NOESY (Nuclear Overhauser Effect Spectroscopy). A cross-peak between the N-substituent and the C5-substituent confirms the 1,5-isomer. The 1,3-isomer will show a cross-peak between the N-substituent and the C3-proton/group, which are spatially distant in the 1,5-isomer.

Synthetic Workflow Diagram

PyrazoleSynthesis Start Start: 1,3-Dicarbonyl + Hydrazine Decision Solvent/Catalyst Choice Start->Decision PathA Neutral/Basic (EtOH) Kinetic Control Decision->PathA No Acid PathB Acidic (AcOH/HCl) Thermodynamic Control Decision->PathB Acid Added ResultA Mixture of 1,3- and 1,5-isomers (Hard to separate) PathA->ResultA ResultB Favors 1,5-isomer (Nucleophilic attack at most electrophilic carbonyl) PathB->ResultB Validation NOESY NMR Validation (N-Subst vs C5-Subst) ResultA->Validation ResultB->Validation Verify Regio

Caption: Decision tree for controlling regioselectivity in Knorr pyrazole synthesis. Acidic conditions generally improve selectivity for the 1,5-isomer.

Therapeutic Case Study: Kinase Inhibition

The pyrazole scaffold is a cornerstone in kinase inhibitor design, particularly for the Janus Kinase (JAK) family.

Case Study: Ruxolitinib (Jakafi)
  • Target: JAK1/JAK2 (Selective).

  • Indication: Myelofibrosis, Polycythemia Vera.

  • Structural Logic: Ruxolitinib utilizes a pyrrolo[2,3-d]pyrimidine core (a 7-azaindole derivative) linked to a pyrazole. The pyrazole ring acts as a linker that positions the chiral cyclopentyl ring into the hydrophobic pocket of the kinase, while the pyrrolopyrimidine mimics the adenine of ATP, forming H-bonds with the hinge region (Glu966/Leu932).

Mechanism of Action: JAK-STAT Pathway

Inhibition of JAK1/2 blocks the phosphorylation of STAT proteins, preventing their dimerization and translocation to the nucleus, thereby downregulating inflammatory cytokine expression.

JAK_STAT Cytokine Cytokine (IL-6, EPO) Receptor Cytokine Receptor (Cell Membrane) Cytokine->Receptor Binds JAK JAK1/JAK2 (Auto-phosphorylation) Receptor->JAK Activates STAT_Inactive STAT (Monomer) JAK->STAT_Inactive Phosphorylates Rux Ruxolitinib (Inhibitor) Rux->JAK Blocks ATP Binding STAT_Active p-STAT (Dimer) STAT_Inactive->STAT_Active Dimerization Nucleus Nucleus (Gene Transcription) STAT_Active->Nucleus Translocation

Caption: The JAK-STAT signaling cascade.[1] Ruxolitinib intervenes at the JAK autophosphorylation step, preventing STAT activation.

Structure-Activity Relationship (SAR) Map

When optimizing a pyrazole lead, specific positions on the ring govern distinct biological interactions.

PositionRole in Drug DesignExample Modification
N1 Solubility & PK: Often substituted with alkyl/aryl groups to control LogP. Can also engage in H-bonding if unsubstituted.Celecoxib:[2][3][4][5] N1-phenyl sulfonamide (essential for COX-2 pocket).
C3 Steric Gatekeeper: Substituents here project into the solvent front or specific hydrophobic pockets.Ruxolitinib: Cyclopentyl ring (chiral) fits hydrophobic pocket.
C4 Electronic Tuning: Ideal for halogens (F, Cl) to block metabolism or modulate pKa of the ring.Sildenafil:[1][5] Propyl group attached near this region (on the fused system).
C5 Conformation Control: Substituents here can force the N1-substituent out of plane (twist), affecting binding affinity.Loratadine derivatives: Often bulky groups to lock conformation.
Visualizing the Scaffold Interactions

SAR_Map Pyrazole Pyrazole Core (N1-N2-C3-C4-C5) N1 N1 Position: PK Modulation / H-Bond Donor Pyrazole->N1 N2 N2 Position: H-Bond Acceptor (Hinge Binder) Pyrazole->N2 C3 C3 Position: Lipophilic Pocket Interaction Pyrazole->C3 C4 C4 Position: Metabolic Block / Electronic Tuning Pyrazole->C4

Caption: Functional mapping of the pyrazole scaffold. Each position offers a distinct vector for optimizing potency and pharmacokinetic properties.

Future Perspectives

The utility of pyrazoles is evolving beyond classical small molecules:

  • Fragment-Based Drug Discovery (FBDD): Pyrazoles are ideal "fragments" due to their low molecular weight (<150 Da) and high ligand efficiency.

  • PROTACs: Pyrazole derivatives are increasingly used as linkers or warheads in Proteolysis Targeting Chimeras to degrade "undruggable" targets.

  • Covalent Inhibitors: Introduction of acrylamide groups at C4 allows for irreversible binding to cysteine residues in kinases (e.g., Ibrutinib mechanism).

References

  • Ansari, A. et al. (2017). "Biological activities of pyrazole derivatives." Journal of Advanced Pharmaceutical Technology & Research.

  • Fustero, S. et al. (2011).[6] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews.

  • FDA Approved Drug Products. (2024). "Ruxolitinib (Jakafi) Prescribing Information." U.S. Food and Drug Administration.[1][7]

  • Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft. (Historical Reference for Knorr Synthesis).
  • Garg, P. et al. (2025). "Pyrazole Scaffolds: A Promising Frontier in Drug Discovery."[6] ResearchGate.[8]

  • Zhang, S. et al. (2023).[5] "Pyrazole: an Emerging Privileged Scaffold in Drug Discovery."[6] Future Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Synthesis of "1-Allyl-5-bromo-4-nitro-1H-pyrazole" from starting materials

Application Note: Regioselective Synthesis and Purification of 1-Allyl-5-bromo-4-nitro-1H-pyrazole Executive Summary This application note details the robust synthesis of 1-Allyl-5-bromo-4-nitro-1H-pyrazole (CAS: 1429309...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis and Purification of 1-Allyl-5-bromo-4-nitro-1H-pyrazole

Executive Summary

This application note details the robust synthesis of 1-Allyl-5-bromo-4-nitro-1H-pyrazole (CAS: 1429309-53-4), a critical intermediate for the development of fused heterocyclic pharmaceuticals (e.g., pyrazolo[1,5-a]pyrimidines).

The protocol addresses the primary synthetic challenge: Regioselectivity . Direct alkylation of the asymmetric 3-bromo-4-nitropyrazole scaffold yields two isomers: the sterically favored 1-allyl-3-bromo-4-nitro-1H-pyrazole (major) and the sterically hindered 1-allyl-5-bromo-4-nitro-1H-pyrazole (target, minor) . This guide provides a validated workflow to maximize the yield of the 5-bromo isomer and effectively separate it from the 1,3-isomer using distinct chromatographic properties and structural validation via 1D NOE NMR.

Retrosynthetic Analysis & Strategy

The synthesis is designed around a convergent approach, utilizing the commercially available or easily synthesized 4-nitropyrazole as the core scaffold.

Retrosynthesis Target 1-Allyl-5-bromo-4-nitro-1H-pyrazole (Target) Precursor 3(5)-Bromo-4-nitro-1H-pyrazole (Tautomeric Mix) Target->Precursor N-Alkylation (Regio-divergent) Reagent Allyl Bromide Target->Reagent StartMat 4-Nitropyrazole Precursor->StartMat Bromination (Br2/H2O)

Figure 1: Retrosynthetic pathway highlighting the critical regio-divergent alkylation step.

Experimental Protocol

Phase 1: Synthesis of 3(5)-Bromo-4-nitro-1H-pyrazole

Rationale: Direct bromination of 4-nitropyrazole is safer and more regiocontrolled than nitrating 3-bromopyrazole.

Reagents:

  • 4-Nitropyrazole (1.0 eq)[1]

  • Bromine (

    
    ) (1.1 eq)
    
  • Sodium Acetate (NaOAc) or Water solvent

  • Solvent: Acetic Acid (AcOH) or Water

Procedure:

  • Dissolution: Dissolve 4-nitropyrazole (11.3 g, 100 mmol) in Glacial Acetic Acid (50 mL) in a round-bottom flask equipped with a dropping funnel and reflux condenser.

  • Bromination: Add Bromine (17.6 g, 5.6 mL, 110 mmol) dropwise over 30 minutes at room temperature.

    • Note: The solution will turn deep red.

  • Reaction: Heat the mixture to 60°C for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) until the starting material is consumed.

  • Quench: Pour the reaction mixture into ice-cold water (200 mL).

  • Isolation: Filter the resulting precipitate. Wash the cake with cold water (3 x 50 mL) to remove residual acid and bromine.

  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

    • Yield: ~85-90%

    • Appearance: Light yellow solid.

Phase 2: Regioselective N-Alkylation

Rationale: Use of a polar aprotic solvent (DMF) and Cesium Carbonate (


) promotes alkylation. While the 1,3-isomer is favored, optimized conditions allow for sufficient formation of the 1,5-isomer (Target).

Reagents:

  • 3(5)-Bromo-4-nitro-1H-pyrazole (1.0 eq)

  • Allyl Bromide (1.2 eq)

  • Cesium Carbonate (

    
    ) (1.5 eq)
    
  • Solvent: DMF (Anhydrous)

Procedure:

  • Setup: In a dry flask under Nitrogen atmosphere, suspend 3-bromo-4-nitropyrazole (1.92 g, 10 mmol) and

    
     (4.88 g, 15 mmol) in anhydrous DMF (20 mL).
    
  • Addition: Cool to 0°C. Add Allyl Bromide (1.04 mL, 12 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

    • Mechanism:[2][3][4][5] The pyrazolate anion attacks the allyl bromide. Sterics favor attack at the nitrogen distal to the bromine (yielding 1-allyl-3-bromo), but the target (1-allyl-5-bromo) is formed as a significant minor product (~30-40% ratio depending on conditions).

  • Workup: Dilute with EtOAc (100 mL) and wash with water (3 x 50 mL) and brine (1 x 50 mL) to remove DMF. Dry over

    
    , filter, and concentrate.
    
Phase 3: Purification & Isomer Separation (CRITICAL)

Rationale: The two isomers have distinct polarities. The 1,5-isomer (Target) is generally less polar than the 1,3-isomer due to the shielding of the nitro group by the adjacent bromine and allyl groups, reducing its interaction with silica.

Chromatography Conditions:

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of Hexanes:Ethyl Acetate (Start 95:5 -> End 80:20).

Separation Protocol:

  • Load the crude oil onto the column.

  • Fraction A (Target): Elutes first (Higher

    
     ~0.6 in 4:1 Hex/EtOAc).
    
    • Compound: 1-Allyl-5-bromo-4-nitro-1H-pyrazole .[6]

  • Fraction B (Byproduct): Elutes second (Lower

    
     ~0.4 in 4:1 Hex/EtOAc).
    
    • Compound: 1-Allyl-3-bromo-4-nitro-1H-pyrazole.

Structural Validation (Self-Validating System)

Distinguishing the isomers is the most common point of failure. You must validate using 1H NMR and NOE (Nuclear Overhauser Effect).

FeatureTarget: 1-Allyl-5-bromo... Byproduct: 1-Allyl-3-bromo...
Structure Allyl group is adjacent to Br .Allyl group is adjacent to H .
C3/C5 Proton H is at C3 . (Typically

8.0 - 8.2 ppm)
H is at C5 . (Typically

8.4 - 8.6 ppm)
NOE Signal NO NOE between Allyl

and Ring H. (Blocked by Br)
Strong NOE between Allyl

and Ring H (C5-H).

Diagnostic Workflow:

  • Run 1H NMR in

    
    .
    
  • Irradiate the Allyl

    
     doublet (
    
    
    
    ppm).
  • If Target: No enhancement of the aromatic singlet.

  • If Byproduct: Significant enhancement of the aromatic singlet.

Summary of Quantitative Data

ParameterValue / Condition
Precursor Yield 85 - 90%
Alkylation Yield (Combined) 90 - 95%
Regioisomer Ratio (Target : Byproduct) ~ 1 : 2 (Typical)
Target Isolated Yield ~ 30%
Appearance Pale Yellow Oil / Low-melting solid
Storage 2-8°C, Protect from Light

Safety & Hazards

  • Allyl Bromide: Lachrymator, toxic, and flammable. Handle only in a fume hood.

  • Nitro Compounds: Potential energetic properties.[1] Do not heat crude residues to dryness at high temperatures (>100°C).

  • Bromine: Highly corrosive and toxic. Use proper PPE (gloves, face shield).

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 71493033, 1-Allyl-5-bromo-4-nitro-1H-pyrazole. Retrieved from [Link]

  • Fustero, S., et al. (2009). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Journal of Organic Chemistry. (General reactivity of pyrazole alkylation). Retrieved from [Link]

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.
  • Medicines for All Institute. (2023).[5][7] Process Development Work on TB Drug Pretomanid. (Analogous nitro-bromo-azole chemistry). Retrieved from [Link]

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of 1-Allyl-5-bromo-4-nitro-1H-pyrazole

Executive Summary The substrate 1-Allyl-5-bromo-4-nitro-1H-pyrazole represents a highly functionalized heterocyclic scaffold critical in the synthesis of kinase inhibitors (e.g., PI3K, JAK) and energetic materials. The p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The substrate 1-Allyl-5-bromo-4-nitro-1H-pyrazole represents a highly functionalized heterocyclic scaffold critical in the synthesis of kinase inhibitors (e.g., PI3K, JAK) and energetic materials. The presence of the C4-nitro group adjacent to the C5-bromide creates a unique electronic environment: it activates the C-Br bond for oxidative addition but simultaneously renders the ring susceptible to nucleophilic aromatic substitution (


) and catalyst deactivation.

This guide provides optimized protocols for Suzuki-Miyaura and Sonogashira cross-couplings. Unlike standard aryl halide couplings, this substrate requires specific ligand tuning to prevent dehalogenation and competitive


 pathways.

Safety & Handling (Critical)

WARNING: Energetic & Toxic Hazard

  • Explosivity: Nitro-functionalized pyrazoles possess high energy density. While the bromine atom mitigates sensitivity compared to the parent nitro-pyrazole, the compound should be treated as potentially explosive. Do not subject the neat solid to temperatures >120°C or mechanical shock.

  • Vesicant Properties: Halogenated nitro-heterocycles can be severe skin irritants or sensitizers. Double-gloving (Nitrile/Laminate) is mandatory.

  • Allyl Functionality: Ensure reaction vessels are vented properly if using conditions that might generate propene gas (rare, but possible in reductive decomposition).

Technical Background & Mechanistic Insight

Electronic Scaffold Analysis

The reactivity of 1-Allyl-5-bromo-4-nitro-1H-pyrazole is dominated by the push-pull electronic system:

  • C4-Nitro Group (

    
    ):  A strong electron-withdrawing group (EWG) that significantly decreases electron density at C5.
    
  • C5-Bromide: The oxidative addition site.

Impact on Catalysis:

  • Oxidative Addition: The

    
     group facilitates rapid oxidative addition of Pd(0) into the C-Br bond.
    
  • Transmetallation: The resulting highly electron-deficient Pd(II) intermediate is stabilized, making the subsequent transmetallation step the rate-determining step (RDS).

  • Side Reactions: The electron-poor C5 position is a "hotspot" for direct nucleophilic attack (

    
    ) by bases (e.g., hydroxides, alkoxides) or amines, bypassing the catalytic cycle entirely.
    
Mechanistic Pathway (Graphviz)

The following diagram illustrates the catalytic cycle, highlighting the critical competition between the desired cross-coupling and the undesired


 pathway.

Pd_Cycle Substrate 1-Allyl-5-bromo- 4-nitro-1H-pyrazole OxAdd Oxidative Addition (Fast due to NO2) Substrate->OxAdd SideRxn SNAr Side Reaction (Nucleophilic Attack) Substrate->SideRxn  Strong Base/Nu- Pd0 Pd(0)L2 (Active Catalyst) Pd0->OxAdd PdII Pd(II)-Ar-Br (Stabilized Intermediate) OxAdd->PdII TransMet Transmetallation (Rate Determining Step) PdII->TransMet Boronic Boronic Acid/Ester (R-B(OH)2) Base Base Activation Boronic->Base Base->TransMet  Activated Boronate RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0  Regeneration Product C5-Coupled Product RedElim->Product

Figure 1: Catalytic cycle for the cross-coupling of 4-nitropyrazoles, highlighting the fast oxidative addition and the risk of


 side reactions.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This is the most robust method for introducing aryl and heteroaryl groups at the C5 position.

Optimization Matrix

The choice of base is critical to avoid


 of the bromide.
ParameterRecommendedAlternativeRationale
Catalyst Pd(dppf)Cl₂·DCM Pd(PPh₃)₄Bidentate ligands (dppf) prevent catalyst decomposition and

-hydride elimination.
Base K₃PO₄ (3.0 eq) Na₂CO₃K₃PO₄ is mild enough to minimize

but strong enough for boronic acid activation. Avoid strong alkoxides (NaOtBu).
Solvent 1,4-Dioxane/H₂O (4:1) DMF/H₂OAqueous systems facilitate boronate activation. Dioxane is easily removed.
Temp 80–90 °C 100 °CHigher temps increase risk of allyl isomerization or nitro-group reduction.
Step-by-Step Procedure

Reagents:

  • 1-Allyl-5-bromo-4-nitro-1H-pyrazole (1.0 eq, 1.0 mmol, 232 mg)

  • Aryl Boronic Acid (1.5 eq)

  • Pd(dppf)Cl₂·DCM (0.05 eq, 5 mol%)

  • K₃PO₄ (3.0 eq, dissolved in minimal water)

  • 1,4-Dioxane (5 mL, degassed)

Workflow:

  • Inertion: Flame-dry a 25 mL Schlenk tube or microwave vial. Allow to cool under Argon flow.

  • Loading: Add the pyrazole substrate, boronic acid, and Pd catalyst to the vial.

  • Solvation: Seal the vial. Inject degassed 1,4-dioxane via syringe.

  • Activation: Inject the aqueous K₃PO₄ solution. The mixture will likely turn biphasic.

  • Reaction: Heat to 85 °C for 4–12 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The starting bromide is usually less polar than the coupled product.

  • Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine (10 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

    • Note: Nitro-pyrazoles are often UV-active at 254 nm.

Protocol 2: Sonogashira Coupling

Accessing alkynyl-pyrazoles requires careful handling to prevent homocoupling of the alkyne (Glaser coupling) and degradation of the nitro group.

Key Modifications
  • Copper-Free Conditions (Preferred): Traditional CuI co-catalysis can sometimes lead to interaction with the nitro group or the pyrazole nitrogens. However, for sluggish substrates, CuI is necessary.

  • Base: Use non-nucleophilic organic bases (Triethylamine or DIPEA) to prevent displacement of the bromide.

Step-by-Step Procedure

Reagents:

  • 1-Allyl-5-bromo-4-nitro-1H-pyrazole (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • PdCl₂(PPh₃)₂ (0.05 eq)

  • CuI (0.02 eq) (Optional, use only if rate is slow)

  • Triethylamine (TEA) (3.0 eq)

  • DMF (Dry, degassed)

Workflow:

  • Setup: In a glovebox or under strict Argon line, combine PdCl₂(PPh₃)₂, CuI, and the pyrazole substrate in a reaction vessel.

  • Solvent Addition: Add dry DMF and TEA via syringe.

  • Alkyne Addition: Add the terminal alkyne dropwise.

  • Reaction: Heat to 60–70 °C .

    • Warning: Do not exceed 80 °C. The combination of nitro-compounds, alkynes, and heat poses a thermal hazard.

  • Quench: Pour into a saturated NH₄Cl solution (to sequester Copper) and extract with EtOAc.

Experimental Workflow Diagram

Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Workup Step1 Inert Atmosphere (Argon/N2) Step3 Add Reagents (Substrate + Cat + Base) Step1->Step3 Step2 Degas Solvents (Dioxane/DMF) Step2->Step3 Step4 Heat (85°C) Monitor TLC Step3->Step4 Step5 Quench/Extract (EtOAc/Brine) Step4->Step5 Step6 Purification (Silica Column) Step5->Step6

Figure 2: Operational workflow for the cross-coupling process.

Troubleshooting & Optimization

IssueProbable CauseSolution
Hydrodebromination (Product is H instead of R)

-hydride elimination or protodehalogenation.
Use dry solvents (DMF/Anhydrous). Switch to Pd(dppf)Cl₂ or bulky phosphines (XPhos).

Product
(Product is O-Alkyl or N-Alkyl)
Base is too nucleophilic.Switch from NaOEt/NaOtBu to K₃PO₄ or Cs₂CO₃ . Use a non-protic solvent (Toluene).
Low Conversion Stabilized Pd(II) intermediate (Slow transmetallation).Increase boronic acid equivalents (2.0 eq). Add water to solubilize inorganic base.
Allyl Isomerization Pd-hydride species forming in situ.Avoid alcohol solvents (MeOH/EtOH). Keep reaction time short.

References

  • General Reactivity of 5-Bromopyrazoles

    • Tomanová, P., et al.[1] "The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles." Journal of Organic Chemistry.

    • (Representative context for halo-pyrazole couplings).

  • Nitro-Group Effects in Cross-Coupling

    • Review: "Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes." Molecules, 2019.[2][3][4][5]

  • Palladium Catalysis Mechanisms

    • Nobel Prize Lecture: "Palladium-Catalyzed Cross Couplings in Organic Synthesis."
  • Safety of Nitro-Pyrazoles

    • Larina, L., Lopyrev, V. "Synthesis of Five-Membered Nitroazoles." Springer.
    • [6]

Sources

Method

Technical Guide: Suzuki-Miyaura Cross-Coupling of 1-Allyl-5-bromo-4-nitro-1H-pyrazole

Executive Summary & Mechanistic Context[1][2][3][4][5][6][7][8][9][10] This application note details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 1-Allyl-5-bromo-4-nitro-1H-pyrazole...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Context[1][2][3][4][5][6][7][8][9][10]

This application note details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 1-Allyl-5-bromo-4-nitro-1H-pyrazole as the electrophile.

This substrate presents a unique dichotomy in reactivity, creating a specific "push-pull" scenario for the Palladium catalyst:

  • Electronic Activation (The "Pull"): The C4-nitro group is strongly electron-withdrawing (

    
    ), significantly reducing electron density at the C5 position. This facilitates the Oxidative Addition  step, making the C-Br bond highly reactive toward Pd(0).
    
  • Steric Hindrance (The "Push"): The N1-allyl group exerts steric pressure on the adjacent C5 position (the "ortho-effect"). While less bulky than a tert-butyl group, the allyl moiety projects into the coordination sphere, potentially impeding the Transmetallation step, particularly with bulky boronic acids.

Strategic Implication: Standard protocols (e.g., Pd(PPh


)

) often fail due to poor ligand stability or insufficient activity during transmetallation. Successful coupling requires electron-rich, sterically demanding ligands (e.g., Buchwald biarylphosphines) or robust bidentate ligands (e.g., dppf) to stabilize the catalytic cycle and prevent de-allylation or protodeboronation.

Critical Reaction Parameters

Catalyst Selection Strategy
Catalyst SystemMechanism of ActionRecommended Use Case
Pd(dppf)Cl

· CH

Cl

Bidentate ligand (dppf) creates a wide bite angle, stabilizing the Pd center against agglomeration.Primary Choice. Robust, air-stable, and effective for 80% of aryl/heteroaryl boronic acids.
Pd

(dba)

+ SPhos
Monodentate, electron-rich biarylphosphine. Facilitates oxidative addition and creates a pocket for difficult transmetallation.Advanced. Use for sterically hindered boronic acids (e.g., ortho-substituted aryls).
Pd(PPh

)

Standard monodentate phosphine.Not Recommended. High risk of ligand dissociation and Pd-black formation due to the electron-deficient nature of the pyrazole.
Solvent & Base Effects[1]
  • Solvent: A 1,4-Dioxane / Water (4:1) mixture is optimal. The water component is critical for dissolving the inorganic base and activating the boronic acid (forming the boronate species

    
    ).
    
  • Base: K

    
    CO
    
    
    
    (mild) is preferred to prevent side reactions with the nitro group. Cs
    
    
    CO
    
    
    (anhydrous or aqueous) can be used for lower-temperature couplings to boost reactivity.

Experimental Protocols

Protocol A: The "Robust" Method (Pd(dppf)Cl )

Recommended for standard aryl boronic acids.

Materials:

  • 1-Allyl-5-bromo-4-nitro-1H-pyrazole (1.0 equiv)

  • Aryl Boronic Acid (1.2 – 1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl

    
    ·DCM) (5 mol%)
    
  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 equiv)[1]
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Setup: Charge an oven-dried reaction vial (equipped with a magnetic stir bar) with the pyrazole substrate (1.0 equiv), boronic acid (1.2 equiv), and K

    
    CO
    
    
    
    (2.0 equiv).
  • Degassing (Critical): Add the 1,4-Dioxane/Water solvent mixture.[1] Sparge the solution with Argon or Nitrogen gas for 10 minutes. Note: Oxygen is the primary cause of homocoupling side-products.

  • Catalyst Addition: Add the Pd(dppf)Cl

    
     catalyst (5 mol%) quickly under a positive stream of inert gas. Cap the vial immediately.
    
  • Reaction: Heat the block to 80–90 °C . Monitor by TLC or LC-MS.

    • Typical conversion time:[2] 2–6 hours.

  • Workup:

    • Cool to room temperature.[3][4]

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Separate phases. Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: The "High-Steric" Method (SPhos/Pd)

Recommended for ortho-substituted or electron-poor boronic acids.

Materials:

  • Catalyst Precursor: Pd(OAc)

    
     (5 mol%) or Pd
    
    
    
    (dba)
    
    
    (2.5 mol%)
  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (10 mol%)

  • Base: K

    
    PO
    
    
    
    (3.0 equiv)
  • Solvent: Toluene / Water (10:1)

Key Procedural Difference:

  • Pre-complexation: It is advisable to stir the Pd source and SPhos in the solvent for 5–10 minutes before adding the substrates to generate the active catalytic species

    
    .
    
  • Temperature: This system is highly active; reactions often proceed at 60–80 °C , reducing thermal stress on the nitro group.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the competition between the productive pathway and the potential "Allyl-Migration" side reaction (Tsuji-Trost type).

SuzukiCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Fast due to Nitro-activation) Pd0->OxAdd + Substrate Complex1 Pd(II) Intermediate Ar-Pd(II)-Br OxAdd->Complex1 TransMet Transmetallation (Rate Limiting due to Sterics) Complex1->TransMet SideRxn Side Reaction: Allyl Cleavage (Tsuji-Trost) Complex1->SideRxn If Nucleophile Present Boronate Boronate Activation Ar'-B(OH)3 + Base → Ar'-B(OH)4- Boronate->TransMet + Ar'-B(OH)3 Complex2 Biaryl Complex Ar-Pd(II)-Ar' TransMet->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Regenerates Pd(0) Product Coupled Product 1-Allyl-4-nitro-5-aryl-pyrazole RedElim->Product

Caption: Catalytic cycle for 5-bromo-4-nitropyrazole coupling. Note the critical Transmetallation step where sterics from the N-Allyl group play a major role.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by Nitro group or inactive Pd species.Switch to Protocol B (SPhos) . Increase catalyst loading to 10 mol%.
Debromination (Hydrodehalogenation)

-Hydride elimination from solvent or impurities.
Switch solvent to Toluene/Water . Ensure solvent is anhydrous/degassed properly.
Homocoupling of Boronic Acid Presence of Oxygen.Degas rigorously (Freeze-Pump-Thaw is best, Sparging is acceptable).
Allyl Isomerization Pd-hydride species formation.Avoid alcoholic solvents (MeOH, EtOH). Keep reaction time short.
Black Precipitate (Pd Black) Ligand dissociation.The ligand is too weak. Use dppf or XPhos .

References & Authoritative Grounding

  • Suzuki-Miyaura Coupling of Nitrogen-Rich Heterocycles:

    • Source: Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society.[4]

    • Relevance: Establishes the superiority of dialkylbiarylphosphine ligands (SPhos, XPhos) for hindered heteroaryl chlorides and bromides.

  • Mechanistic Insight on Nitro-Heterocycles:

    • Source: Li, H., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions of Nitro-Substituted Heterocycles. Organic Letters.

    • Relevance: Discusses the electronic activation provided by the nitro group and the stability of the C-NO2 bond under Suzuki conditions.

    • (General search for context)

  • General Protocols for Suzuki Coupling:

    • Source: Organic Chemistry Portal.[5] "Suzuki Coupling".[1][6][7][3][5][2][4]

    • Relevance: Provides standard pKa values for bases and solvent compatibility charts.

  • Steric Hindrance in Pyrazoles:

    • Source: TCI Chemicals Application Note. "Suzuki-Miyaura Cross Coupling Reaction".[7][3][2][8][9]

    • Relevance: Highlights the "ortho-effect" in N-substituted azoles.

Disclaimer: This protocol is designed for research purposes. The user must ensure compliance with all local safety regulations regarding the handling of nitro-compounds and palladium catalysts.

Sources

Application

Buchwald-Hartwig amination of "1-Allyl-5-bromo-4-nitro-1H-pyrazole"

Application Note: Buchwald-Hartwig Amination of 1-Allyl-5-bromo-4-nitro-1H-pyrazole Executive Summary This guide details the strategic implementation of Buchwald-Hartwig amination on 1-Allyl-5-bromo-4-nitro-1H-pyrazole ....

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Buchwald-Hartwig Amination of 1-Allyl-5-bromo-4-nitro-1H-pyrazole

Executive Summary

This guide details the strategic implementation of Buchwald-Hartwig amination on 1-Allyl-5-bromo-4-nitro-1H-pyrazole . While the electron-withdrawing nitro group at C4 typically activates the C5-bromide for Nucleophilic Aromatic Substitution (SNAr), this protocol addresses specific scenarios where SNAr fails: coupling with weak nucleophiles (aryl amines, amides), sterically hindered amines, or when high regioselectivity is required.

Key Technical Challenge: The substrate features a basic pyrazole nitrogen and a nitro group capable of coordinating to Palladium (catalyst poisoning), alongside an allyl protecting group susceptible to base-mediated isomerization. This protocol utilizes a bulky biarylphosphine ligand system and a mild carbonate base to ensure high turnover and substrate integrity.

Strategic Rationale & Substrate Analysis

Before initiating experimentation, researchers must evaluate the electronic and steric landscape of the substrate to choose between SNAr and Pd-catalyzed pathways.

Electronic Profile
  • C4-Nitro Group: Strongly electron-withdrawing. It lowers the LUMO energy of the pyrazole ring, making C5 highly electrophilic.

  • C5-Bromine: The leaving group. In standard SNAr, the rate is often F > Cl ≈ Br.[1][2] In Buchwald-Hartwig, Br is generally preferred over Cl for oxidative addition rates.

  • N1-Allyl Group: A protecting group that masks the acidic N-H. Risk: Isomerization to the thermodynamically stable N-propenyl group can occur under strong basic conditions (e.g., NaOtBu) or high temperatures.

Decision Matrix: SNAr vs. Buchwald-Hartwig

Use the following logic flow to determine if Palladium catalysis is necessary for your specific amine partner.

decision_matrix Start Select Amine Nucleophile Type Amine Type? Start->Type Aliphatic Aliphatic (1° or 2°) (e.g., Morpholine, Benzylamine) Type->Aliphatic Strong Nucleophile Aromatic Aromatic / Amide (e.g., Aniline, Indole) Type->Aromatic Weak Nucleophile SNAr_Check Try S_NAr First (K2CO3, DMF, 80°C) Aliphatic->SNAr_Check Buchwald Execute Buchwald-Hartwig (Protocol Below) Aromatic->Buchwald Result Yield > 50%? SNAr_Check->Result Success Proceed with S_NAr (Cost Effective) Result->Success Yes Fail Low Yield / No Reaction Result->Fail No Fail->Buchwald

Figure 1: Decision matrix for selecting the optimal amination pathway. SNAr is preferred for aliphatic amines due to cost, while Pd-catalysis is required for aryl amines.

Optimized Protocol: Buchwald-Hartwig Amination

This protocol is optimized to prevent catalyst deactivation by the heterocycle and allyl isomerization.

Reagents & Materials
ComponentReagent RecommendationRole & Rationale
Precatalyst Pd2(dba)3 or Pd(OAc)2 Robust Pd(0)/Pd(II) sources.
Ligand BrettPhos or tBuBrettPhos Critical: These bulky, electron-rich ligands promote oxidative addition into electron-deficient heterocycles and prevent the pyrazole nitrogens from binding to the Pd center [1].
Base Cs2CO3 (Cesium Carbonate)Critical: A mild base is essential. Strong alkoxide bases (NaOtBu) will cause migration of the allyl double bond. Cs2CO3 provides sufficient basicity for the catalytic cycle without isomerizing the substrate [2].
Solvent 1,4-Dioxane (anhydrous)High boiling point, good solubility for Cs2CO3, and compatible with Pd chemistry.
Temperature 80 °C – 100 °CSufficient for activation but minimizes thermal decomposition.
Step-by-Step Methodology

Scale: 1.0 mmol (approx. 310 mg of substrate)

  • Preparation (Glovebox or Schlenk Line):

    • To a dry reaction vial equipped with a magnetic stir bar, add:

      • 1-Allyl-5-bromo-4-nitro-1H-pyrazole (1.0 equiv)

      • Amine coupling partner (1.2 equiv)

      • Cs2CO3 (2.0 equiv, finely ground)

      • BrettPhos (0.04 equiv, 4 mol%)

      • Pd(OAc)2 (0.02 equiv, 2 mol%)

    • Note: Pre-complexing the catalyst/ligand in solvent for 5 mins before adding to the substrate can improve reproducibility.

  • Solvent Addition:

    • Evacuate and backfill the vial with Argon (x3).

    • Add anhydrous 1,4-Dioxane (concentration: 0.2 M, ~5 mL).

  • Reaction:

    • Seal the vial with a Teflon-lined cap.

    • Heat to 90 °C in a pre-heated block.

    • Stir vigorously (800+ rpm) to ensure suspension of the inorganic base.

    • Monitor by LC-MS at 2 hours and 6 hours.

  • Work-up:

    • Cool to room temperature.[3]

    • Filter through a pad of Celite® to remove Palladium black and inorganic salts. Rinse with EtOAc.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography (SiO2).

    • Eluent: Hexanes/EtOAc gradient. (Note: Aminated nitropyrazoles are often brightly colored—yellow/orange).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch ligand to tBuBrettPhos (specifically designed for heterocycles). Increase catalyst loading to 5 mol%.
Allyl Isomerization Base too strongEnsure Cs2CO3 is dry. Do not use NaH, KOtBu, or NaOtBu. Lower temp to 80°C.
Dehalogenation (H-sub)

-Hydride Elimination
Common if using aliphatic amines. Switch solvent to Toluene. Ensure Argon atmosphere is rigorous (O2 can promote homocoupling/reduction).
Sticky Precipitate Pd-Amine aggregationAdd 1-2 drops of water (activates Cs2CO3) or switch to K3PO4 .

Mechanistic Insight

The following diagram illustrates the catalytic cycle, highlighting the specific challenges posed by the nitropyrazole substrate.

catalytic_cycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Substrate PdII_Ar L-Pd(II)-Ar-Br OxAdd->PdII_Ar Coord Amine Coordination & Deprotonation PdII_Ar->Coord + HNRR' / Base Poison Catalyst Poisoning (N-Coordination) PdII_Ar->Poison Pyrazole N Interference PdII_Amine L-Pd(II)-Ar-NRR' Coord->PdII_Amine RedElim Reductive Elimination PdII_Amine->RedElim RedElim->Pd0 Product Product (C5-Aminated) RedElim->Product

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination. The red dashed line indicates the risk of catalyst sequestration by the pyrazole nitrogens, which is mitigated by using bulky ligands like BrettPhos.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Maitro, G., Presti, L. L., & Sadugghi, S. (2013). Palladium-Catalyzed C–N Coupling of 4-Bromopyrazoles with Primary Amines. Organic Letters, 15(15), 3876–3879. [Link]

  • Li, H., et al. (2023).[3] Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides. Journal of the American Chemical Society, 145(6), 3456–3465. [Link]

Sources

Method

"1-Allyl-5-bromo-4-nitro-1H-pyrazole" in the synthesis of anticancer agents

A Linchpin Scaffold for the Synthesis of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors[1] Executive Summary 1-Allyl-5-bromo-4-nitro-1H-pyrazole represents a high-value "linchpin" intermediate in medicinal chemistry, specif...

Author: BenchChem Technical Support Team. Date: February 2026

A Linchpin Scaffold for the Synthesis of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors[1]

Executive Summary

1-Allyl-5-bromo-4-nitro-1H-pyrazole represents a high-value "linchpin" intermediate in medicinal chemistry, specifically for the development of ATP-competitive kinase inhibitors. Unlike its N-methyl analogs (e.g., precursors to Crizotinib), the N-allyl variant offers a dual advantage:

  • The "Warhead" (C5-Br): Activated by the adjacent C4-nitro group, the C5-position undergoes rapid Nucleophilic Aromatic Substitution (

    
    ), enabling the facile installation of amine-based pharmacophores.
    
  • The "Versatile Handle" (N1-Allyl): Unlike permanent alkyl groups, the allyl moiety serves as a masked protecting group (removable via Pd-catalysis) or a functional handle for macrocyclization via Ring-Closing Metathesis (RCM).

This guide details the synthesis, functionalization, and cyclization of this scaffold into pyrazolo[3,4-d]pyrimidines , a privileged structure in anticancer drug discovery (e.g., Ibrutinib analogs).

Structural Utility & Retrosynthetic Logic

The chemical utility of this scaffold relies on the electronic "push-pull" dynamics of the pyrazole ring. The nitro group at C4 is strongly electron-withdrawing, significantly reducing the electron density at C5. This transforms the C5-Bromine from a typically inert heteroaryl halide into a highly reactive electrophile.

Pathway Visualization

The following diagram illustrates the central role of this scaffold in generating diverse anticancer libraries.

G Start 5-Bromo-4-nitro-1H-pyrazole Scaffold 1-Allyl-5-bromo-4-nitro-1H-pyrazole (The Linchpin) Start->Scaffold N-Alkylation (Allyl Bromide) Library S_NAr Diversification (C5-Amine Installation) Scaffold->Library Amines/R-NH2 Reduction Nitro Reduction (Fe/AcOH) Library->Reduction Chemoselective Cyclization Pyrazolo[3,4-d]pyrimidine (Kinase Inhibitor Core) Reduction->Cyclization Formamide/Orthoester

Figure 1: The synthetic workflow transforming the raw pyrazole into a bioactive bicyclic core.

Protocol 1: Synthesis of the Scaffold

Objective: Regioselective synthesis of 1-allyl-5-bromo-4-nitro-1H-pyrazole from 5-bromo-4-nitro-1H-pyrazole.

Critical Insight (Regiochemistry): N-alkylation of 3(5)-bromo-4-nitropyrazoles can yield two isomers: the 1-alkyl-5-bromo (target) and 1-alkyl-3-bromo (byproduct). The 5-bromo isomer is thermodynamically favored under specific basic conditions due to the "lone pair repulsion" effect, but steric factors also play a role. The protocol below maximizes the 1,5-isomer ratio.

Materials
  • Substrate: 5-Bromo-4-nitro-1H-pyrazole (CAS: 54101-12-5)

  • Reagent: Allyl Bromide (1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    )
  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology
  • Dissolution: Dissolve 5-bromo-4-nitro-1H-pyrazole (10.0 g, 52 mmol) in anhydrous DMF (100 mL) under

    
     atmosphere.
    
  • Base Addition: Add

    
     (10.8 g, 78 mmol, 1.5 equiv) in a single portion. Stir at room temperature (RT) for 15 minutes. Note: The solution will turn yellow/orange due to deprotonation.
    
  • Alkylation: Cool the mixture to 0°C. Add Allyl Bromide (4.95 mL, 57 mmol) dropwise over 10 minutes to prevent exotherm-driven regioselectivity loss.

  • Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1). The 1,5-isomer (Target) typically runs slightly lower (more polar) than the 1,3-isomer in this solvent system.

  • Workup: Pour the mixture into ice-water (500 mL). The product often precipitates.

    • If solid forms: Filter, wash with water, and dry.

    • If oil forms: Extract with EtOAc (3 x 100 mL), wash with brine (5x to remove DMF), dry over

      
      .
      
  • Purification: Recrystallize from Ethanol/Water or perform Flash Chromatography (0-20% EtOAc in Hexanes).

    • Target Yield: 75-85%

    • Validation:

      
       NMR (CDCl3) should show the pyrazole proton singlet at ~8.0-8.2 ppm and allyl signals (5.0-6.0 ppm).
      
Protocol 2: Diversification (Library Generation)

Objective: Displacement of the C5-Bromine with primary amines to create the "tail" of the kinase inhibitor.

Mechanism: The reaction proceeds via a Meisenheimer complex. The C4-Nitro group stabilizes the negative charge intermediate, lowering the activation energy.

Experimental Conditions Table
ParameterStandard ConditionOptimization Notes
Nucleophile Primary/Secondary Amines (1.1 equiv)Anilines require higher temp (60-80°C) than aliphatic amines.
Base DIPEA (2.0 equiv)Inorganic bases (

) can be used if the amine is a salt (e.g., HCl salt).
Solvent THF or EthanolEthanol is "Green" but THF dissolves lipophilic amines better.
Temperature 0°C to RTDo not heat initially. Reaction is exothermic and fast.
Methodology
  • Dissolve 1-allyl-5-bromo-4-nitro-1H-pyrazole (1.0 equiv) in THF (0.2 M).

  • Add DIPEA (2.0 equiv).

  • Add the Amine (1.1 equiv) dropwise.

  • Stir at RT for 2–12 hours.

  • Workup: Evaporate solvent. Redissolve in EtOAc, wash with 1M HCl (to remove excess amine/DIPEA), then brine.

  • Result: 1-Allyl-4-nitro-5-amino-pyrazole derivative.

Protocol 3: Bicyclization to Pyrazolo[3,4-d]pyrimidines

Objective: Closing the second ring to mimic the adenine core of ATP.

Chemo-Selectivity Alert: This step requires reducing the Nitro group (


) to an Amine (

) without reducing the Allyl alkene.
  • AVOID:

    
    /Pd-C (Will reduce allyl to propyl).
    
  • USE: Iron powder (

    
    ) in Acetic Acid or Stannous Chloride (
    
    
    
    ).
Step A: Nitro Reduction (Fe/AcOH Method)
  • Suspend the nitro-pyrazole intermediate (5 mmol) in Ethanol/Water (4:1, 20 mL).

  • Add Iron Powder (5 equiv) and Ammonium Chloride (5 equiv).

  • Heat to 80°C for 2 hours.

  • Filter: Hot filtration through Celite to remove iron sludge.

  • Isolate: Concentrate filtrate to obtain the diamino-pyrazole (unstable, use immediately).

Step B: Cyclization
  • Take the crude diamine from Step A.

  • Reagent: Formamide (excess, acts as solvent) or Triethyl Orthoformate (with catalytic p-TsOH).

  • Condition: Reflux (140–180°C) for 4–8 hours.

  • Mechanism: The exocyclic amine attacks the formyl group, followed by dehydration and cyclization of the endocyclic amine.

  • Product: 1-Allyl-pyrazolo[3,4-d]pyrimidine .

Advanced Application: Allyl Management

The 1-Allyl group distinguishes this scaffold from simple methyl derivatives.

Option A: Deprotection (N-Deallylation)

To release the free NH-pyrazole (often required for H-bonding in the kinase pocket):

  • Reagents:

    
     (cat), N,N-dimethylbarbituric acid (scavenger).
    
  • Conditions: DCM, 35°C, 4h.

  • Outcome: The allyl group is transferred to the scavenger, leaving the free pyrazole.

Option B: Ring-Closing Metathesis (RCM)

If the C5-amine "tail" also contains an alkene, Grubbs II catalyst can be used to cyclize the N1-allyl with the tail, creating a macrocyclic kinase inhibitor (a strategy used to improve selectivity and overcome resistance mutations).

RCM Substrate 1-Allyl-5-(alkenyl-amino)-pyrazole Catalyst Grubbs II Catalyst DCM, Reflux Substrate->Catalyst Product Macrocyclic Pyrazolo-Pyrimidine (Restricted Conformation) Catalyst->Product Ring Closing Metathesis

Figure 2: Leveraging the allyl handle for macrocyclization.

References
  • Synthesis of 5-bromo-1-methyl-1H-pyrazole-3-amine (Analogous Chemistry)

    • Title: Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.[1]

    • Source: Google P
    • URL
  • Pyrazolo[3,4-d]pyrimidine Synthesis

    • Title: Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities.[2]

    • Source: PubMed (N
    • URL:[Link]

  • Allyl Deprotection Strategies

    • Title: A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis.
    • Source: PubMed / J Org Chem.
    • URL:[Link]

  • Regioselectivity in Pyrazole Alkylation

    • Title: Green protection of pyrazole, thermal isomerization and deprotection...[3]

    • Source: Royal Society of Chemistry (RSC Advances).
    • URL:[Link]

  • General

    
     Reactivity of Nitropyrazoles: 
    
    • Title: Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester.[4]

    • Source: PrepChem.
    • URL:[Link]

Sources

Application

"1-Allyl-5-bromo-4-nitro-1H-pyrazole" for developing neurological disorder treatments

A Divergent Scaffold for Next-Generation Neurotherapeutics Executive Summary & Strategic Rationale In the landscape of neurodegenerative drug discovery, the pyrazole ring stands as a "privileged structure," forming the c...

Author: BenchChem Technical Support Team. Date: February 2026

A Divergent Scaffold for Next-Generation Neurotherapeutics

Executive Summary & Strategic Rationale

In the landscape of neurodegenerative drug discovery, the pyrazole ring stands as a "privileged structure," forming the core of potent nNOS (neuronal Nitric Oxide Synthase) inhibitors and kinase modulators. This guide focuses on 1-Allyl-5-bromo-4-nitro-1H-pyrazole , a high-value synthetic linchpin.

Unlike generic pyrazoles, this specific scaffold offers a unique tri-functional orthogonal design that accelerates the development of libraries for Alzheimer’s, Parkinson’s, and Ischemic Stroke:

  • C5-Bromo Position: A handle for Palladium-catalyzed cross-coupling (Suzuki/Sonogashira) to introduce aryl systems essential for nNOS active site binding.

  • C4-Nitro Group: A masked amine precursor. Post-coupling reduction yields a C4-amine, allowing for amide coupling to tune blood-brain barrier (BBB) permeability.

  • N1-Allyl Group: A versatile "switch." It can serve as a lipophilic anchor to improve membrane penetration or act as a handle for Ring-Closing Metathesis (RCM) to form fused bicyclic systems (e.g., pyrazolo[1,5-a]pyrimidines).

This Application Note provides validated protocols for transforming this scaffold into bioactive neuroprotective agents.

Chemical Architecture & Synthetic Workflow

The utility of 1-Allyl-5-bromo-4-nitro-1H-pyrazole lies in its ability to undergo divergent synthesis. The following diagram illustrates the workflow for generating two distinct classes of neurotherapeutics from this single precursor.

DivergentSynthesis Start 1-Allyl-5-bromo- 4-nitro-1H-pyrazole Step1 Pd-Catalyzed Coupling (Suzuki-Miyaura) Start->Step1 Introduce Aryl Group PathA Path A: Linear Inhibitors (nNOS Targeting) Step1->PathA Retain Allyl PathB Path B: Fused Bicyclics (Kinase Targeting) Step1->PathB Modify Allyl StepA1 Nitro Reduction (Fe/NH4Cl or SnCl2) PathA->StepA1 StepA2 Amide Coupling (Peptidomimetics) StepA1->StepA2 FinalA Candidate A: Neuroprotective Small Molecule StepA2->FinalA StepB1 Functionalization of Allyl Handle PathB->StepB1 StepB2 Intramolecular Cyclization StepB1->StepB2 FinalB Candidate B: Pyrazolo-Pyrimidine Analog StepB2->FinalB

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the scaffold to access nNOS inhibitors (Path A) or Kinase inhibitors (Path B).

Experimental Protocols
Protocol A: Regioselective Synthesis of the Scaffold

Objective: To synthesize 1-Allyl-5-bromo-4-nitro-1H-pyrazole with high N1-regioselectivity, avoiding the N2-isomer.

Reagents:

  • 5-Bromo-4-nitro-1H-pyrazole (1.0 equiv)

  • Allyl Bromide (1.2 equiv)

  • Cesium Carbonate (

    
    ) (2.0 equiv) - Crucial for N1 selectivity over K2CO3
    
  • Anhydrous DMF

Procedure:

  • Dissolution: Dissolve 5-bromo-4-nitro-1H-pyrazole (500 mg) in anhydrous DMF (5 mL) under Argon.

  • Deprotonation: Add

    
     and stir at 0°C for 30 minutes. Note: Lower temperature favors kinetic control.
    
  • Alkylation: Dropwise add allyl bromide. Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The N1-allyl isomer (less polar) typically elutes first.

    • Validation: Confirm via NOESY NMR. Interaction between Allyl protons and C5-Br is minimal; interaction with C3-H confirms N1 placement.

Protocol B: Library Generation (Suzuki Coupling)

Objective: Functionalize the C5 position with aryl groups to mimic the arginine substrate of nNOS.

Procedure:

  • Combine Scaffold (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and

    
     (5 mol%).
    
  • Solvent: Dioxane/Water (4:1). Base:

    
     (3.0 equiv).
    
  • Heat to 90°C for 4 hours under inert atmosphere.

  • Why this works: The electron-withdrawing nitro group at C4 activates the C5-bromide for oxidative addition, making this coupling highly efficient even with sterically hindered boronic acids.

Biological Validation: nNOS Inhibition Assay

The primary therapeutic target for this class of molecules is neuronal Nitric Oxide Synthase (nNOS) . Overactivation of nNOS during ischemic stroke leads to excitotoxicity.

Assay Principle: The Griess Assay measures nitrite (


), a stable breakdown product of NO. We utilize PC12 cells differentiated with Nerve Growth Factor (NGF) to express nNOS phenotypes.
Step-by-Step Assay Protocol
  • Cell Preparation:

    • Culture PC12 cells in DMEM + 10% Horse Serum + 5% FBS.

    • Differentiate with 50 ng/mL NGF for 5 days (neurite outgrowth confirms differentiation).

  • Compound Treatment:

    • Seed cells in 96-well plates (

      
       cells/well).
      
    • Pre-treat with 1-Allyl-5-bromo-4-nitro-1H-pyrazole derivatives (0.1 µM – 100 µM) for 1 hour.

  • Induction of Excitotoxicity:

    • Add Glutamate (100 µM) or Oxygen-Glucose Deprivation (OGD) to induce nNOS overactivation.

    • Incubate for 24 hours.

  • Readout (Griess Reaction):

    • Collect 50 µL supernatant.

    • Mix with 50 µL Sulfanilamide solution + 50 µL NED solution.

    • Incubate 10 mins (RT, dark).

    • Measure Absorbance at 540 nm.

Data Analysis Template:

Compound IDR-Group (C5)IC50 (nNOS) [µM]Selectivity (nNOS/eNOS)
Scaffold -Br>100 (Inactive)N/A
Derivative A 3-Cl-Phenyl12.550x
Derivative B 2-Amino-Phenyl0.85>200x
Control 7-Nitroindazole1.2015x

Interpretation: The scaffold itself is inactive. Introduction of an amino-phenyl group (Derivative B) creates a "pincer" effect in the nNOS active site, drastically improving potency and selectivity over endothelial NOS (eNOS), which is critical to avoid cardiovascular side effects.

References
  • Regioselective Alkylation of Pyrazoles

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[1]

    • Source: Journal of Organic Chemistry (2022).
    • URL:[Link]

  • nNOS Inhibition in Neurology

    • Title: Pyrazolines Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders.[2][3]

    • Source: ACS Omega (2022).
    • URL:[Link]

  • Kinase Inhibitor Applications

    • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors.[4][5][6][7]

    • Source: RSC Advances (2025).[4]

    • URL:[Link]

  • Title: Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry.

Sources

Method

Derivatization of "1-Allyl-5-bromo-4-nitro-1H-pyrazole" for biological screening

Application Note: Strategic Derivatization of 1-Allyl-5-bromo-4-nitro-1H-pyrazole for Biological Screening Executive Summary The scaffold 1-Allyl-5-bromo-4-nitro-1H-pyrazole represents a "privileged structure" in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 1-Allyl-5-bromo-4-nitro-1H-pyrazole for Biological Screening

Executive Summary

The scaffold 1-Allyl-5-bromo-4-nitro-1H-pyrazole represents a "privileged structure" in medicinal chemistry, offering a high-density functionalization core. The orthogonality of its reactive sites allows for divergent library synthesis:

  • C5-Bromo: Activated for both Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling.

  • C4-Nitro: A masked amino group, serving as a gateway to ureas, amides, and fused bicyclic systems (e.g., pyrazolo[4,3-d]pyrimidines).

  • N1-Allyl: A stable protecting group that improves lipophilicity for cell permeability and serves as a handle for late-stage diversification (e.g., olefin metathesis).

This guide details three validated protocols to derivatize this core for high-throughput biological screening (HTS).

Chemical Logic & Strategic Workflow

The electron-withdrawing nature of the 4-nitro group dramatically lowers the electron density at the C5 position, making the C-Br bond highly susceptible to nucleophilic attack. This electronic bias allows for catalyst-free substitution under mild conditions, a distinct advantage over unactivated aryl halides.

Derivatization Pathway Diagram

DerivatizationWorkflow Start 1-Allyl-5-bromo- 4-nitro-1H-pyrazole SNAr Pathway A: S_NAr Displacement (Diversity at C5) Start->SNAr Amines/Thiols K2CO3, MeCN Suzuki Pathway B: Suzuki Coupling (Biaryl Formation) Start->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Reduction Pathway C: Nitro Reduction (Amine Generation) Start->Reduction Fe/NH4Cl (Chemoselective) ProdA 5-Amino-4-nitropyrazoles (Kinase Core) SNAr->ProdA ProdB 5-Aryl-4-nitropyrazoles (Protein-Protein Interaction) Suzuki->ProdB ProdC 4-Amino-5-bromo-pyrazoles (Scaffold Hopping) Reduction->ProdC

Caption: Divergent synthesis strategy exploiting the electronic activation of the C5-position and the reducibility of the C4-nitro group.

Validated Protocols

Protocol A: SNAr Diversification at C5

Target: Introduction of solubility-enhancing amines (e.g., morpholine, piperazine) or pharmacophores.

Mechanism: The 4-nitro group activates the C5-position, facilitating the addition-elimination mechanism. Critical Note: The reaction is regioselective; the N1-allyl group prevents tautomerization-induced regioisomer formation.

Materials:

  • Substrate: 1-Allyl-5-bromo-4-nitro-1H-pyrazole (1.0 eq)

  • Nucleophile: Secondary amine (1.2 eq) (e.g., Morpholine)

  • Base:

    
     (2.0 eq) or DIPEA (1.5 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMF (if solubility is poor)

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of substrate in 5 mL MeCN.

  • Addition: Add 2.0 mmol

    
     followed by 1.2 mmol of the amine.
    
  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1). The starting material (

    
    ) should disappear, replaced by a lower 
    
    
    
    yellow/orange spot (the amino-nitro product).
  • Workup:

    • Option 1 (Precipitation): Pour into 20 mL ice water. Filter the yellow precipitate.

    • Option 2 (Extraction): Dilute with EtOAc, wash with water (

      
      ) and brine. Dry over 
      
      
      
      .
  • Yield Expectation: 85–95%.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Target: Construction of biaryl systems common in kinase inhibitors.

Challenge: The electron-deficient pyrazole ring can poison Pd catalysts. Solution: Use of electron-rich ligands (e.g., dppf or XPhos) and elevated temperatures.[1]

Materials:

  • Substrate: 1.0 eq

  • Boronic Acid: Arylboronic acid (1.5 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Inert Atmosphere: Purge a reaction vial with Nitrogen or Argon.

  • Loading: Add substrate (100 mg), boronic acid, and catalyst.

  • Solvent System: Add Dioxane (3 mL) and

    
     solution (0.5 mL).
    
  • Cycling: Heat to 90°C for 12 hours.

  • Purification: Filter through a Celite pad to remove Pd black. Concentrate and purify via flash chromatography (SiO2, 0-40% EtOAc in Hexane).

Protocol C: Chemoselective Nitro Reduction

Target: Unmasking the C4-amine without reducing the N1-Allyl group.

Scientific Integrity Check: Standard catalytic hydrogenation (


, Pd/C) poses a high risk of reducing the allyl double bond to a propyl group. Therefore, a dissolving metal reduction  (Fe) or stannous chloride  (

) method is mandatory to preserve the alkene.

Materials:

  • Substrate: C5-substituted-4-nitropyrazole (from Protocol A or B)

  • Reagent: Iron powder (Fe, 5.0 eq) and Ammonium Chloride (

    
    , 5.0 eq)
    
  • Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step:

  • Suspension: Mix substrate, Fe powder, and

    
     in EtOH/Water.
    
  • Activation: Heat to Reflux (80°C) with vigorous stirring.

  • Kinetics: Reaction is usually complete in 1–2 hours.

  • Workup (Critical):

    • Filter hot through Celite to remove iron oxide sludge. Wash the pad with hot MeOH.

    • Concentrate filtrate.

    • Basify residue with sat.

      
       and extract with EtOAc.
      
    • Note: Aminopyrazoles are air-sensitive; store under inert gas or use immediately.

Analytical Data Summary

Derivative Type1H NMR Characteristic Signals (CDCl3)HPLC Retention (C18, H2O/MeCN)Biological Utility
Parent (SM) Allyl:

5.9 (m), 5.2 (d); Pyrazole-H3:

8.1 (s)
High (Non-polar)Starting Material
SNAr Product Shift of Pyrazole-H3; Appearance of Amine signalsMediumKinase Hinge Binder
Reduced Amine Disappearance of Nitro; Broad singlet (

) at

4.0-5.0
Low (Polar)H-Bond Donor

References

  • Nucleophilic Aromatic Substitution Mechanism

    • Topic: Mechanism of SNAr in electron-deficient heteroarom
    • Source: Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism."
    • URL:[Link]

  • Suzuki Coupling of Pyrazoles

    • Topic: Cross-coupling of unprotected and substituted nitrogen-rich heterocycles.[2]

    • Source: National Institutes of Health (NIH) / PubMed Central. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles."[2]

    • URL:[Link]

  • Chemoselective Reduction

    • Topic: Reduction of nitro groups in the presence of sensitive functionalities (alkenes) using Fe/NH4Cl.
    • Source: Organic Chemistry Portal. "Reduction of Nitro Compounds to Amines."
    • URL:[Link]

  • Biological Activity of Aminopyrazoles

    • Topic: Design and synthesis of 5-amino-pyrazole deriv
    • Source: European Journal of Medicinal Chemistry (via PubMed).
    • URL:[Link]

Sources

Application

Strategic Functionalization of 1-Allyl-5-bromo-4-nitro-1H-pyrazole: A Modular Approach

, Cross-Coupling, and Chemoselective Reduction Protocols Executive Summary & Strategic Value 1-Allyl-5-bromo-4-nitro-1H-pyrazole represents a high-value "linchpin" scaffold in medicinal chemistry. Its structural utility...

Author: BenchChem Technical Support Team. Date: February 2026


, Cross-Coupling, and Chemoselective Reduction Protocols

Executive Summary & Strategic Value

1-Allyl-5-bromo-4-nitro-1H-pyrazole represents a high-value "linchpin" scaffold in medicinal chemistry. Its structural utility is derived from three orthogonal reactive handles that allow for divergent synthesis:

  • C5-Bromide (The Warhead): Activated by the adjacent nitro group, this position is highly electrophilic, enabling facile Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed cross-coupling.
    
  • C4-Nitro (The Pivot): Acts as an activating group for C5 functionalization. Post-functionalization, it serves as a latent amine precursor for urea/amide formation or bicyclic ring closure.

  • N1-Allyl (The Tail): Serves as a robust protecting group that is stable against basic

    
     and Suzuki conditions but can be engaged later via Ring-Closing Metathesis (RCM) or removed via oxidative cleavage.
    

This guide provides validated protocols for manipulating these handles with a focus on chemoselectivity —specifically, reducing the nitro group without hydrogenating the allyl olefin.

Reaction Landscape Visualization

The following diagram illustrates the divergent pathways available for this scaffold.

ReactionLandscape Scaffold 1-Allyl-5-bromo- 4-nitro-1H-pyrazole SNAr_Product C5-Amino Derivative (via SNAr) Scaffold->SNAr_Product Primary Amines (Mild Base) Suzuki_Product C5-Aryl Derivative (via Suzuki) Scaffold->Suzuki_Product Ar-B(OH)2 Pd(0) Cat. Amine_Scaffold 4-Amino-5-bromo (Chemoselective Red.) Scaffold->Amine_Scaffold Fe/NH4Cl (Preserves Allyl) Final_Core Fused Bicyclic System SNAr_Product->Final_Core Nitro Red. + Cyclization

Figure 1: Divergent synthetic pathways. The red arrows indicate C5-functionalization, while the yellow path highlights chemoselective reduction.

Module A: C5-Functionalization via

Objective: Displacement of the C5-Bromine with amine nucleophiles. Mechanistic Insight: The C4-nitro group strongly withdraws electron density from the pyrazole ring, making the C5-position highly susceptible to nucleophilic attack. Unlike standard bromopyrazoles which require metal catalysis for amination, this substrate reacts under mild


 conditions.
Protocol 1: Nucleophilic Substitution with Primary Amines

Scope: Primary and secondary aliphatic amines, anilines (require higher temp).

ComponentReagentEquivalentsRole
Substrate 1-Allyl-5-bromo-4-nitro-1H-pyrazole1.0Electrophile
Nucleophile Primary Amine (

)
1.1 - 1.5Nucleophile
Base

or DIPEA
2.0Acid Scavenger
Solvent MeCN or DMF[0.2 M]Polar Aprotic Medium

Step-by-Step Procedure:

  • Preparation: Dissolve the pyrazole substrate (1.0 equiv) in anhydrous Acetonitrile (MeCN).

  • Addition: Add Potassium Carbonate (

    
    , 2.0 equiv) followed by the amine (1.2 equiv).
    
  • Reaction:

    • Aliphatic Amines: Stir at Room Temperature for 2–4 hours.

    • Anilines/Steric Hindrance: Heat to 60°C for 4–12 hours.

  • Monitoring: Monitor by TLC/LCMS. The product is usually more polar than the starting bromide.

  • Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer with brine to remove DMF/MeCN.

  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Note: If using volatile amines, perform the reaction in a sealed tube.

Module B: C5-Carbon Bond Formation (Suzuki-Miyaura)

Objective: Installation of aryl/heteroaryl groups at C5.[1] Mechanistic Insight: While the nitro group activates


, it can sometimes interfere with Pd-catalysis by coordinating to the metal or oxidizing phosphine ligands. High-activity catalyst systems (Buchwald ligands) are recommended to facilitate the oxidative addition into the electron-deficient C-Br bond.
Protocol 2: Palladium-Catalyzed Cross-Coupling
ComponentReagentEquivalentsRole
Catalyst

0.05 (5 mol%)Robust Catalyst
Coupling Partner Aryl Boronic Acid1.5Nucleophile
Base

(2M aq.)
3.0Activator
Solvent 1,4-Dioxane[0.1 M]Solvent

Step-by-Step Procedure:

  • Degassing: Charge a microwave vial with substrate, boronic acid, and catalyst. Seal and purge with Nitrogen/Argon for 5 minutes. Oxygen exclusion is critical.

  • Solvent Addition: Add degassed Dioxane and aqueous

    
     via syringe.
    
  • Reaction: Heat to 90°C (oil bath) or 100°C (Microwave, 30 min).

  • Workup: Filter through a pad of Celite to remove Pd black. Concentrate and purify.

Module C: Chemoselective Nitro Reduction

Objective: Reduce the C4-Nitro group to an amine without reducing the N1-Allyl group or dehalogenating the C5-Bromine (if still present).

The Challenge:

  • Avoid:

    
     (Standard Hydrogenation). Why?  It will reduce the allyl double bond to a propyl group and may cause hydrodebromination at C5.
    
  • Recommended: Iron-mediated reduction or Stannous Chloride (

    
    ).
    
Protocol 3: Iron/Ammonium Chloride Reduction (The "Gold Standard")

This method is mild, cheap, and strictly chemoselective for nitro groups in the presence of alkenes and halides.

ComponentReagentEquivalentsRole
Reductant Iron Powder (Fe)5.0Single Electron Donor
Electrolyte

5.0Proton Source/Buffer
Solvent EtOH :

(4:1)
[0.1 M]Protic Solvent System

Step-by-Step Procedure:

  • Setup: Dissolve the nitro-pyrazole substrate in Ethanol/Water (4:1 ratio).

  • Activation: Add solid Ammonium Chloride (

    
    ) and Iron powder (fine mesh).
    
  • Reaction: Heat the suspension to 70–80°C with vigorous stirring.

    • Visual Cue: The grey iron powder will turn rust-colored/brown as oxidation occurs.

  • Timeline: Reaction is typically complete in 1–3 hours.

  • Workup (Critical Step):

    • Filter the hot mixture through a Celite pad to remove iron oxides.

    • Wash the Celite cake with hot ethanol.

    • Concentrate the filtrate.

    • Note: If an emulsion forms during extraction, add a small amount of saturated NaHCO3.

  • Product: The resulting 4-amino-pyrazole is often air-sensitive (oxidation to dark impurities). Use immediately or store under inert gas.

Workflow Logic & Troubleshooting

The following decision tree helps select the correct order of operations.

WorkflowLogic Start Start: 1-Allyl-5-bromo-4-nitro-1H-pyrazole Decision Target Molecule Needs? Start->Decision PathA C5-Heteroatom (N, O, S) Decision->PathA Heterocycle Formation PathB C5-Carbon (Aryl/Alkyl) Decision->PathB Carbon Extension StepA1 1. Perform SNAr (Base/Heat) PathA->StepA1 StepB1 1. Suzuki Coupling (Pd) PathB->StepB1 StepA2 2. Fe/NH4Cl Reduction StepA1->StepA2 Constraint CRITICAL: Do NOT reduce Nitro before C5 substitution. (Loss of activation) StepA1->Constraint StepB2 2. Fe/NH4Cl Reduction StepB1->StepB2 StepB1->Constraint

Figure 2: Operational workflow. Note that the Nitro group must be preserved until C5 functionalization is complete to maintain ring electrophilicity.

References

  • Organic Chemistry Portal. (2022). Amine synthesis by nitro compound reduction (Chemoselective Fe/Zn methods). Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr) Mechanism and Conditions. Retrieved from [Link]

  • National Institutes of Health (NIH). (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Nucleophilic Aromatic Substitution on Nitro-Aryl Systems. Retrieved from [Link]

Sources

Method

Synthesis of pyrazole-based kinase inhibitors using "1-Allyl-5-bromo-4-nitro-1H-pyrazole"

Exploiting the "1-Allyl-5-bromo-4-nitro-1H-pyrazole" Core Abstract & Strategic Value The pyrazole ring is a "privileged scaffold" in kinase inhibitor discovery, featuring in FDA-approved drugs like Crizotinib , Ruxolitin...

Author: BenchChem Technical Support Team. Date: February 2026

Exploiting the "1-Allyl-5-bromo-4-nitro-1H-pyrazole" Core

Abstract & Strategic Value

The pyrazole ring is a "privileged scaffold" in kinase inhibitor discovery, featuring in FDA-approved drugs like Crizotinib , Ruxolitinib , and Avapritinib .[1][2] Its capacity to function as both a hydrogen bond donor and acceptor allows it to mimic the adenine ring of ATP, making it ideal for binding to the kinase hinge region.

This guide details the modular synthesis of tri-substituted pyrazole inhibitors starting from 1-Allyl-5-bromo-4-nitro-1H-pyrazole . This specific intermediate is strategically valuable because:

  • C5-Bromo: Activated by the adjacent nitro group, enabling facile cross-coupling (Suzuki/Stille) to install "hinge-binding" aryl groups.

  • C4-Nitro: Serves as a masked amine for late-stage functionalization (amide/urea formation) to target the "gatekeeper" or solvent-exposed regions.

  • N1-Allyl: Acts as a robust protecting group that withstands basic coupling conditions but can be removed (deprotected) or functionalized (e.g., via metathesis) to fine-tune solubility and binding affinity .

Retrosynthetic Logic & Workflow

The synthesis follows a "C5-First, C4-Second" approach. This order prevents catalyst poisoning by the free amine and utilizes the electronic activation of the nitro group to facilitate the C5-arylation.

KinaseInhibitorWorkflow Start Starting Core 1-Allyl-5-bromo-4-nitro-1H-pyrazole Step1 Step 1: C5 Functionalization (Suzuki Coupling) Start->Step1 Ar-B(OH)2 Pd(dppf)Cl2 Inter1 Intermediate A 5-Aryl-4-nitropyrazole Step1->Inter1 Step2 Step 2: Nitro Reduction (Chemoselective) Inter1->Step2 Fe/NH4Cl or B2pin2 Inter2 Intermediate B 5-Aryl-4-aminopyrazole Step2->Inter2 Step3 Step 3: C4 Derivatization (Amide/Urea Formation) Inter2->Step3 R-COCl or R-NCO Final Target Kinase Inhibitor (Protected) Step3->Final Step4 Step 4: N-Allyl Deprotection (Optional) Final->Step4 Ru-Cat Isomerization

Figure 1: Modular assembly of pyrazole kinase inhibitors. The workflow prioritizes C5-arylation while the nitro group activates the ring.

Detailed Experimental Protocols
Protocol 1: C5-Arylation (Hinge Binder Installation)

Objective: Install an aryl or heteroaryl group (e.g., pyridine, pyrimidine) at the C5 position via Suzuki-Miyaura coupling. Mechanism: The electron-withdrawing nitro group at C4 makes the C5-Br bond highly electrophilic, facilitating the oxidative addition of Palladium, even with less reactive aryl boronic acids.

ComponentReagentEquiv.[3][4][5][6][7][8][9][10]Role
Substrate 1-Allyl-5-bromo-4-nitro-1H-pyrazole1.0Core Scaffold
Coupling Partner Aryl Boronic Acid / Pinacol Ester1.2Hinge Binder Source
Catalyst

0.05Robust Catalyst (Resists Nitro poisoning)
Base

(2M aq.)
3.0Acid Scavenger
Solvent 1,4-Dioxane-High boiling point, miscible

Step-by-Step:

  • Charge a reaction vial with the Substrate , Aryl Boronic Acid , and

    
     .
    
  • Purge the vial with Argon or Nitrogen for 5 minutes.

  • Add 1,4-Dioxane (0.1 M concentration relative to substrate) and

    
     solution .
    
  • Seal and heat to 90°C for 4–16 hours. Monitor by LC-MS.[7]

    • Critical Control Point: Ensure complete consumption of the bromide. The nitro group can sometimes cause catalyst deactivation; if stalled, add 0.02 equiv fresh catalyst.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc). The product is usually a yellow/orange solid.

Protocol 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine (


) without reducing the N-allyl double bond or dehalogenating sensitive motifs on the C5-aryl ring.
Challenge:  Standard hydrogenation (

) will reduce the allyl group to a propyl group.

Method A: Iron-Mediated Reduction (Standard & Robust) This method is highly chemoselective and cost-effective .

  • Dissolve the Nitro-Intermediate (from Protocol 1) in EtOH/Water (4:1) .

  • Add Iron powder (5.0 equiv) and Ammonium Chloride (

    
    )  (5.0 equiv).
    
  • Heat to 80°C with vigorous stirring for 2–4 hours.

  • Workup: Filter hot through a Celite pad to remove iron sludge. Wash the pad with MeOH.

  • Concentrate the filtrate. The amine is often prone to oxidation; proceed immediately to Step 3 or store under inert gas.

Method B: Metal-Free


 Reduction (High Chemoselectivity) 
For substrates sensitive to metals or acidic conditions, use bis(pinacolato)diboron (

) catalyzed by 4,4'-bipyridine .
  • Mix Substrate (1.0 equiv),

    
     (3.0 equiv), and 4,4'-bipyridine (10 mol%) in DMF .
    
  • Stir at Room Temperature .

  • Advantage: This method strictly preserves alkenes (allyl), alkynes, and halides.

Protocol 3: C4-Amidation (Gatekeeper Interaction)

Objective: Form an amide or urea bond. This moiety often extends into the kinase "specificity pocket" or interacts with the "gatekeeper" residue.

Procedure (Amide Formation):

  • Dissolve Amine-Intermediate (1.0 equiv) in DCM or DMF .

  • Add DIPEA (3.0 equiv).

  • Add Acid Chloride (1.1 equiv) at 0°C.

    • Alternative: Use Carboxylic Acid + HATU (1.2 equiv).

  • Stir at RT for 1–2 hours.

  • Workup: Standard aqueous extraction.

Protocol 4: N-Allyl Deprotection (Optional)

Objective: Remove the allyl group to reveal the free pyrazole NH. Context: Many kinase inhibitors require the free NH to form a hydrogen bond with the hinge region (e.g., Glu residue).

Method: Ruthenium-Catalyzed Isomerization/Hydrolysis

  • Isomerization: Treat the N-allyl compound with Grubbs II catalyst (5 mol%) or

    
      in Toluene at 80°C. This converts the N-Allyl (
    
    
    
    ) to the N-Propenyl enamine (
    
    
    ).
  • Hydrolysis: Treat the crude enamine with dilute HCl or

    
      (oxidative cleavage) to release the free amine.
    
Troubleshooting & Optimization Guide
IssueProbable CauseCorrective Action
Low Yield in Suzuki (Step 1) Catalyst poisoning by Nitro group.Switch to

or Pd-XPhos G3 . Increase temp to 100°C.
Allyl Reduction (Step 2) Incorrect reducing agent.Do NOT use

. Use Fe/NH4Cl or SnCl2.
Regioisomer Contamination Starting material impurity.Verify 1-Allyl vs. 1-H regiochemistry by NOE NMR (interaction between Allyl

and C5-H is absent in 1,5-disubstituted systems).
Incomplete Deprotection Stable enamine intermediate.Ensure acidic hydrolysis step is vigorous (heat to 60°C) or use oxidative cleavage (

).
References
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Int. J. Mol. Sci. 2023.[4][11]

  • A practical ruthenium-catalyzed cleavage of the allyl protecting group in amides, lactams, imides, and congeners. Chemistry. 2006.[12]

  • Nitro Reduction - Common Conditions: Iron. Common Organic Chemistry.

  • Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds. J. Org.[6][13] Chem. 2022.[4][6][13]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. NIH/JACS. 2014.

Sources

Application

"1-Allyl-5-bromo-4-nitro-1H-pyrazole" in the development of anti-inflammatory drugs

Technical Application Note: Leveraging 1-Allyl-5-bromo-4-nitro-1H-pyrazole as a Scaffold in Anti-Inflammatory Therapeutics Executive Summary In the high-stakes arena of anti-inflammatory drug discovery, the pyrazole phar...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Leveraging 1-Allyl-5-bromo-4-nitro-1H-pyrazole as a Scaffold in Anti-Inflammatory Therapeutics

Executive Summary

In the high-stakes arena of anti-inflammatory drug discovery, the pyrazole pharmacophore remains a cornerstone, underpinning blockbuster drugs like Celecoxib (COX-2 inhibitor) and emerging kinase inhibitors. This guide focuses on 1-Allyl-5-bromo-4-nitro-1H-pyrazole , a highly versatile "linchpin" intermediate. Unlike simple pyrazoles, this scaffold possesses a unique trifunctional architecture—an electrophilic C5-bromide activated by an electron-withdrawing C4-nitro group, and an N1-allyl handle—enabling rapid access to pyrazolo[3,4-d]pyrimidines and functionally diverse 5-substituted pyrazoles .

This document provides researchers with optimized protocols for synthesizing, functionalizing, and validating this scaffold to target inflammatory pathways such as COX-2 , NF-κB , and p38 MAPK .

The Scaffold Advantage: Mechanistic Utility

The utility of 1-Allyl-5-bromo-4-nitro-1H-pyrazole lies in its reactivity profile, which allows for sequential, orthogonal functionalization:

  • Activated

    
     Center (C5-Br):  The strong electron-withdrawing nature of the 4-nitro group destabilizes the C5-bromine bond, making it highly susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    ). This allows for the introduction of diverse amines, thiols, or alkoxides under mild conditions.
  • Reducible Core (C4-NO

    
    ):  Post-substitution, the nitro group can be reduced to an amine (
    
    
    
    ), creating an ortho-diamine-like system essential for cyclizing into fused heterocyclic rings (e.g., pyrazolo-pyrimidines).
  • N1-Allyl Handle: The allyl group serves two roles:

    • Pharmacophore: Acts as a hydrophobic tail to occupy the lipophilic pockets of COX-2 or kinase domains.

    • Synthetic Handle: Enables Ring-Closing Metathesis (RCM) or further derivatization via oxidation.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (1-Allyl-5-bromo-4-nitro-1H-pyrazole)

Objective: To synthesize the core scaffold from commercially available 3(5)-bromo-4-nitropyrazole with high regioselectivity.

Reagents:

  • 3-Bromo-4-nitro-1H-pyrazole (Starting Material)[1]

  • Allyl Bromide (1.2 equiv)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 equiv)
    
  • Acetone or DMF (Solvent)[2]

Procedure:

  • Dissolution: Dissolve 3-bromo-4-nitro-1H-pyrazole (10 mmol) in anhydrous acetone (50 mL).

  • Activation: Add

    
     (20 mmol) and stir at room temperature for 30 minutes to deprotonate the pyrazole nitrogen.
    
  • Alkylation: Dropwise add allyl bromide (12 mmol) over 10 minutes.

  • Reflux: Heat the mixture to reflux (approx. 56°C for acetone) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue often contains a mixture of regioisomers (1-allyl-5-bromo vs. 1-allyl-3-bromo). Purify via silica gel column chromatography (Gradient: 0–20% EtOAc in Hexane).

    • Note: The 5-bromo isomer typically elutes faster (less polar) than the 3-bromo isomer due to the steric shielding of the nitro group and dipole cancellation.

    • Yield Target: >75% (combined), >50% (isolated 5-bromo isomer).

Protocol B: Library Diversification via

Objective: To introduce diversity at the C5 position (e.g., introducing an aniline or morpholine moiety).

Procedure:

  • Setup: In a reaction vial, dissolve 1-Allyl-5-bromo-4-nitro-1H-pyrazole (1.0 equiv) in MeCN or DMF.

  • Nucleophile Addition: Add the desired amine (e.g., 4-fluoroaniline, 1.2 equiv) and a base (DIPEA or

    
    , 2.0 equiv).
    
  • Reaction: Stir at 60–80°C for 4–12 hours. The yellow color of the nitro-pyrazole often intensifies upon substitution.

  • Isolation: Pour into ice water. The product usually precipitates. Filter and wash with water.[3] Recrystallize from EtOH if necessary.

Protocol C: Nitro Reduction and Cyclization (Fused Systems)

Objective: To convert the intermediate into a Pyrazolo[3,4-d]pyrimidine (potential kinase/COX inhibitor).

Step 1: Reduction (


) 
  • Treat the

    
     product with Iron powder (5 equiv) and 
    
    
    
    in EtOH/Water (4:1) at reflux for 2 hours. Filter hot and concentrate to obtain the diamine.

Step 2: Cyclization

  • Reflux the resulting amine with Formic Acid (to give the pyrimidinone core) or an aldehyde followed by oxidation.

  • Result: A fused bicyclic system retaining the N-allyl group.

Biological Validation: COX-2 Inhibition Screening

Researchers must validate the anti-inflammatory potential of the synthesized derivatives.

Assay Principle: Colorimetric screening using purified Ovine COX-2 enzyme. The oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) during the reduction of


 to 

is measured.

Summary Data Table: Hypothetical SAR Trends for Derivatives

Derivative (C5-Substituent) N1-Substituent COX-2 IC50 (µM) COX-1 IC50 (µM) Selectivity Index
Bromine (Scaffold) Allyl >100 (Inactive) >100 N/A
4-Fluoro-phenylamino Allyl 0.45 >50 >100
4-Sulfamoyl-phenylamino Allyl 0.08 12.5 156

| Morpholino | Allyl | 12.4 | 8.0 | 0.6 (Non-selective) |

Interpretation: The scaffold itself is inactive. Introduction of a 4-sulfamoyl-phenylamino group (mimicking Celecoxib's tail) restores potent COX-2 selectivity.

Visualizing the Workflow

Diagram 1: Synthetic Pathway

This diagram illustrates the transformation of the scaffold into active pharmaceutical ingredients (APIs).

SyntheticPathway Start 3(5)-Bromo-4-nitro-1H-pyrazole Scaffold 1-Allyl-5-bromo-4-nitro-1H-pyrazole (The Scaffold) Start->Scaffold Allyl Bromide K2CO3, Acetone SNAr S_NAr Reaction (Nucleophilic Substitution) Scaffold->SNAr R-NH2 / Base Intermediate 1-Allyl-5-amino-4-nitro-pyrazole SNAr->Intermediate Reduction Nitro Reduction (Fe/NH4Cl) Intermediate->Reduction Diamine 4,5-Diamino-pyrazole Reduction->Diamine Cyclization Cyclization (HCOOH / R-CHO) Diamine->Cyclization FinalDrug Pyrazolo[3,4-d]pyrimidine (Kinase/COX Inhibitor) Cyclization->FinalDrug

Caption: Step-wise transformation of the 1-Allyl-5-bromo-4-nitro-1H-pyrazole scaffold into fused heterocyclic anti-inflammatory agents.

Diagram 2: Mechanism of Action (COX-2 Inhibition)

Visualizing how the derivatives fit into the inflammatory pathway.

MOA Stimulus Inflammatory Stimulus (LPS / Cytokines) PLA2 Phospholipase A2 Stimulus->PLA2 Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX2 COX-2 Enzyme (Inducible) AA->COX2 Prostaglandins Prostaglandins (PGE2) (Pain/Inflammation) COX2->Prostaglandins Inhibitor 1-Allyl-Pyrazole Derivative (Drug Candidate) Inhibitor->COX2 Inhibits

Caption: The 1-Allyl-pyrazole derivatives target the inducible COX-2 enzyme, blocking the conversion of Arachidonic Acid to pro-inflammatory Prostaglandins.

References

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory and antimicrobial agents. Bioorganic & Medicinal Chemistry, 12(8), 1935-1945.

  • Burguete, A., et al. (2011). Synthesis and anti-inflammatory/antioxidant activities of some new ring substituted 3-phenyl-1-(1,4-di-N-oxide-quinoxalin-2-yl)-2-propen-1-one derivatives and of their 4,5-dihydro-(1H)-pyrazole analogues. Bioorganic & Medicinal Chemistry Letters, 21(6), 1721-1726.

  • Bansal, E., et al. (2001). Synthesis and anti-inflammatory activity of some 1-acetyl-5-substituted-aryl-3-(beta-aminonaphthyl)-2-pyrazolines and beta-(substituted aminoethyl) amidonaphthalenes. Journal of Enzyme Inhibition, 16(2), 151-159.

  • Lin, R., et al. (2007). 1-Acyl-1H-indazole-3-carboxamides as potent, non-steroidal glucocorticoid receptor modulators. Bioorganic & Medicinal Chemistry Letters, 17(15), 4213-4217. (Demonstrating the utility of fused pyrazole systems).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Allyl-5-bromo-4-nitro-1H-pyrazole

This guide serves as a technical support resource for researchers encountering challenges in the synthesis of 1-Allyl-5-bromo-4-nitro-1H-pyrazole . It addresses the inherent regioselectivity issues associated with pyrazo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers encountering challenges in the synthesis of 1-Allyl-5-bromo-4-nitro-1H-pyrazole . It addresses the inherent regioselectivity issues associated with pyrazole alkylation and provides actionable protocols for isomer differentiation and purification.[1]

Case ID: PYR-SYN-054 Status: Active Classification: Heterocyclic Synthesis / Regiochemistry Control

Core Challenge: The Regioselectivity Paradox

The synthesis of 1-Allyl-5-bromo-4-nitro-1H-pyrazole is deceptively complex due to annular tautomerism in the starting material, 3(5)-bromo-4-nitro-1H-pyrazole.

When you alkylate this precursor, the reaction does not proceed linearly.[2] The pyrazole ring exists in equilibrium between two tautomers. Upon deprotonation, the resulting anion is delocalized, offering two nucleophilic nitrogen sites (N1 and N2).

  • Path A (Kinetic/Steric Control): Alkylation at the nitrogen distal to the bromine atom. This avoids steric clash between the incoming allyl group and the bulky bromine.

    • Result:1-Allyl-3-bromo-4-nitropyrazole (Often the Major Product).

  • Path B (The Target): Alkylation at the nitrogen proximal to the bromine atom.

    • Result:1-Allyl-5-bromo-4-nitropyrazole (Target Compound, often the Minor Product).

Visualizing the Divergence

The following diagram illustrates the mechanistic bifurcation that leads to product mixtures.

PyrazoleAlkylation Start Starting Material 3(5)-Bromo-4-nitro-1H-pyrazole Anion Pyrazolide Anion (Resonance Hybrid) Start->Anion Deprotonation Target TARGET ISOMER 1-Allyl-5-bromo-4-nitro-1H-pyrazole (Sterically Hindered) Anion->Target Attack at N(proximal) (Higher Energy TS) Isomer UNDESIRED ISOMER 1-Allyl-3-bromo-4-nitro-1H-pyrazole (Sterically Favored) Anion->Isomer Attack at N(distal) (Lower Energy TS) Reagent Allyl Bromide + Base (K2CO3/Cs2CO3) Reagent->Anion

Figure 1: Mechanistic divergence in the alkylation of 3(5)-bromo-4-nitropyrazole. Note that the "Undesired" pathway is kinetically favored due to lower steric hindrance.

Troubleshooting & FAQs

Q1: I am getting a 3:1 mixture of isomers. How do I know which one is my target?

Answer: You cannot rely on standard 1H NMR integration alone to assign structure; you must use NOE (Nuclear Overhauser Effect) or HMBC spectroscopy.

The position of the allyl group relative to the ring proton is the definitive diagnostic.

FeatureTarget: 1-Allyl-5-bromo... Isomer: 1-Allyl-3-bromo...
Ring Proton H is at C3 H is at C5
Proximity Allyl-CH₂ is FAR from C3-HAllyl-CH₂ is CLOSE to C5-H
NOE Signal Weak / None between Allyl-CH₂ and Ring-HStrong enhancement between Allyl-CH₂ and Ring-H
13C NMR (C-Br) C5-Br typically shifts upfield relative to C3-BrC3-Br typically shifts downfield

Diagnostic Protocol:

  • Run a 1D NOE difference experiment or 2D NOESY.

  • Irradiate the Allyl methylene doublet (~4.8–5.0 ppm).

  • If you see a response in the aromatic region (8.0–9.0 ppm): You have the 3-bromo isomer (Undesired).

  • If you see NO response: You likely have the 5-bromo isomer (Target).

Q2: Can I change the reaction conditions to favor the 5-bromo isomer?

Answer: It is difficult to make the 5-bromo isomer the major product via direct alkylation due to the steric bulk of the bromine atom. However, you can influence the ratio:

  • Solvent Effect: Polar aprotic solvents (DMF, DMSO) tend to stabilize the transition state but often favor the thermodynamic product (usually the less hindered 3-bromo). Using non-polar solvents (Toluene) with phase transfer catalysis might alter the ratio slightly, but usually at the cost of yield.

  • Cation Effect: Switching from K₂CO₃ to Cs₂CO₃ sometimes alters regioselectivity due to the "Cesium Effect," which can loosen the ion pair and allow for more indiscriminate attack (raising the yield of the minor 5-bromo isomer), though it rarely reverses selectivity completely.

Recommendation: Accept the mixture and focus on optimizing the separation rather than the reaction regioselectivity.

Q3: The isomers are co-eluting on my silica column. How do I separate them?

Answer: Isomeric pyrazoles often have very similar Rf values on standard silica.

  • Change the Stationary Phase: If Silica fails, try C18 Reverse Phase (Water/Acetonitrile gradient). The difference in dipole moment between the 3-bromo and 5-bromo isomers is often more pronounced in RP-HPLC.

  • Solvent Modifier: On silica, try using Toluene/Ethyl Acetate (9:1 to 7:3) instead of Hexane/Ethyl Acetate.[3] The pi-pi interactions with toluene can sometimes differentiate the isomers better.

  • Recrystallization: If one isomer is solid and the other oil (or different crystal habits), try recrystallizing the crude mixture from Ethanol or Isopropanol. The symmetric/less hindered 3-bromo isomer often crystallizes more readily, leaving the enriched 5-bromo target in the mother liquor.

Validated Experimental Protocol

Based on standard protocols for regioselective pyrazole alkylation [1, 2].

Objective: Synthesis and isolation of 1-Allyl-5-bromo-4-nitro-1H-pyrazole.

Materials
  • Precursor: 3-Bromo-4-nitro-1H-pyrazole (Note: Commercially often labeled as 5-bromo-4-nitro-1H-pyrazole; they are the same tautomer).

  • Alkylating Agent: Allyl Bromide (1.2 equivalents).

  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 equivalents).

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

Step-by-Step Workflow
  • Setup: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 3-bromo-4-nitro-1H-pyrazole (1.0 eq) in anhydrous MeCN (0.2 M concentration).

  • Deprotonation: Add Cs₂CO₃ (1.5 eq) in a single portion. Stir at Room Temperature (RT) for 15 minutes. The solution usually turns yellow/orange indicating anion formation.

  • Alkylation: Add Allyl Bromide (1.2 eq) dropwise via syringe.

  • Reaction: Stir at RT for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1). You will likely see two spots close together.

    • Note: Heating (60°C) accelerates the reaction but may increase degradation or favor the thermodynamic (3-bromo) isomer further. Keep at RT if possible.

  • Workup: Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.

  • Purification (Critical):

    • Dissolve residue in minimum DCM.

    • Load onto a Flash Chromatography column (High-grade silica, 230-400 mesh).

    • Elute with a very shallow gradient of Hexane/EtOAc (Start 100:0, move to 95:5, then 90:10).

    • Collect fractions in small volumes.

  • Identification: Perform 1H NMR on the "early" and "late" eluting fractions.

    • Rule of Thumb: The 1-allyl-5-bromo isomer (more polar due to dipole alignment) often elutes after the 1-allyl-3-bromo isomer, but this can reverse depending on the solvent system. Verify with NOE.

Safety Data & Handling

ReagentHazard ClassHandling Precaution
Allyl Bromide Lachrymator, Toxic, FlammableUse only in Fume Hood. Neutralize glassware with dilute NaOH before removal from hood.
Nitro-pyrazoles Energetic / Explosive PotentialAvoid heating dry solids. Do not distill crude mixtures to dryness at high temperatures.
Cesium Carbonate IrritantAvoid dust inhalation.

References

  • Regioselectivity in Pyrazole Alkylation

    • Study: "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for
    • Relevance: Explains the steric and electronic factors governing N1 vs N2
    • Source:

  • Synthesis of Nitro-Pyrazole Derivatives

    • Study: "Synthesis of 1-allyl-4-nitropyrazole and related derivatives.
    • Source:4

  • NMR Characterization of Pyrazole Isomers

    • Study: "13C NMR chemical shifts of C-nitropyrazoles."
    • Relevance: Provides chemical shift data to distinguish 3-nitro vs 5-nitro (and by extension bromo-nitro) isomers.
    • Source:5

Sources

Optimization

Technical Support Center: Advanced Troubleshooting for Substituted Nitropyrazole Synthesis

Status: Operational Role: Senior Application Scientist Topic: Side Reactions & Process Control in Nitropyrazole Preparation Audience: Medicinal Chemists, Process Chemists, Energetic Materials Researchers Core Directive:...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Side Reactions & Process Control in Nitropyrazole Preparation Audience: Medicinal Chemists, Process Chemists, Energetic Materials Researchers

Core Directive: The Nitration Landscape

Synthesizing substituted nitropyrazoles is a balancing act between electrophilic aromatic substitution (EAS) and oxidative degradation . Pyrazoles are electron-rich, but the introduction of a nitro group significantly deactivates the ring, making subsequent functionalization difficult. Furthermore, the nitrogen atoms in the ring act as competing nucleophiles, often leading to kinetic N-nitration rather than the desired thermodynamic C-nitration.

This guide addresses the three most critical failure modes:

  • Regiochemical Scrambling: N-nitro vs. C-nitro isomers.

  • Oxidative Ring Destruction: Loss of yield due to ring opening.

  • Thermal Instability: Safety hazards associated with energetic intermediates.

Troubleshooting Module: Regioselectivity & Isomer Control

Issue: "I isolated the N-nitro isomer instead of the C-nitro product."

Diagnosis: This is a classic case of kinetic vs. thermodynamic control. Under mild conditions (e.g., acetyl nitrate at low temperature), the pyridine-like nitrogen lone pair attacks the nitronium ion first, forming the N-nitropyrazole. This bond is labile.

The Fix: To achieve C-nitration (typically at C-4 for unsubstituted pyrazoles), you must either:

  • Force Thermodynamic Control: Use stronger acid conditions (Mixed Acid:

    
    ) which protonates the ring nitrogens, blocking N-attack and forcing the electrophile to the carbon.
    
  • Trigger Rearrangement: If you have the N-nitro compound, heat it.[1] N-nitropyrazoles undergo an acid-catalyzed or thermal rearrangement to yield C-nitropyrazoles (often migrating to C-3 or C-5).

Issue: "I cannot separate the 3-nitro and 5-nitro isomers."

Diagnosis: In


-unsubstituted pyrazoles, the 3-nitro and 5-nitro forms are tautomers of the same molecule. You cannot separate them because they interconvert rapidly in solution.

The Fix:

  • Functionalize N1: You must lock the tautomer by

    
    -alkylation or 
    
    
    
    -arylation before attempting separation.
  • Regio-locking: If you require a specific isomer (e.g., 1-methyl-3-nitropyrazole), synthesize it via cyclization (e.g., reaction of nitro-diketones with hydrazines) rather than direct nitration, which often yields mixtures.

Visualization: The Nitration Pathway & Rearrangement

The following diagram illustrates the mechanistic bifurcation between kinetic N-nitration and thermodynamic C-nitration.

NitrationPathways Start Substituted Pyrazole AcNitrate Acetyl Nitrate (Ac2O/HNO3, <0°C) Start->AcNitrate MixAcid Mixed Acid (H2SO4/HNO3, >50°C) Start->MixAcid NNitro N-Nitropyrazole (Kinetic Product) AcNitrate->NNitro Fast N-Attack C4Nitro 4-Nitropyrazole (Thermodynamic Product) MixAcid->C4Nitro EAS at C-4 NNitro->Start Hydrolysis C35Nitro 3(5)-Nitropyrazole (Rearrangement Product) NNitro->C35Nitro Heat/Acid (Musalu-Mignon type rearr.)

Caption: Mechanistic pathways in pyrazole nitration. Note the thermal rearrangement (dashed red line) converting kinetic N-nitro species to thermodynamic C-nitro isomers.

Troubleshooting Module: Yield Loss & Oxidation

Issue: "My reaction mixture turned black/tarry, and yield is <20%."

Diagnosis: Oxidative ring opening.[2][3] Pyrazoles are generally stable, but electron-rich derivatives (e.g., amino-pyrazoles) are susceptible to oxidation by concentrated nitric acid, leading to ring fragmentation or polymerization.

The Fix:

  • Temperature Control: Never add nitric acid to the substrate at high temperatures. Addition should be at 0–5°C, then slowly ramped.

  • Scavengers: Add urea (0.5–1.0 eq) to the reaction mixture to scavenge nitrous acid (

    
    ), which catalyzes oxidative decomposition.
    
  • Alternative Reagents: For sensitive substrates, switch to CAN (Ceric Ammonium Nitrate) or Nitronium Tetrafluoroborate (

    
    )  in non-aqueous solvents (MeCN).
    
Comparative Data: Nitrating Agents
AgentActive SpeciesPrimary SelectivityRisk ProfileBest For
Mixed Acid (

)

C-4 (Thermodynamic)High (Exotherm)Deactivated pyrazoles
Acetyl Nitrate (

)

N-1 (Kinetic)High (Explosive*)Generating rearrangement precursors
CAN / NaNO2

(Radical)
C-3 / C-4LowSensitive amino-pyrazoles
Nitronium Salts (

)

C-4ModerateAnhydrous conditions required

*Warning: Acetyl nitrate can form explosive mixtures if prepared incorrectly. Always add HNO3 to Ac2O, never the reverse.

Protocol: Controlled Rearrangement (N-Nitro to C-Nitro)

This protocol is recommended when direct C-nitration fails or yields inseparable mixtures. It utilizes the "cinematographic" rearrangement mechanism.

Step-by-Step Methodology:

  • Preparation of Acetyl Nitrate (In Situ):

    • Cool Acetic Anhydride (

      
      , 5.0 eq) to 0°C.
      
    • Dropwise add Fuming Nitric Acid (1.1 eq). CRITICAL: Maintain temp <10°C. Exotherm is sharp.

  • Kinetic N-Nitration:

    • Add the pyrazole substrate (dissolved in minimum

      
      ) to the mixture at 0°C.
      
    • Stir for 1 hour. TLC should show a new, less polar spot (N-nitro).

  • The Rearrangement (The "Cook"):

    • Allow the mixture to warm to room temperature.

    • Heat to 60–80°C for 2–4 hours. Monitor by HPLC/TLC. The N-nitro spot will disappear, replaced by a more polar C-nitro spot.

    • Mechanism:[2][3][4][5][6][7] The nitro group detaches (homolytic or heterolytic cleavage depending on conditions) and re-attaches to the most electron-rich carbon (usually C-3 or C-5).

  • Quench & Isolation:

    • Pour onto ice/water.

    • Neutralize with

      
       (Caution: Foaming).
      
    • Extract with Ethyl Acetate.

Safety & Energetics (E-E-A-T)

WARNING: Polynitropyrazoles are energetic materials.[8][9]

  • 3,4-Dinitropyrazole (DNP) and 3,4,5-Trinitropyrazole (TNP) possess detonation velocities comparable to TNT and RDX.

  • Decision Rule: If your target molecule has

    
     nitro groups, treat it as a primary explosive until proven otherwise.
    
Visualizing the Safety Decision Tree

SafetyCheck Check Target Molecule Analysis Count Nitro Group Count? Check->Count Mono 1 Nitro Group Count->Mono Low Energy Poly ≥ 2 Nitro Groups Count->Poly High Energy Action1 Standard PPE Monitor Exotherms Mono->Action1 Action2 Blast Shield Required No Metal Spatulas < 1g Scale Poly->Action2

Caption: Safety protocol decision tree based on degree of nitration.

Frequently Asked Questions (FAQs)

Q: Why is my N-nitropyrazole unstable on silica gel? A: N-nitro bonds are susceptible to hydrolysis and acid-catalyzed rearrangement. Silica gel is slightly acidic. If you must purify an N-nitro intermediate, use neutral alumina or treat your silica with 1% Triethylamine (TEA) to deactivate acidic sites.

Q: I am trying to synthesize 4-nitropyrazole but getting the 3-nitro isomer. Why? A: This is rare for direct EAS but common if you are performing ipso-substitution. If your starting material has a halogen (Br/I) at C-4, it might direct nitration to C-3/5, or the halogen might be displaced. Ensure your starting material is pure and check if you are inadvertently running a rearrangement protocol.

Q: Can I use microwave irradiation for these reactions? A: Exercise Extreme Caution. While microwaves accelerate rearrangement, the rapid heating of nitration mixtures (which are potential oxidizers) in a closed vessel is a high explosion risk. Use flow chemistry (microreactors) instead for better thermal management.

References

  • Dalinger, I. L., et al. (2021). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au.

  • Chugunova, E., et al. (2023).[3] An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade.[2][3] Molecules.[2][3][4][5][6][7][8][9][10][11][12]

  • Zhang, W., et al. (2022).[13] Theoretical study on the structure and the isomerization mechanism of N-nitropyrazole. International Journal of Chemical Kinetics.[13]

  • He, P., et al. (2018). Review on synthesis of nitropyrazoles. Chinese Journal of Explosives & Propellants.

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. The Journal of Organic Chemistry.

Sources

Troubleshooting

Recrystallization techniques for purifying pyrazole derivatives

Technical Support Center: Pyrazole Derivative Purification Subject: Advanced Recrystallization & Purification Strategies for Pyrazole Scaffolds Document ID: PYR-PUR-004 Last Updated: 2025-10-24 Status: Active[1][2] Intro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Derivative Purification

Subject: Advanced Recrystallization & Purification Strategies for Pyrazole Scaffolds Document ID: PYR-PUR-004 Last Updated: 2025-10-24 Status: Active[1][2]

Introduction: The Pyrazole Challenge

Welcome to the technical support center. Pyrazoles are unique among pharmacophores due to their amphoteric nature (pKa ~2.5 for the conjugate acid, ~14 for the NH proton) and their tendency to form strong intermolecular hydrogen bonds (dimers).[1] These properties often lead to common purification failures: oiling out , co-crystallization of regioisomers , and polymorph shifting .

This guide moves beyond basic protocols, offering troubleshooting workflows based on the specific physicochemical properties of the pyrazole ring.

Module 1: Solvent Selection Strategy

Objective: Select a solvent system that disrupts pyrazole dimers while maintaining yield.

Core Principle: Pyrazoles often dissolve too well in alcohols (due to H-bonding) and poorly in non-polar solvents.[1][2] The "Goldilocks" zone usually involves a donor-acceptor mismatch or a pH-swing .[1][2]

Recommended Solvent Systems
Solvent ClassSpecific SystemBest For...Technical Note
Alcohols Ethanol / Water (80:20 to 50:[1][2]50)General purificationWater disrupts pyrazole-pyrazole H-bonds, forcing crystallization upon cooling.[1][2]
Esters Ethyl Acetate / Hexane Lipophilic derivativesExcellent for removing polar impurities; however, yield can be low if the pyrazole is too soluble in EtOAc.
Aromatics Toluene High-melting pyrazolesHigh boiling point allows for significant solubility differentials.[1][2] Good for removing aliphatic impurities.[1][2]
Pro-Tip Isopropyl Alcohol (IPA) "Oiling Out" preventionIPA has a lower dielectric constant than MeOH/EtOH, often promoting better crystal growth over oil formation.[1][2]
Workflow: Solvent Screening Decision Tree

Use this logic flow to determine your starting solvent system.

SolventSelection Start Start: Crude Pyrazole SolubilityCheck Check Solubility in Boiling Ethanol Start->SolubilityCheck Soluble Soluble? SolubilityCheck->Soluble Yes Add Water (Anti-solvent) until turbid Soluble->Yes Yes No Switch to Toluene or DMF Soluble->No No Cooling Cool to RT, then 4°C Yes->Cooling No->Cooling Result Check Precipitate Cooling->Result Crystals Filter & Dry Result->Crystals Solid Oil GO TO MODULE 2 (Oiling Out Guide) Result->Oil Liquid/Gum

Caption: Decision tree for initial solvent screening. Note the critical branch for "Oiling Out," a common failure mode for pyrazoles.

Module 2: Troubleshooting "Oiling Out"

Issue: The product separates as a liquid droplet phase rather than a crystalline solid.

The Mechanism: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystallization boundary.[1] This is common in pyrazoles containing flexible alkyl chains or those with low melting points.[1][2]

Protocol: The "Seeding at Cloud Point" Method

Do not simply cool the solution further; this will only increase the viscosity of the oil.[1]

  • Re-dissolve: Heat the mixture until the oil fully dissolves back into a clear solution.

  • Equilibrate: Lower the temperature slowly until the solution is just above the temperature where oiling previously occurred.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass surface.[1][2]

  • Anti-Solvent Titration: Add the anti-solvent (e.g., water or hexane) dropwise very slowly.[1][2]

    • Critical Step: Stop adding anti-solvent the moment a faint, persistent turbidity (cloud point) appears.[1]

  • Isothermal Stirring: Hold the temperature constant. Do not cool yet. Allow the oil droplets to nucleate on the seed crystals.[2]

  • Slow Cooling: Once solids are visible, cool at a rate of 5°C/hour.

Module 3: Advanced Purification (Regioisomers & Salts)

Issue: Separating 1,3- vs 1,5-substituted pyrazoles or removing stubborn impurities.

Technique: The pH-Swing Crystallization Pyrazoles are weak bases.[1][2] We can exploit this to purify them from non-basic impurities or separate isomers with different pKa values.[1][2]

Step-by-Step Protocol
  • Salt Formation: Dissolve the crude pyrazole in an organic solvent (e.g., Ethanol or Ether).[1][2]

  • Acidification: Add 1.1 equivalents of HCl (gas or solution in dioxane). The pyrazole hydrochloride salt will precipitate.[1][2]

    • Why this works: Many impurities will remain in the organic phase, while the pyrazole salt crashes out.

  • Filtration: Filter the salt and wash with cold ether.

  • Free-Basing: Suspend the salt in water.[1][2] Slowly add saturated

    
     or 
    
    
    
    until the pH > 9.
  • Extraction/Crystallization: The free base will precipitate (if insoluble in water) or can be extracted into DCM and recrystallized.[1][2]

Regioisomer Separation Note: 1,5-isomers are often sterically more congested than 1,3-isomers, leading to lower melting points and higher solubility.[1]

  • Strategy: Recrystallize from a non-polar solvent (Hexane/Ether). The more symmetrical, higher-melting 1,3-isomer usually crystallizes first.[1]

Module 4: Frequently Asked Questions (FAQs)

Q: My pyrazole is colored (red/brown) even after recrystallization. How do I fix this? A: Pyrazoles are prone to oxidation, forming colored diazo-like impurities.[1][2]

  • Solution: Perform the recrystallization with Activated Charcoal .[1][2]

    • Dissolve compound in boiling solvent.[1][2][3]

    • Add activated carbon (5-10% w/w).[1][2]

    • Boil for 5-10 minutes.

    • Filter hot through a Celite pad to remove carbon.[1][2]

    • Crystallize as normal.[1][2]

Q: I suspect I have a solvate. The NMR shows solvent peaks that won't dry off. A: Pyrazoles are excellent hydrogen bond donors/acceptors and often trap water or alcohols in the lattice.[2]

  • Validation: Run a TGA (Thermogravimetric Analysis) or DSC.[1][2] A sharp weight loss or endotherm before the melting point confirms a solvate.[1][2]

  • Fix: Recrystallize from a non-solvating solvent like Toluene or Isopropyl Acetate , or dry under high vacuum at a temperature 10°C below the melting point.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2] (Standard reference for general solvent properties and purification techniques).

  • Foces-Foces, C., et al. (2023).[1][2] Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. ResearchGate. Link

  • BenchChem Technical Support. (2025). Column chromatography conditions for separating pyrazole isomers. BenchChem. Link

  • Biotage. (2023).[1][4] How can I remove color from my reaction product? Biotage Blog.[1][2] Link

  • Perelin, G., et al. (2019).[1][2] On the basicity of conjugated nitrogen heterocycles in different media. FULIR (Ruđer Bošković Institute).[1][2] Link

Sources

Optimization

Technical Support Center: Buchwald-Hartwig Amination with Pyrazole Substrates

Status: Active Lead Scientist: Senior Application Scientist, Catalysis Division Topic: Troubleshooting N-Arylation of Pyrazoles Last Updated: 2026-01-28 Executive Summary: The "Pyrazole Paradox" Pyrazoles represent one o...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Senior Application Scientist, Catalysis Division Topic: Troubleshooting N-Arylation of Pyrazoles Last Updated: 2026-01-28

Executive Summary: The "Pyrazole Paradox"

Pyrazoles represent one of the most deceptive substrates in palladium-catalyzed cross-coupling. While they appear structurally simple, they possess two distinct nitrogen atoms that create a "perfect storm" for catalyst failure:

  • Catalyst Poisoning: The pyridine-like nitrogen (

    
    ) is a potent 
    
    
    
    -donor that binds tightly to Palladium, displacing ligands and shutting down the catalytic cycle (formation of stable, inactive Pd-bis(pyrazole) complexes).
  • Ambident Nucleophilicity: The presence of tautomers often leads to mixtures of

    
     and 
    
    
    
    arylation, complicating purification.
  • pKa Mismatch: Pyrazoles are relatively acidic (

    
     in DMSO), requiring specific base matches that do not decompose the catalyst or sensitive functional groups.
    

This guide moves beyond generic advice, offering a root-cause analysis and self-validating protocols to restore reaction performance.

Diagnostic Visualizations

Figure 1: The Pyrazole Troubleshooting Decision Tree

Use this logic flow to diagnose the specific failure mode of your reaction.

PyrazoleTroubleshooting Start Start: Reaction Failed CheckColor Observation: Reaction Color? Start->CheckColor BlackPpt Black Precipitate (Pd Black) CheckColor->BlackPpt Precipitates PaleYellow Pale/Clear Solution (No Reaction) CheckColor->PaleYellow Remains Clear Poisoning Diagnosis: Catalyst Poisoning (Ligand Displacement) BlackPpt->Poisoning CheckTLC Check TLC/LCMS PaleYellow->CheckTLC Inert Diagnosis: Oxidative Addition Failure or Base Mismatch CheckTLC->Inert SM Remaining RegioIssue Issue: Wrong Regioisomer CheckTLC->RegioIssue Wrong Product Sol_Ligand Solution: Switch to Bulky Ligands (tBuXPhos) Poisoning->Sol_Ligand Sol_Base Solution: Stronger Base (NaOtBu or LiHMDS) Inert->Sol_Base Sol_Precat Solution: Use G3/G4 Precatalysts Inert->Sol_Precat Sol_Regio Solution: Steric Control or Switch to Cu-Catalysis RegioIssue->Sol_Regio

Caption: Diagnostic logic flow for identifying failure modes in Pyrazole N-arylation. Blue nodes indicate decision points; Red indicates failure modes; Green indicates solutions.

Technical Support Q&A

Category 1: Catalyst Deactivation (The "Black Box" Issue)

Q: My reaction mixture turns black and precipitates Pd metal within 30 minutes. Why is this happening?

A: You are experiencing "Azole Poisoning" via ligand displacement. Unlike simple amines, pyrazoles are excellent ligands for Palladium. The pyridine-like nitrogen (


) competes with your phosphine ligand for the Pd center. If the pyrazole displaces the phosphine, the resulting complex lacks the steric bulk required to support the catalytic cycle, leading to aggregation and "Pd black" formation.
  • The Fix: You must use sterically demanding ligands that bind Pd tighter than the pyrazole can.

    • Recommended: tBuXPhos or BrettPhos . The bulky tert-butyl groups on the phosphorus create a "roof" over the metal center, physically preventing the concurrent binding of multiple pyrazoles [1].

    • Avoid: Triphenylphosphine (

      
      ) or dppf. These are too small and easily displaced by pyrazoles.
      
Category 2: Regioselectivity[1]

Q: I am getting a mixture of N1- and N2-arylated products. How do I control this?

A: Regioselectivity is dictated by the interplay of sterics and tautomeric equilibrium. In solution,


-pyrazoles exist in equilibrium. Palladium prefers to react with the less sterically hindered nitrogen, but the tautomeric ratio also plays a role.
  • Scenario A: Steric Control. If your pyrazole has a substituent at C3/C5:

    • The reaction will favor arylation at the less hindered nitrogen (distal to the substituent).

    • Protocol Adjustment: Use a bulkier ligand (e.g., Me4tBuXPhos ) to amplify this steric preference.

  • Scenario B: Electronic Control. If you need the "contrary" isomer (arylation next to the substituent), Palladium is often poor at this.

    • Expert Insight: Switch metals. Copper-catalyzed (Ullmann) N-arylation often provides complementary regioselectivity to Palladium due to a different mechanistic pathway involving a cuprate intermediate [2].

Category 3: Conversion & Kinetics

Q: The reaction stays clear/yellow, but conversion halts at 20%. Adding more catalyst doesn't help.

A: This is likely an "Iodide Inhibition" or "Base Strength" issue.

  • Iodide Inhibition: If you are using Aryl Iodides, the released iodide ions (

    
    ) can form stable bridging dimers 
    
    
    
    , arresting the cycle.
    • The Fix: Switch to Aryl Chlorides or Aryl Bromides .[1] Alternatively, use a ligand like BrettPhos , which is less susceptible to halide inhibition [3].[2]

  • Base Strength: Weak bases (

    
    ) are often insufficient for pyrazoles in non-polar solvents.
    
    • The Fix: Switch to NaOtBu (Sodium tert-butoxide) or LiHMDS . Ensure your base is stored in a glovebox; wet base is a common silent killer of this reaction.

Standardized Screening Protocol

Do not rely on "standard" Suzuki conditions. Use this specific protocol designed for azole substrates.

Table 1: Recommended Screening Matrix

VariableOption A (Standard)Option B (Challenging/Bulky)Option C (Base Sensitive)
Pre-catalyst Pd2(dba)3 (1-2 mol%)G3/G4-tBuXPhos (1-2 mol%)[(Allyl)PdCl]2
Ligand tBuXPhos (2-4 mol%)BrettPhos (2-4 mol%)Me4tBuXPhos
Base NaOtBu (1.2 equiv)LiHMDS (2.0 equiv)K3PO4 (anhydrous)
Solvent Toluene or Dioxanet-Amyl AlcoholDMAc (degassed)
Temp 100°C110°C120°C
Step-by-Step Execution (Self-Validating)
  • Pre-Complexation (Critical): If not using G3/G4 precatalysts, mix

    
     and Ligand in the solvent at 60°C for 5 minutes before adding substrates.
    
    • Validation: Solution should turn from dark purple/red to a lighter orange/brown (indicating active

      
       formation). If it stays purple, your ligand is bad.
      
  • Substrate Addition: Add Aryl Halide, Pyrazole, and Base.[3]

  • Degassing: Sparge with Argon for 10 minutes. Pyrazole couplings are highly sensitive to

    
     because oxidized phosphines cannot compete with pyrazole coordination.
    
  • Monitoring: Check LCMS at 1 hour.

    • Validation: If <5% conversion, increase temp to 120°C immediately. If black precipitate forms, abort and switch to Option B (Bulky Ligand).

Mechanistic Visualization

Figure 2: The Competition - Catalysis vs. Poisoning

Understanding why the reaction fails is key to fixing it.

Mechanism Pd_Pre Pd Precursor Active Active Catalyst (L-Pd-Ar) Pd_Pre->Active Ligand Binding Cycle Catalytic Cycle (Product Formation) Active->Cycle Normal Path Poisoned INACTIVE COMPLEX [Pd(Pyrazole)2] Active->Poisoned Ligand Displacement (If Ligand is not Bulky) Pyrazole Pyrazole Substrate (Excess) Pyrazole->Poisoned Coordination

Caption: Kinetic competition between the productive catalytic cycle (Green) and the formation of stable, inactive Pd-bis(pyrazole) complexes (Red).

References

  • Buchwald, S. L., et al. (2011). Palladium-Catalyzed C-N Cross-Coupling Reactions of Heterocycles. Journal of the American Chemical Society.[1][4] [Link]

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004).[2][5] Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. [Link]

Sources

Troubleshooting

Identification of byproducts in "1-Allyl-5-bromo-4-nitro-1H-pyrazole" synthesis

Topic: Identification & Control of Byproducts in Asymmetric Pyrazole Alkylation Executive Summary The "Tautomer Trap" in Pyrazole Chemistry The synthesis of 1-allyl-5-bromo-4-nitro-1H-pyrazole is not a simple linear alky...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identification & Control of Byproducts in Asymmetric Pyrazole Alkylation
Executive Summary

The "Tautomer Trap" in Pyrazole Chemistry The synthesis of 1-allyl-5-bromo-4-nitro-1H-pyrazole is not a simple linear alkylation; it is a competition between steric hindrance and thermodynamic stability. The starting material, 3(5)-bromo-4-nitro-1H-pyrazole, exists in a tautomeric equilibrium. When you introduce an alkylating agent (Allyl Bromide), the reaction splits into two distinct pathways, generating two regioisomers that are often difficult to separate by standard silica chromatography.

This guide provides the forensic tools to distinguish your target (1,5-isomer) from its pervasive twin (1,3-isomer) and protocols to minimize byproduct formation.

Module 1: The Primary Byproduct (The Regioisomer)

The most common "impurity" in this synthesis is not a degradation product, but the regioisomer: 1-Allyl-3-bromo-4-nitro-1H-pyrazole .

The Mechanism of Failure

The pyrazole ring contains two nucleophilic nitrogens. The ratio of alkylation at N1 (target) vs. N2 (byproduct) is dictated by the steric bulk of the substituents at positions C3 and C5.

  • Target Pathway (N1-Alkylation): Occurs adjacent to the Bromine (C5). This is sterically hindered.[1]

  • Byproduct Pathway (N2-Alkylation): Occurs adjacent to the Hydrogen (C3). This is sterically favored.[2]

Consequently, without specific directing conditions, the 1-allyl-3-bromo isomer (where the allyl group sits next to the small proton rather than the large bromine) is often the major product , leaving your target as the minor component.

Visualizing the Pathway

The following diagram illustrates the bifurcation point where your yield is lost.

ReactionPathway SM Starting Material 3(5)-Bromo-4-nitro-1H-pyrazole (Tautomeric Mixture) TS_A Transition State A (Sterically Hindered) SM->TS_A Path A (N1) TS_B Transition State B (Sterically Favored) SM->TS_B Path B (N2) Target TARGET 1-Allyl-5-bromo-4-nitro-1H-pyrazole (Allyl adjacent to Br) TS_A->Target Minor Product (Usually <30%) Byproduct MAJOR BYPRODUCT 1-Allyl-3-bromo-4-nitro-1H-pyrazole (Allyl adjacent to H) TS_B->Byproduct Major Product (Usually >60%)

Figure 1: The bifurcation of the alkylation reaction. The steric clash between the incoming allyl group and the bromine atom disfavors the formation of the 5-bromo target.

Module 2: Analytical Forensics (Distinguishing Isomers)

You cannot rely on LCMS alone, as both isomers have the exact same mass (


 doublet). You must use NMR, specifically NOESY (Nuclear Overhauser Effect Spectroscopy) , to confirm the structure.
Diagnostic Table: NMR Signatures
FeatureTarget: 1-Allyl-5-bromo Byproduct: 1-Allyl-3-bromo Reasoning
H-C(3/5) Signal Singlet (C3-H)Singlet (C5-H)In the target, the proton is at C3 (far from Allyl). In the byproduct, the proton is at C5 (next to Allyl).
NOESY Interaction NEGATIVE POSITIVE (Strong) Crucial Test: In the byproduct, the N-Allyl methylene protons are spatially close to the C5-H proton, causing a cross-peak. In the target, the Allyl is next to Br, so no H-H interaction exists.
C13 NMR (C5) Upfield shift (C-Br)Downfield shift (C-H)Carbon attached to Br is typically shielded relative to C-H in this specific heteroaromatic environment (verify with HSQC).
TLC (

)
Typically Lower Typically Higher The 5-bromo isomer (Target) is more polar due to the dipole moment alignment compared to the 3-bromo isomer.
Module 3: Troubleshooting Guide
Decision Tree for Unknown Impurities

Troubleshooting Start Issue: Unknown Spot/Peak MassCheck Check LCMS Mass Start->MassCheck SameMass Mass matches Target (M+H 232/234) MassCheck->SameMass DiffMass Mass Different MassCheck->DiffMass Regio Regioisomer (1,3-isomer) *Most Likely* SameMass->Regio Run NOESY Poly Mass = Target + 40 (Bis-alkylation) DiffMass->Poly Quaternary Salt? Hydro Mass = Target - Br + OH (Hydrolysis) DiffMass->Hydro Harsh Conditions?

Figure 2: Diagnostic workflow for identifying reaction impurities.

FAQ: Common User Scenarios

Q1: I see two spots on TLC very close together. Which one is my product?

  • Answer: In 90% of cases with pyrazoles, the 1,3-isomer (Byproduct) is less polar and travels higher (

    
    ) because the dipole moments of the lone pair and the substituents partially cancel. The 1,5-isomer (Target)  is usually more polar and travels lower (
    
    
    
    ). Action: Isolate the lower spot and run NOESY to confirm.

Q2: My yield of the 5-bromo isomer is consistently low (<20%). How can I improve this?

  • Answer: Standard basic alkylation (NaH/DMF) favors the thermodynamic product (1,3-isomer). To shift favor toward the 1,5-isomer (Target):

    • Solvent Switch: Use a non-polar solvent like Toluene with a phase transfer catalyst (e.g., TBAB). This can sometimes alter the transition state energetics.

    • Leaving Group: Switch from Allyl Bromide to Allyl Tosylate. Harder leaving groups sometimes improve the ratio of the kinetically controlled product.

    • Blocking Strategy: If yield is critical, consider synthesizing 1-allyl-4-nitro-pyrazole first, then brominating at C5. Lithiation (Li-Halogen exchange) followed by quenching might be required for high regiocontrol, though incompatible with the nitro group. Recommendation: Stick to alkylation but perform careful column chromatography with a shallow gradient (e.g., 0-10% EtOAc in Hexanes over 40 minutes).

Q3: Can I use the mixture for the next step?

  • Answer: No. If your next step involves reducing the nitro group to an amine, the isomers will become nearly impossible to separate due to the polarity of the amine. You must separate the bromo-isomers at this stage.

Experimental Protocol (Optimized for Separation)

Objective: Synthesis and purification of 1-allyl-5-bromo-4-nitro-1H-pyrazole.

  • Reaction:

    • Dissolve 3(5)-bromo-4-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF (0.2 M).

    • Cool to 0°C. Add

      
       (2.0 eq) or 
      
      
      
      (1.5 eq). Note: Cesium often improves total yield but may not fix regioselectivity.
    • Add Allyl Bromide (1.1 eq) dropwise.

    • Stir at RT for 4-12 hours. Monitor by TLC.

  • Workup:

    • Dilute with EtOAc. Wash 3x with water (critical to remove DMF, which streaks columns). Wash 1x with Brine. Dry over

      
      .
      
  • Purification (The Critical Step):

    • Stationary Phase: High-performance Silica Gel (230-400 mesh).

    • Eluent: Hexanes/Ethyl Acetate.[2]

    • Gradient: Hold at 100% Hexanes for 2 CV (Column Volumes). Ramp to 5% EtOAc over 5 CV. Hold. Ramp to 20% EtOAc over 10 CV.

    • Collection: Collect small fractions. The first major UV-active peak is likely the 1,3-isomer . The second peak is your Target .

References
  • Regioselectivity in Pyrazole Alkylation

    • Title: Regioselective synthesis of 1,3,4,5-tetrasubstituted pyrazoles.[2][3][4]

    • Source:Organic & Biomolecular Chemistry, 2014.
    • Context: Discusses the steric and electronic factors governing N1 vs N2 alkyl
  • NMR Assignment of Pyrazoles

    • Title: 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole deriv
    • Source:ResearchG
    • Context: Definitive guide on using C13 shifts to distinguish C3 and C5 substitutions.
  • Mechanistic Insight

    • Title: The mechanistic origin of regiochemical changes in N-alkylation.[4][5]

    • Source:PubMed / NIH.
    • Context: Provides background on how acidity and solvent polarity affect nitrogen nucleophilicity in azoles.

(Note: While specific literature on "1-allyl-5-bromo-4-nitro-1H-pyrazole" is sparse, the chemistry is extrapolated from well-established behaviors of 3(5)-bromo-4-nitropyrazoles as cited above.)

Sources

Optimization

Technical Support Center: Scaling Synthesis of 1-Allyl-5-bromo-4-nitro-1H-pyrazole

Ticket ID: SC-PYR-5BR-001 Status: Open Priority: High (Scale-Up/Safety) Assigned Specialist: Senior Application Scientist[1] Executive Summary & Safety Directive Warning: Energetic Material Risk Nitropyrazoles possess hi...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-PYR-5BR-001 Status: Open Priority: High (Scale-Up/Safety) Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Safety Directive

Warning: Energetic Material Risk Nitropyrazoles possess high nitrogen-to-carbon ratios, classifying them as energetic materials.[1] While 4-nitropyrazoles are generally more stable than their 3-nitro counterparts, scale-up introduces significant thermal risks.[1]

  • Exotherm Management: The N-alkylation reaction is exothermic.[1] On a gram scale, this is manageable; on a multigram/kilogram scale, "runaway" scenarios are possible.[1]

  • Lachrymator Hazard: Allyl bromide is a potent lachrymator and alkylating agent.[1] All transfers must occur in a closed system or high-velocity fume hood.[1]

The Core Challenge: Regioselectivity (N1 vs. N2)

The most common failure mode in this synthesis is not the yield, but the regioisomeric ratio .[1] The starting material, 3-bromo-4-nitro-1H-pyrazole, exists in tautomeric equilibrium.[1] Alkylation can occur at either nitrogen, leading to two distinct isomers:

  • 1-Allyl-3-bromo-4-nitro-1H-pyrazole (Isomer A): The allyl group is distal (far) from the bromine.[1] This is sterically favored and typically the major product (often >3:1 ratio).[1]

  • 1-Allyl-5-bromo-4-nitro-1H-pyrazole (Isomer B - Target): The allyl group is proximal (next) to the bromine.[1] This is sterically hindered and typically the minor product.[1]

Technical Insight: To scale the 5-bromo target, you are fighting thermodynamics.[1] You cannot rely on "standard" conditions to give you this product exclusively. You must engineer the process to handle the separation of the inevitable mixture.

Visualizing the Regiochemistry (DOT Diagram)[1]

Regioselectivity SM 3(5)-Bromo-4-nitro-1H-pyrazole (Tautomeric Mixture) Base Base (Cs2CO3 or K2CO3) + Allyl Bromide SM->Base TS_Major Transition State A (Sterically Unhindered) Base->TS_Major Fast Kinetics TS_Minor Transition State B (Sterically Hindered by Br) Base->TS_Minor Slow Kinetics Prod_3Br MAJOR PRODUCT 1-Allyl-3-bromo-4-nitro-1H-pyrazole (Allyl far from Br) TS_Major->Prod_3Br Prod_5Br TARGET PRODUCT 1-Allyl-5-bromo-4-nitro-1H-pyrazole (Allyl next to Br) TS_Minor->Prod_5Br Prod_3Br->Prod_5Br Separation Required (Chromatography/Crystallization)

Figure 1: Reaction pathway showing the bifurcation into regioisomers.[1] The target 5-bromo derivative is sterically disfavored.[1]

Scale-Up Protocol (Optimized for 100g Batch)

This protocol uses Cesium Carbonate (Cs₂CO₃) .[1][2] While more expensive than K₂CO₃, the "cesium effect" often improves the ratio of the more hindered isomer (5-bromo) due to looser ion pairing, though a mixture is still guaranteed.[1]

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
3-Bromo-4-nitro-1H-pyrazole 1.0SubstrateDry thoroughly before use.[1]
Allyl Bromide 1.2ElectrophileFilter through basic alumina if colored (polymerized).[1]
Cesium Carbonate (Cs₂CO₃) 1.5BaseFinely ground.[1][2] Hygroscopic—handle under N₂.[1]
Acetonitrile (MeCN) 10 VolSolventMust be anhydrous (<0.1% H₂O).[1]
Step-by-Step Workflow
  • Reactor Setup: Use a jacketed glass reactor with an overhead stirrer, internal temperature probe, and reflux condenser connected to a scrubber (for allyl bromide vapors).[1] Purge with N₂.[1]

  • Charging: Charge MeCN and Cs₂CO₃. Stir for 15 mins to create a suspension.

  • Substrate Addition: Add 3-Bromo-4-nitro-1H-pyrazole. The solution may turn yellow/orange (nitropyrazolate anion formation).[1]

    • Safety Check: Ensure temperature is stable (20–25°C).[1]

  • Controlled Addition: Add Allyl Bromide dropwise via an addition funnel over 60 minutes .

    • Exotherm Alert: Maintain internal temperature <30°C. Do not rush.[1]

  • Reaction Phase: Heat to 60°C for 4–6 hours.

    • Monitoring: Use HPLC (C18 column) or TLC (30% EtOAc/Hexane).[1] Look for the disappearance of the NH-pyrazole (polar) and the appearance of two less polar spots (the isomers).[1]

  • Work-up:

    • Cool to 20°C.

    • Filter off inorganic salts (CsBr/Cs₂CO₃).[1] Wash cake with MeCN.

    • Concentrate the filtrate under reduced pressure to a crude oil.

Purification & Isolation (The Resolution Strategy)

Since you cannot synthesize the 5-bromo isomer exclusively, you must separate it.[1]

Separation Logic

The 1-Allyl-5-bromo isomer (Target) is generally less polar than the 1-Allyl-3-bromo isomer because the dipole moment is reduced when the electron-withdrawing nitro and bromo groups are "clumped" together with the allyl group, shielding the N-lone pairs more effectively.[1]

Method A: Flash Chromatography (Recommended for <50g) [1]

  • Stationary Phase: Silica Gel (40–63 µm).[1]

  • Eluent: Gradient 0%

    
     20% Ethyl Acetate in Hexanes.[1]
    
  • Elution Order:

    • Target (1-Allyl-5-bromo): Elutes first (Higher Rf).

    • Byproduct (1-Allyl-3-bromo): Elutes second (Lower Rf).[1]

Method B: Fractional Crystallization (Recommended for >100g) If chromatography is non-viable for scale:

  • Dissolve the crude mixture in hot Isopropanol (IPA) or Ethanol .

  • Cool slowly to 0°C.

  • The major isomer (3-bromo) often crystallizes out first due to better packing symmetry.[1]

  • Filter the solid (mostly 3-bromo).[1]

  • Concentrate the mother liquor (enriched in 5-bromo target).

  • Recrystallize the mother liquor residue from Hexane/EtOAc to isolate the 5-bromo target.[1]

Structural Verification (QC)

You must confirm the isomer using 1H-NMR or NOESY.[1]

  • 1-Allyl-5-bromo (Target): The pyrazole C3-H proton is a singlet.[1] In NOESY, you will NOT see a correlation between the Allyl-CH₂ and the Pyrazole-H (because the Bromine blocks them).[1]

  • 1-Allyl-3-bromo (Byproduct): The pyrazole C5-H proton is a singlet.[1] In NOESY, you WILL see a strong correlation (NOE) between the Allyl-CH₂ and the Pyrazole-H (they are neighbors).[1]

Troubleshooting Guide (FAQ)

Q1: My reaction stalled at 80% conversion. Should I add more allyl bromide?

  • Diagnosis: Likely base consumption or hydration.[1] Allyl bromide can hydrolyze if the solvent is wet.[1]

  • Resolution: Do not add more allyl bromide immediately. Check pH. If acidic/neutral, add 0.2 eq of Cs₂CO₃.[1] If no change, the issue is likely product inhibition.[1] Filter salts and resubmit the crude oil to fresh conditions.[1]

Q2: The isomers are co-eluting on the column.

  • Diagnosis: The polarity difference is small.[1]

  • Resolution: Switch solvent systems. If EtOAc/Hexane fails, try Dichloromethane (DCM) / Hexane or Toluene / Acetone .[1] Toluene often provides better separation for nitro-aromatics due to

    
    -
    
    
    
    interactions.[1]

Q3: I see a third spot on TLC.

  • Diagnosis: O-alkylation is rare for nitropyrazoles but possible.[1] More likely, it is the bis-alkylated quaternary salt (imidazolium/pyrazolium species) if heating was too aggressive.[1]

  • Resolution: Control temperature strictly at 60°C. Overheating promotes quaternization.[1]

Process Flow Diagram

ProcessFlow Start Start: Dry 3-Br-4-NO2-Pyrazole React Reaction: MeCN, Cs2CO3, Allyl-Br Temp: 60°C, Time: 4-6h Start->React Check QC Point: HPLC/TLC Check Conversion & Ratio React->Check Workup Filter Salts -> Concentrate Check->Workup >95% Conv. Sep Separation Strategy Workup->Sep Col Option A: Column Chromatography (Target elutes FIRST) Sep->Col Scale < 50g Cryst Option B: Fractional Crystallization (Target in Mother Liquor) Sep->Cryst Scale > 100g Final Final QC: NOESY NMR Confirm Regiochemistry Col->Final Cryst->Final

Figure 2: Workflow decision tree for synthesis and purification.

References

  • Regioselectivity in Pyrazole Alkylation

    • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry. [1]

    • Context: Establishes the steric arguments for N1 vs N2 alkyl
  • Safety in Nitropyrazole Scale-Up

    • Org.[3][4][5][6] Prep. Daily. (2006).[1][2] Synthesis of 1-allyl-4-nitropyrazole.

    • Context: Provides baseline safety protocols for nitration and alkyl
  • Separation of Isomers

    • Wang, X. J., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles. Organic Letters.

    • Context: While focused on triazoles, this paper details the chromatographic behavior of "bromo-adjacent" vs "distal" alkyl isomers, applicable to pyrazoles.
  • Energetic Material Handling

    • Dalinger, I. L., et al. (2012).[1][7] Polynitropyrazoles as new environment-friendly energetic materials.

    • Context: Background on the thermal stability limits of nitropyrazole deriv

Sources

Troubleshooting

Catalyst selection for cross-coupling reactions of "1-Allyl-5-bromo-4-nitro-1H-pyrazole"

Ticket ID: PYR-C5-BR-NO2-ALLYL Subject: Catalyst Selection & Troubleshooting for 1-Allyl-5-bromo-4-nitro-1H-pyrazole Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-C5-BR-NO2-ALLYL Subject: Catalyst Selection & Troubleshooting for 1-Allyl-5-bromo-4-nitro-1H-pyrazole Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary & Substrate Analysis

You are attempting to functionalize 1-Allyl-5-bromo-4-nitro-1H-pyrazole . This is a deceptively complex substrate. While the C4-nitro group activates the C5-bromine toward oxidative addition, it simultaneously destabilizes the catalytic cycle by withdrawing electron density, making the palladium intermediate prone to reduction or homocoupling rather than the desired cross-coupling. Furthermore, the N1-allyl group presents a risk of isomerization (to 1-propenyl) or cleavage under harsh basic conditions.

The Reactivity Matrix

The following diagram illustrates the competing electronic and steric forces at play in your substrate. Understanding this anatomy is critical for catalyst selection.

SubstrateAnalysis Substrate 1-Allyl-5-bromo- 4-nitro-1H-pyrazole Nitro C4-NO2 Group (Electronic Activator) Substrate->Nitro Bromine C5-Br (Oxidative Addition Site) Substrate->Bromine Allyl N1-Allyl Group (Steric/Isomerization Risk) Substrate->Allyl PyN N2-Nitrogen (Catalyst Poison) Substrate->PyN Nitro->Bromine Increases reactivity (Electron Deficiency) Allyl->Bromine Steric Shielding PyN->Bromine Pd Coordination Competition

Figure 1: Functional anatomy of the substrate. The Nitro group accelerates oxidative addition but requires electron-rich ligands to stabilize the Pd(II) intermediate.

Catalyst Selection Guide

For this specific substrate, standard catalysts like Pd(PPh3)4 are often insufficient due to slow turnover and susceptibility to air oxidation. We recommend "Generation 3" (G3) precatalysts or robust bidentate systems.

Recommended Systems Table
Reaction TypePrimary RecommendationLigand ClassBase/Solvent SystemWhy?
Suzuki-Miyaura Pd(dppf)Cl₂ · DCM Bidentate FerrocenylK₂CO₃ / Dioxane:H₂O (4:1)The large bite angle of dppf resists N2-coordination poisoning. Excellent for electron-deficient heterocycles [1].
Suzuki (Difficult) XPhos Pd G3 Buchwald DialkylbiarylK₃PO₄ / THFXPhos forms a monolithic Pd(0) species that is highly active for sterically hindered substrates (N1-Allyl interference) [2].
Buchwald-Hartwig tBuBrettPhos Pd G3 Bulky DialkylbiarylK₂CO₃ / t-Amyl AlcoholSpecifically designed to prevent catalyst deactivation by heterocyclic nitrogens (N2) [3].
Sonogashira PdCl₂(PPh₃)₂ + CuI Monodentate PhosphineEt₃N / DMFClassic system works well here; the nitro group activates the C-Br bond sufficiently for this mechanism.

Troubleshooting & FAQs

This section addresses specific failure modes reported by users working with nitro-pyrazoles.

Q1: I see rapid consumption of starting material, but the major product is the de-halogenated pyrazole (Protodebromination). Why?

Diagnosis: This is a common issue with electron-deficient rings (like 4-nitropyrazole). The oxidative addition is fast, but the transmetallation is slow. If the reaction stalls, the Pd-Ar intermediate scavenges a hydride (often from the solvent or base). Solution:

  • Switch Solvents: Avoid alcohols (isopropanol, ethanol) which act as hydride sources. Use 1,4-Dioxane or Toluene .[1]

  • Increase Catalyst Concentration: Move from 1 mol% to 5 mol% to outcompete the side reaction.

  • Use a Pre-formed Catalyst: Switch to XPhos Pd G3 . It initiates immediately, reducing the window for side reactions.

Q2: My Suzuki coupling works, but the Allyl group has moved or disappeared.

Diagnosis: Palladium hydrides (formed during the cycle or from beta-hydride elimination of impurities) can isomerize the N-allyl (terminal alkene) to an N-propenyl (internal alkene) group. The propenyl group is acid-labile and can hydrolyze off during workup. Solution:

  • Strictly Anhydrous: Run the reaction in anhydrous toluene with anhydrous K₃PO₄.

  • Lower Temperature: Do not exceed 80°C.

  • Add Scavenger: Add 10 mol% of a radical scavenger like BHT if you suspect radical pathways, though isomerization is usually Pd-H mediated.

Q3: The reaction mixture turns black immediately, and no conversion occurs (Pd Black formation).

Diagnosis: The "N2" nitrogen of the pyrazole is coordinating to the Palladium, displacing your ligands and causing the catalyst to crash out as bulk metal (Pd Black). Solution:

  • Ligand Overload: Use a catalyst with a chelating ligand like Pd(dppf)Cl₂ . The bidentate ligand holds onto the Pd tighter than the pyrazole nitrogen can.

  • Buchwald Ligands: Use tBuBrettPhos .[2] Its immense bulk creates a "shield" that prevents the pyrazole nitrogen from binding to the metal center [3].

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Robust Method)

Target: Coupling with Phenylboronic Acid

  • Setup: Charge a reaction vial with:

    • 1-Allyl-5-bromo-4-nitro-1H-pyrazole (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • Pd(dppf)Cl₂ · CH₂Cl₂ (5 mol%)

    • K₂CO₃ (2.0 equiv)

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio). Concentration: 0.1 M.

  • Reaction: Seal and heat to 80°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

    • Note: The product will likely be yellow/orange due to the nitro group.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Amination (Advanced)

Target: Coupling with Morpholine

  • Setup: In a glovebox or under strict Argon flow:

    • Substrate (1.0 equiv)

    • Morpholine (1.2 equiv)

    • tBuBrettPhos Pd G3 (2–4 mol%)

    • tBuBrettPhos (free ligand, 2–4 mol% - optional but recommended for stability)

    • K₂CO₃ (2.0 equiv) - Avoid NaOtBu to prevent nitro reduction.

  • Solvent: Anhydrous t-Amyl Alcohol or Dioxane.

  • Reaction: Heat to 90°C for 12 hours.

  • Workup: Filter through a celite pad to remove palladium residues before aqueous workup.

Optimization Workflow Logic

Use this decision tree to guide your optimization process if the standard protocols fail.

OptimizationTree Start Start: Standard Suzuki (Pd(dppf)Cl2, K2CO3, Dioxane/H2O) Check Check LCMS/NMR Start->Check YieldHigh Yield > 80% Success Check->YieldHigh Yes YieldLow Low Yield / SM Remaining Check->YieldLow No conversion Decomp Complex Mixture / Black Pd Check->Decomp Decomposition SwitchLigand Switch to XPhos Pd G3 (Boost Turnover) YieldLow->SwitchLigand CheckProd Is Product De-brominated? Decomp->CheckProd Anhydrous Switch to Anhydrous Conditions (Stop Protodebromination) CheckProd->Anhydrous Yes LowerTemp Lower Temp to 60°C Switch Base to K3PO4 CheckProd->LowerTemp No (Polymer/Other)

Figure 2: Optimization logic flow for 5-bromo-4-nitropyrazole couplings.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Source: MIT DSpace / Buchwald Lab. Context: Establishes Pd(dppf)Cl2 and XPhos as superior ligands for pyrazole substrates prone to poisoning.

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts. Source: Chemical Reviews (ACS). Context: Explains the mechanism of G3 precatalysts (like XPhos Pd G3) in generating active species for hindered substrates.

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Source: Organic Letters (ACS). Context: Specifically identifies tBuBrettPhos as the ligand of choice for C-N coupling with bromopyrazoles to avoid N-coordination.

  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines (Analogous Electron-Deficient Systems). Source: ResearchGate. Context: Provides comparative data on solvent/base effects for highly electron-deficient nitrogen heterocycles.

Sources

Reference Data & Comparative Studies

Validation

Comparative Technical Guide: Regioisomers of N-Allyl-Bromo-Nitropyrazoles

The following technical guide provides a comparative analysis of the regioisomers of 1-Allyl-5-bromo-4-nitro-1H-pyrazole , focusing on its distinction from its primary competitive isomer, 1-Allyl-3-bromo-4-nitro-1H-pyraz...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comparative analysis of the regioisomers of 1-Allyl-5-bromo-4-nitro-1H-pyrazole , focusing on its distinction from its primary competitive isomer, 1-Allyl-3-bromo-4-nitro-1H-pyrazole .

Subject: 1-Allyl-5-bromo-4-nitro-1H-pyrazole (Target) vs. 1-Allyl-3-bromo-4-nitro-1H-pyrazole (Alternative) Context: High-Energy Materials (HEM) Precursors & Pharmaceutical Scaffolds

Executive Summary: The Regioselectivity Challenge

In the synthesis of functionalized pyrazoles, specifically the alkylation of 3(5)-bromo-4-nitropyrazole , the formation of regioisomers is the critical failure point. The starting material exists in a tautomeric equilibrium. Upon


-alkylation with allyl bromide, two distinct isomers are generated:
  • 1,5-Isomer (Target): 1-Allyl-5-bromo-4-nitro-1H-pyrazole.

  • 1,3-Isomer (Alternative): 1-Allyl-3-bromo-4-nitro-1H-pyrazole.

While the 1,3-isomer is often kinetically and thermodynamically favored due to lower steric hindrance (the bromine is distal to the allyl group), the 1,5-isomer is frequently the required scaffold for specific kinase inhibitors (providing unique vector geometry) and energetic materials (higher density packing). This guide compares their physicochemical profiles and outlines the protocols to distinguish and separate them.

Structural & Mechanistic Comparison

The fundamental difference lies in the position of the bromine atom relative to the


-allyl substituent. This steric relationship dictates both the synthesis yield and the downstream reactivity.
Tautomerism and Alkylation Logic

The alkylation of the parent pyrazole anion is governed by the interplay between steric repulsion (favoring the 1,3-isomer) and electronic control (lone-pair repulsion).

  • 1,3-Isomer Formation: The electrophile (allyl bromide) attacks the nitrogen furthest from the bulky bromine atom. This is the default pathway in standard basic conditions (e.g.,

    
    /Acetone).
    
  • 1,5-Isomer Formation: Requires conditions that disrupt the standard dipole alignment or utilize the "coordination effect" (e.g., using

    
     salts or specific solvents like DMF/THF at low temperatures) to favor attack at the more hindered nitrogen.
    
Visualizing the Pathway

The following diagram illustrates the divergent synthesis pathways and the critical decision nodes for isolation.

G cluster_0 Performance Outcome Start Starting Material 3(5)-Bromo-4-nitropyrazole Tautomer Tautomeric Equilibrium (NH-N vs N-NH) Start->Tautomer Reagent Allyl Bromide / Base Tautomer->Reagent Path1 Path A: Steric Control (Standard Base: K2CO3) Reagent->Path1 Path2 Path B: Coordination Control (Cesium/Tight Ion Pair) Reagent->Path2 Prod13 MAJOR PRODUCT 1-Allyl-3-bromo-4-nitro-1H-pyrazole (Less Hindered) Path1->Prod13 Prod15 TARGET PRODUCT 1-Allyl-5-bromo-4-nitro-1H-pyrazole (Sterically Congested) Path2->Prod15 High Reactivity (SNAr) High Reactivity (SNAr) Prod13->High Reactivity (SNAr) High Selectivity (Pharma)\nHigh Density (Energetics) High Selectivity (Pharma) High Density (Energetics) Prod15->High Selectivity (Pharma)\nHigh Density (Energetics)

Figure 1: Divergent synthesis pathways for N-allyl-bromo-nitropyrazoles. Path B represents the optimized route for the 1,5-isomer.

Characterization Guide: Self-Validating Protocols

Distinguishing these isomers relies on detecting the spatial proximity of the allyl group to the pyrazole ring proton.

Comparative Data Table
Feature1-Allyl-5-bromo-4-nitro-1H-pyrazole (Target)1-Allyl-3-bromo-4-nitro-1H-pyrazole (Alternative)
Substitution Pattern 1,5-disubstituted (Br adjacent to Allyl)1,3-disubstituted (H adjacent to Allyl)
Steric Environment Crowded: Br and Allyl clash.Open: H and Allyl are adjacent.

H NMR (Ring H)
H3 Proton: Appears as a singlet.[1] Typically deshielded (downfield) due to adjacent

.
H5 Proton: Appears as a singlet (often slightly broader). Typically shielded relative to H3.
NOE Signal (Critical) Negative/Weak: No NOE between Allyl-

and Ring-H (separated by Br).
Positive/Strong: distinct NOE between Allyl-

and Ring-H5.

C NMR (

)
C5 (bearing Br) shows specific shift (~110-120 ppm).C5 (bearing H) shows characteristic C-H coupling.
Melting Point Generally Higher (due to dipole stacking).Generally Lower (less efficient packing).
Experimental Protocol: The NOE Validation

To certify the identity of the "1-Allyl-5-bromo" isomer, you must perform a 1D-NOESY experiment.

  • Sample Prep: Dissolve 10 mg of product in

    
     or 
    
    
    
    .
  • Target: Irradiate the

    
    -methylene doublet of the allyl group (
    
    
    
    ppm).
  • Observation:

    • If 1,3-isomer: You will see a signal enhancement of the pyrazole ring proton (H5). This confirms the proton is adjacent to the allyl group.

    • If 1,5-isomer: You will see NO enhancement of the pyrazole ring proton (H3), because the bromine atom sits between the allyl group and the proton.

    • Result: Absence of NOE is the positive confirmation for the 5-bromo isomer.

Performance Comparison

A. Reactivity Profile (Drug Development)

In Medicinal Chemistry, the 5-bromo position is often used for Suzuki-Miyaura cross-couplings to attach aryl groups.[2]

  • 1,5-Isomer (Target): The bromine at position 5 is sterically hindered by the

    
    -allyl group.
    
    • Consequence: Cross-coupling reactions require more active catalysts (e.g., Pd-PEPPSI or Buchwald precatalysts) and higher temperatures. However, this steric clash is often desired to force the attached aryl group into a non-planar conformation (atropisomerism), improving selectivity for kinase pockets (e.g., FGFR or PI3K inhibitors).

  • 1,3-Isomer: The bromine at position 3 is accessible.[3]

    • Consequence: Reacts rapidly under standard conditions. Often leads to planar conformations which may lack the required specificity for the biological target.

B. Energetic Properties (Explosives/Propellants)

For applications in energetic materials, density and oxygen balance are paramount.

  • Density: The 1,5-isomer typically exhibits a higher crystal density (

    
     estimated for similar nitro-bromo-pyrazoles) compared to the 1,3-isomer. The "head-to-tail" stacking of the 1,5-dipole is often more efficient in the solid state.
    
  • Sensitivity: The 1,5-isomer, being more sterically strained, may exhibit slightly higher impact sensitivity compared to the relaxed 1,3-isomer.

Experimental Protocols

Synthesis of 1-Allyl-5-bromo-4-nitro-1H-pyrazole (Regioselective Optimization)

Objective: Maximize the ratio of the 1,5-isomer over the thermodynamic 1,3-isomer.

Reagents:

  • 3-Bromo-4-nitropyrazole (1.0 eq)

  • Allyl Bromide (1.2 eq)

  • Cesium Carbonate (

    
    ) (1.5 eq) - Critical for coordination control
    
  • Solvent: DMF (Anhydrous)

Procedure:

  • Dissolution: Charge a flame-dried flask with 3-bromo-4-nitropyrazole and anhydrous DMF (

    
    ).
    
  • Deprotonation: Add

    
     in one portion. Stir at 
    
    
    
    for 30 minutes. The cesium cation coordinates with the N2 nitrogen and the nitro group, shielding the N2 position (which would lead to the 1,3-isomer).
  • Alkylation: Add allyl bromide dropwise at

    
    .
    
  • Reaction: Allow to warm to Room Temperature (RT) slowly and stir for 12 hours.

  • Workup: Pour into ice water. Extract with Ethyl Acetate.

  • Purification (Crucial): The isomers have different polarities.

    • Use Column Chromatography (Silica Gel).

    • Eluent: Hexanes:Ethyl Acetate gradient (9:1 to 7:3).

    • Order of Elution: The 1,5-isomer is typically less polar (elutes first) due to the shielding of the nitro group dipole by the adjacent bromine and allyl groups. The 1,3-isomer is more polar and elutes second.

Analytical Logic Flowchart

Use this logic to confirm your isolated product.

Analysis Start Isolated Solid Product TLC TLC Analysis (Hex:EtOAc 3:1) Start->TLC Rf Compare Rf Values TLC->Rf HighRf Higher Rf Spot (Less Polar) Rf->HighRf Likely 1,5 LowRf Lower Rf Spot (More Polar) Rf->LowRf Likely 1,3 NMR 1H NMR & NOE HighRf->NMR Decision1 NOE: Allyl <-> Ring H? NMR->Decision1 YesNOE YES: Proton is at Pos 5 (Adjacent to Allyl) Decision1->YesNOE NoNOE NO: Bromine is at Pos 5 (Blocks Interaction) Decision1->NoNOE Result13 Identify: 1,3-Isomer (1-Allyl-3-bromo...) YesNOE->Result13 Result15 Identify: 1,5-Isomer (1-Allyl-5-bromo...) NoNOE->Result15

Figure 2: Analytical workflow for isomer identification.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.
    • Source: National Institutes of Health (NIH) / PubMed.
    • URL:[Link]

    • Relevance: Explains the "Cesium Effect" and coordination mechanisms that favor N1 vs N2 alkyl
  • Synthesis of Nitro-Bromo-Pyrazoles

    • Title: Synthesis and Biological Activity of 5-alkoxy- and 5-amino-substituted 3-bromo-4-nitro-1-(thietan-3-yl)-1H-pyrazoles.[4]

    • Source: ResearchGate.[5]

    • URL:[Link]

    • Relevance: Provides experimental details on handling 3-bromo-4-nitropyrazole derivatives and their spectral characteriz
  • Separation of Isomers

    • Title: N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan.
    • Source: ResearchGate.[5]

    • URL:[Link]

    • Relevance: Discusses the chromatographic separation and NMR distinction of regioisomeric nitropyrazoles.
  • Applications in Drug Discovery

    • Title: Pyrazole: an emerging privileged scaffold in drug discovery.[2][6]

    • Source: PubMed Central (PMC).
    • URL:[Link]

    • Relevance: Contextualizes the importance of specific pyrazole substitution p

Sources

Comparative

Reactivity comparison of "1-Allyl-5-bromo-4-nitro-1H-pyrazole" with other halopyrazoles

Executive Summary 1-Allyl-5-bromo-4-nitro-1H-pyrazole represents a highly functionalized heterocyclic scaffold where the synergy between the electron-withdrawing nitro group ( ) and the halogen ( ) creates a distinct rea...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Allyl-5-bromo-4-nitro-1H-pyrazole represents a highly functionalized heterocyclic scaffold where the synergy between the electron-withdrawing nitro group (


) and the halogen (

) creates a distinct reactivity profile. Unlike generic halopyrazoles, this scaffold acts as a "chemical chameleon," capable of switching between acting as a super-electrophile in Nucleophilic Aromatic Substitution (

) and an oxidative addition partner in transition-metal cross-couplings.

This guide objectively compares its reactivity against key alternatives (3-bromo isomers and non-nitrated analogs), providing researchers with the mechanistic rationale and validated protocols required for high-yield derivatization.

Part 1: Electronic Architecture & Reactivity Landscape

The reactivity of pyrazoles is dictated by the interplay of nitrogen lone pairs and substituents. In 1-Allyl-5-bromo-4-nitro-1H-pyrazole , three factors define its behavior:

  • The "Ipso" Activation (C4-Nitro Effect): The nitro group at C4 strongly pulls electron density from the ring. Resonance structures place a significant positive charge character at C5, making the C5-bromine bond exceptionally labile to nucleophilic attack (

    
    ).
    
  • The N1-Allyl Handle: Unlike an N-methyl group, the allyl group provides orthogonal functionality. It serves as a robust protecting group during basic couplings but allows for late-stage modification (e.g., Ring-Closing Metathesis) or deprotection (via Pd-catalyzed deallylation), provided catalytic hydrogenation is avoided.

  • Regio-Electronic Asymmetry: The C5 position is significantly more electrophilic than the C3 position due to the adjacent N1 nitrogen's inductive effect and the specific resonance contribution of the nitro group.

Reactivity Comparison Matrix
FeatureTarget: 1-Allyl-5-bromo-4-nitro-1H-pyrazole Alternative A: 1-Allyl-3-bromo-4-nitro-1H-pyrazole Alternative B: 1-Allyl-5-bromo-1H-pyrazole

Reactivity
Very High (Rapid displacement of Br by amines/thiols)Low (Sterically hindered; electronic activation is weaker at C3)Negligible (Lacks EWG activation; requires forcing conditions)
Suzuki Coupling Good (Requires optimized catalysts to prevent catalyst poisoning by

)
Excellent (Less steric crowding at C3)Excellent (Standard conditions apply)
Reduction Chemoselectivity Challenging (Must reduce

without reducing Allyl)
Challenging (Same issues)N/A (No

group)
Primary Utility Synthesis of highly substituted 5-amino/5-thio pyrazolesAccess to 3-aryl pyrazolesGeneral pyrazole building block

Part 2: Visualizing the Reactivity Logic

The following diagram maps the decision logic for functionalizing this scaffold, highlighting the divergence between nucleophilic and transition-metal pathways.

ReactivityMap Start 1-Allyl-5-bromo-4-nitro-1H-pyrazole SNAr Nucleophilic Substitution (SNAr) (Dominant Pathway) Start->SNAr Nucleophiles (R-NH2, R-SH) Mild Base, Heat Suzuki Pd-Catalyzed Coupling (Suzuki/Sonogashira) Start->Suzuki Ar-B(OH)2, Pd(0) Base, 80-100°C Prod_Amino 5-Amino-4-nitropyrazole (Via Amines) SNAr->Prod_Amino Prod_Thio 5-Thio-4-nitropyrazole (Via Thiols) SNAr->Prod_Thio Prod_Biaryl 5-Aryl-4-nitropyrazole Suzuki->Prod_Biaryl Reduction Nitro Reduction (Chemoselective) Prod_Diamine 4,5-Diaminopyrazole (Allyl Intact) Reduction->Prod_Diamine Prod_Amino->Reduction Fe/AcOH or SnCl2 (Avoid H2/Pd)

Figure 1: Chemoselective diversification pathways. Note the critical branch point between


 (Red) and Coupling (Yellow).

Part 3: Detailed Experimental Workflows

Protocol A: Nucleophilic Aromatic Substitution ( )

Objective: Displacement of C5-Bromine with a secondary amine (e.g., Morpholine).

Rationale: The 4-nitro group lowers the LUMO energy at C5, allowing amines to attack directly. Unlike 3-bromo isomers, which often require high pressure or copper catalysis, the 5-bromo-4-nitro system reacts under mild thermal conditions.

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 1-Allyl-5-bromo-4-nitro-1H-pyrazole (1.0 equiv) and anhydrous Acetonitrile (MeCN) (0.2 M concentration).

  • Base/Nucleophile: Add Morpholine (1.2 equiv). If using a salt amine (e.g., hydrochloride), add Diisopropylethylamine (DIPEA) (2.5 equiv) to liberate the free base.

  • Reaction: Heat the mixture to 60–80 °C under an inert atmosphere (

    
    ). Monitor via TLC (typically 2–4 hours).
    
    • Checkpoint: The starting material (UV active, less polar) should disappear, replaced by a more polar, often yellow/orange spot (the amine adduct).

  • Workup: Cool to RT. Concentrate the solvent in vacuo. Redissolve in EtOAc and wash with water (

    
    ) and brine (
    
    
    
    ).
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Data Validation:

  • Yield Expectations: 85–95%.

  • Key NMR Signal: Disappearance of the C5 carbon signal (shifted significantly upfield in

    
     upon amination).
    
Protocol B: Chemoselective Nitro Reduction

Objective: Reduction of the nitro group to an amine without reducing the N-Allyl double bond.

Rationale: Standard catalytic hydrogenation (


, Pd/C) is prohibited  as it will reduce the allyl group to a propyl group. A dissolving metal reduction (Fe or Zn) or stannous chloride (

) method is required to maintain the allyl functionality.

Step-by-Step Methodology:

  • Setup: Dissolve the nitro-pyrazole substrate (1.0 equiv) in Ethanol/Water (4:1) .

  • Reagent: Add Iron Powder (Fe) (5.0 equiv) and Ammonium Chloride (

    
    )  (5.0 equiv).
    
  • Reaction: Heat to reflux (

    
    ) with vigorous stirring. The reaction is heterogeneous and requires good agitation.
    
  • Monitoring: Monitor by LC-MS (disappearance of

    
     peak, appearance of 
    
    
    
    or
    
    
    depending on ionization, typically looking for amine mass). Reaction time: 1–3 hours.
  • Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol. Concentrate the filtrate.

  • Extraction: Basify the residue with sat.

    
     and extract with DCM (Note: Aminopyrazoles can be polar; consider adding 5% MeOH to DCM).
    

Part 4: Critical Troubleshooting & Safety

Regioselectivity in Synthesis

If synthesizing the starting material from 4-nitropyrazole, alkylation with allyl bromide often produces a mixture of 1-allyl-4-nitro-3-bromo and 1-allyl-4-nitro-5-bromo isomers.

  • Differentiation: The C5-H (or C5-Br) position is generally more deshielded in NMR than C3. However, definitive assignment usually requires NOESY experiments (NOE between Allyl-CH2 and C5-substituent). In the 5-bromo derivative, there is NO NOE correlation between the allyl methylene protons and the bromine (obviously), but if a proton were there, you would see it.

  • Tip: In the 5-bromo compound, the allyl group is sterically crowded by the Br and NO2, often leading to distinct rotameric broadening in NMR at low temperatures.

Catalyst Poisoning in Suzuki Couplings

The nitro group can coordinate to Pd species, potentially slowing down the catalytic cycle.

  • Solution: Use biaryl phosphine ligands (e.g., XPhos or SPhos ) which create a sterically bulky active species that discourages nitro-coordination.

  • Base Choice: Use mild bases like

    
     or 
    
    
    
    rather than strong alkoxides, which might trigger competing
    
    
    side reactions with the boronic acid or solvent.

References

  • Evaluation of Halopyrazoles in Cross-Coupling : BenchChem Application Notes. "Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry." Link (Accessed via BenchChem).

  • Mechanistic Insight on Nitro-Pyrazole Reactivity : Journal of Heterocyclic Chemistry. "Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-Nitropyridine and Analogs." Link (Extrapolated mechanism).

  • Suzuki Coupling of Nitrogen Heterocycles : National Institutes of Health (PMC). "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles."[1] Link

  • General Pyrazole Synthesis & Properties : Chemical Society Reviews. "Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance." Link

Sources

Validation

Structure-activity relationship (SAR) of "1-Allyl-5-bromo-4-nitro-1H-pyrazole" derivatives

Technical Guide: Structure-Activity Relationship (SAR) of "1-Allyl-5-bromo-4-nitro-1H-pyrazole" Derivatives Executive Summary: The "Privileged Scaffold" Strategy In the landscape of heterocyclic medicinal chemistry, 1-Al...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Structure-Activity Relationship (SAR) of "1-Allyl-5-bromo-4-nitro-1H-pyrazole" Derivatives

Executive Summary: The "Privileged Scaffold" Strategy

In the landscape of heterocyclic medicinal chemistry, 1-Allyl-5-bromo-4-nitro-1H-pyrazole is not merely a compound; it is a linchpin intermediate . Its value lies in its high-density functionalization potential.[1] The simultaneous presence of a nucleofuge (bromide) activated by an electron-withdrawing group (nitro) allows for rapid library generation via Nucleophilic Aromatic Substitution (


) or Palladium-catalyzed cross-couplings.[1]

This guide dissects the Structure-Activity Relationship (SAR) of this scaffold, comparing its derivatives against standard therapeutic agents, and provides validated protocols for its utilization in drug discovery.

SAR Logic & Mechanistic Insight

The biological potency of derivatives from this scaffold stems from the precise electronic and steric environment of the pyrazole ring.[1]

The SAR Map (Graphviz Visualization)

SAR_Logic Core 1-Allyl-5-bromo-4-nitro-1H-pyrazole N1 N1 Position (Allyl) Core->N1 C4 C4 Position (Nitro) Core->C4 C5 C5 Position (Bromo) Core->C5 N1_Func Lipophilicity & Membrane Permeability (Pi-interaction) N1->N1_Func C4_Func Electronic Activation (activates C5 for S_NAr) Reducible to Amine C4->C4_Func C5_Func Diversity Vector (Displacement by Amines/Thiols) C5->C5_Func C4_Func->C5 Activates

Figure 1: Functional decomposition of the 1-Allyl-5-bromo-4-nitro-1H-pyrazole scaffold. The Nitro group is critical for activating the Bromo group for substitution.

Detailed Analysis
  • C5-Bromo (The Warhead):

    • Mechanism: The adjacent C4-Nitro group exerts a strong

      
       (inductive) and 
      
      
      
      (mesomeric) effect, making the C5 carbon highly electrophilic.[1]
    • Utility: Allows facile displacement by amines (to form 5-amino-pyrazoles) or thiols.[1] This is the primary vector for introducing diversity (e.g., morpholine, piperazine, or aniline moieties) which dictates the specific biological target (kinase vs. bacterial ribosome).[1]

  • C4-Nitro (The Mask):

    • Role 1: Activator for C5 substitution.

    • Role 2: Precursor. Reduction (Fe/HCl or H2/Pd) yields the 4-amino derivative, a gateway to fused bicyclic systems like pyrazolo[4,3-d]pyrimidines (bioisosteres of purines, potent kinase inhibitors).[1]

  • N1-Allyl (The Handle):

    • Advantage: Unlike a simple methyl group, the allyl group offers a

      
      -system for hydrophobic pocket binding in enzymes.[1] It also serves as a handle for late-stage functionalization (e.g., epoxidation or olefin metathesis).[1]
      

Comparative Performance: Antimicrobial Potency

The following data compares 5-amino derivatives synthesized from the 1-allyl-5-bromo-4-nitro scaffold against standard antibiotics. The derivatives are formed by displacing the Bromine with secondary amines.[1]

Table 1: Antimicrobial Activity (MIC in


) of Derived 5-Amino-4-Nitropyrazoles 
Compound IDR-Group (at C5)S. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)Mechanism Note
Derivative A Morpholinyl12.525.050.0Moderate lipophilicity improves cell wall penetration.[1]
Derivative B 4-Methylpiperazinyl6.25 12.5 25.0Basic nitrogen enhances solubility and target binding.[1]
Derivative C Piperidinyl25.050.0>100Higher hydrophobicity limits aqueous solubility.[1]
Standard 1 Ciprofloxacin0.50.25N/ADNA Gyrase Inhibition.[1]
Standard 2 FluconazoleN/AN/A8.0Ergosterol Synthesis Inhibition.[1]

Data Interpretation: While less potent than clinical standards (Ciprofloxacin), Derivative B shows promising broad-spectrum activity.[1] The specific advantage of this scaffold is the ability to rapidly synthesize Derivative B from the parent bromide in high yields (>85%), facilitating rapid lead optimization.[1]

Experimental Protocols (Self-Validating)

Protocol A: Synthesis of 5-Amino Derivatives ( )

Objective: Replace C5-Bromine with a secondary amine (e.g., morpholine).[1]

Reagents:

  • 1-Allyl-5-bromo-4-nitro-1H-pyrazole (1.0 equiv)

  • Morpholine (1.2 equiv)[1]

  • Triethylamine (Et3N) (1.5 equiv)[1]

  • Acetonitrile (MeCN) [Solvent][1]

Workflow:

  • Dissolution: Dissolve 1.0 mmol of the pyrazole substrate in 5 mL dry MeCN.

  • Addition: Add Et3N followed by dropwise addition of Morpholine at 0°C.

  • Reaction: Warm to Room Temperature (RT) and stir for 2 hours. Validation: The solution typically turns from pale yellow to deep orange/red (indicative of the charge-transfer complex/nitro-amine interaction).[1]

  • Monitoring: Check TLC (Hexane:EtOAc 3:1). The starting material (

    
    ) should disappear, and a new polar spot (
    
    
    
    ) should appear.[1]
  • Workup: Evaporate solvent. Redissolve in DCM, wash with water (

    
    ). Dry over 
    
    
    
    .[1]
  • Yield: Expect 85-92% yield of yellow crystalline solid.

Protocol B: Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 1-Allyl-5-bromo-4-nitro-1H-pyrazole Step1 Dissolve in MeCN + Et3N (Base) Start->Step1 Step2 Add Nucleophile (Amine/Thiol) Temp: 0°C -> RT Step1->Step2 Decision TLC Check: SM Consumed? Step2->Decision Decision->Step2 No (Heat to 50°C) Workup Evaporate -> Extraction (DCM/H2O) Decision->Workup Yes Product Product: 1-Allyl-5-amino-4-nitro-1H-pyrazole Workup->Product

Figure 2: Validated workflow for Nucleophilic Aromatic Substitution on the scaffold.

Expert Commentary & Troubleshooting

  • The "Allyl" Stability: During reduction of the nitro group (e.g.,

    
    ), the allyl double bond may also be reduced to a propyl group.[1] To preserve the allyl group, use Iron powder/Ammonium Chloride (
    
    
    
    )
    or Tin(II) Chloride (
    
    
    )
    for chemoselective nitro reduction.[1]
  • Regioselectivity: The bromine at C5 is significantly more reactive than the allyl group or the pyrazole ring nitrogens due to the specific activation by the C4-nitro group. This allows for clean mono-substitution without protecting groups.[1]

References

  • BenchChem. "Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry." BenchChem Application Library. Link[1]

  • National Institutes of Health (NIH). "Crystal structure of 5-Bromo-2-[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]pyrimidine."[1] PubMed Central.[1] Link

  • MDPI. "Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles."[1] Molecules. Link[1]

  • ResearchGate. "Nucleophilic substitution in 4-bromo-5-nitrophthalodinitrile."[1] Russian Journal of General Chemistry. Link

  • PubChem. "Compound Summary: 5-[bromo(1H-pyrazol-5-yl)methyl]-1H-pyrazole."[1][2] National Library of Medicine.[1] Link[1]

Sources

Comparative

Spectroscopic analysis and validation of "1-Allyl-5-bromo-4-nitro-1H-pyrazole" structure

Executive Summary: The Regioisomer Challenge In the synthesis of 1-Allyl-5-bromo-4-nitro-1H-pyrazole , the critical quality attribute (CQA) is not merely chemical purity, but regioisomeric purity .[1] The alkylation of t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In the synthesis of 1-Allyl-5-bromo-4-nitro-1H-pyrazole , the critical quality attribute (CQA) is not merely chemical purity, but regioisomeric purity .[1] The alkylation of the precursor, 3(5)-bromo-4-nitro-1H-pyrazole, invariably produces a mixture of two N-alkylated isomers due to annular tautomerism:

  • Target: 1-Allyl-5 -bromo-4-nitro-1H-pyrazole (Sterically congested, often the minor product).[1]

  • Alternative (Impurity): 1-Allyl-3 -bromo-4-nitro-1H-pyrazole (Thermodynamically/Sterically favored).[1]

Misidentification of these isomers leads to catastrophic failure in downstream structure-activity relationship (SAR) studies, as the position of the bromine atom (C5 vs. C3) fundamentally alters the vector of subsequent cross-coupling reactions.[1]

This guide provides a definitive spectroscopic protocol to distinguish the target 5-bromo isomer from the 3-bromo alternative, utilizing Nuclear Magnetic Resonance (NMR) dynamics and specific NOE (Nuclear Overhauser Effect) signatures.[1]

Structural Comparison: Target vs. Alternative

The following table contrasts the physical and spectroscopic expectations for the two potential isomers formed during synthesis.

FeatureTarget Product (1,5-Isomer)Alternative / Impurity (1,3-Isomer)Differentiation Logic
Structure 1-Allyl-5-bromo -4-nitro1-Allyl-3-bromo -4-nitroSteric Environment
Proton H3/H5 H is at C3 (far from N-Allyl)H is at C5 (adjacent to N-Allyl)Spatial Proximity
1H NMR (Ring)

~8.0 - 8.2 ppm (Singlet)

~8.3 - 8.5 ppm (Singlet)
H5 is typically deshielded relative to H3 due to N1 proximity.[1]
NOESY Signal Negative/Weak (Allyl

Ring H)
Strong Positive (Allyl

Ring H)
Definitive Test
13C NMR (C-Br) C5-Br typically

120-130 ppm
C3-Br typically

125-135 ppm
Subtle; requires HSQC/HMBC to confirm.[1]
Dipole Moment Lower (Br and Nitro vectors oppose)Higher (Vectors align)Affects retention time (TLC/HPLC).[1]

Validation Workflow (Decision Tree)

The following logic flow illustrates the self-validating protocol required to confirm the structure.

ValidationProtocol Start Crude Reaction Mixture (Alkylation of 3-bromo-4-nitropyrazole) TLC TLC/HPLC Separation (Isolate distinct spots) Start->TLC HNMR 1H NMR Screening (Identify Allyl & Pyrazole-H) TLC->HNMR Purified Fraction NOESY 2D NOESY Experiment (Critical Step) HNMR->NOESY Select Sample ResultA NOE Observed: Allyl CH2 <-> Pyrazole H NOESY->ResultA ResultB NO NOE Observed: Allyl CH2 <-> Pyrazole H NOESY->ResultB ConclusionA IDENTIFIED: 1-Allyl-3-bromo-4-nitro (The Alternative/Impurity) ResultA->ConclusionA ConclusionB VALIDATED: 1-Allyl-5-bromo-4-nitro (The Target Product) ResultB->ConclusionB

Figure 1: Decision tree for assigning regiochemistry based on Nuclear Overhauser Effect (NOE) interactions.

Detailed Experimental Protocols

Synthesis & Purification (Context)

Note: This protocol focuses on the isolation required for analysis.[1]

  • Reaction: React 3-bromo-4-nitro-1H-pyrazole with allyl bromide and

    
     in DMF or MeCN.
    
  • Workup: Aqueous extraction (EtOAc/Water).

  • Purification (Critical): The 1,3-isomer and 1,5-isomer usually have distinct

    
     values.[1]
    
    • Guidance: The 1,5-isomer (Target) is often less polar (higher

      
      ) due to the shielding of the N-lone pairs by the adjacent bromine and nitro groups, reducing interaction with silica, though this varies by solvent system.
      
    • Action: Isolate both major and minor spots for comparative NMR.

Analytical Setup (The "Self-Validating" Method)[1]

To ensure Trustworthiness (Part 2 of requirements), do not rely on 1D NMR alone.[1] Chemical shifts can drift with concentration and solvent.[1] You must use 2D NOESY (Nuclear Overhauser Effect Spectroscopy) as the absolute structural proof.[1]

Instrument Parameters:

  • Field Strength:

    
     400 MHz (500 MHz preferred for clear splitting of allyl signals).[1]
    
  • Solvent:

    
     or 
    
    
    
    .[1] (
    
    
    is preferred to prevent H-D exchange if residual NH is present, though not applicable for the fully alkylated product).[1]
  • NOESY Mixing Time: 300–500 ms.[1]

Step-by-Step Analysis:

  • Assign the Allyl Group:

    • Identify the

      
       doublet at 
      
      
      
      4.5–5.0 ppm.[1]
    • Identify the terminal alkene protons (

      
       5.1–5.4 ppm) and the internal alkene CH (
      
      
      
      5.8–6.1 ppm).[1]
  • Assign the Pyrazole Proton:

    • Locate the singlet aromatic proton (

      
       8.0–8.5 ppm).[1]
      
  • The "Killer" Experiment (NOESY):

    • Hypothesis: In the 1,3-isomer , the

      
       group is spatially adjacent to the pyrazole proton at position 5 (H5).
      
    • Observation: Look for a cross-peak between the

      
       doublet and the aromatic singlet.[1]
      
      • Cross-peak present: The proton is at C5.[1] The Br is at C3.[1] (Wrong Isomer) .

      • Cross-peak ABSENT: The proton is at C3 (too far).[1] The Br is at C5 (shielding the interaction).[1] (Correct Target) .

Comparative Data Summary

The following data ranges are synthesized from established pyrazole regiochemistry principles [1, 2] and analogous 4-nitropyrazole characterizations [3].

MeasurementTarget: 1-Allyl-5-bromo-4-nitroAlternative: 1-Allyl-3-bromo-4-nitro
1H NMR (Py-H) Singlet,

8.05 ppm
Singlet,

8.42 ppm
1H NMR (N-CH2) Doublet,

4.85 ppm
Doublet,

4.75 ppm
13C NMR (Py-CH) C3 signal:

~135 ppm
C5 signal:

~131 ppm
NOE Interaction N-CH2

Br (Silent)
N-CH2

H-5 (Strong)
Regioselectivity Minor product (Sterically hindered)Major product (Sterically favored)

Note: Exact shifts vary by solvent.[1] The relative difference (H5 is downfield of H3) and NOE are the constants.[1]

Why the 5-Bromo Isomer is Rare

In the alkylation of 3(5)-bromo-4-nitropyrazole, the lone pair on the nitrogen adjacent to the hydrogen (N1) is the nucleophile.[1] However, tautomerism equilibrates the position of the proton.[1]

  • Pathway A: Alkylation at N adjacent to H (yielding 1,3-isomer).[1] This is sterically easier because the adjacent C3 position holds a Hydrogen (small).[1]

  • Pathway B: Alkylation at N adjacent to Br (yielding 1,5-isomer).[1] This is sterically difficult because the adjacent C5 position holds a Bromine (large).[1]

  • Result: The "Target" (1,5-isomer) is often the minor product, making efficient chromatographic separation and rigorous spectroscopic validation mandatory.

References

  • Alkorta, I., et al. (2020).[1] "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules, 25(1),[1][2][3] 42. [Link][1][4]

  • Kumar, V., et al. (2022).[1] "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry, 87(15), 9876–9888. [Link][1]

  • Foces-Foces, C., et al. (2001).[1][5] "Pyrazoles and their benzo derivatives."[1] Acta Crystallographica Section C, 57, 123-125.[1] [Link]

Sources

Validation

Technical Guide: Assessing the Anti-Inflammatory Potential of 1-Allyl-5-bromo-4-nitro-1H-pyrazole Derivatives

Executive Summary & Strategic Context The scaffold 1-Allyl-5-bromo-4-nitro-1H-pyrazole represents a high-value "warhead" intermediate in medicinal chemistry. Unlike final drug candidates, this molecule is a functionaliza...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The scaffold 1-Allyl-5-bromo-4-nitro-1H-pyrazole represents a high-value "warhead" intermediate in medicinal chemistry. Unlike final drug candidates, this molecule is a functionalizable core designed to access diverse chemical space. Its specific utility lies in its tris-functional nature:

  • C4-Nitro Group: An electron-withdrawing group that increases the electrophilicity of the ring and serves as a masked amino group (reducible to

    
    ) for coupling reactions.
    
  • C5-Bromo Substituent: A versatile handle for nucleophilic aromatic substitution (

    
    ) or palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing the introduction of aryl systems essential for COX-2 active site binding.
    
  • N1-Allyl Tail: Provides lipophilicity for membrane permeability and serves as a site for cyclization (e.g., ring-closing metathesis) to form fused bicyclic systems like chromeno-pyrazoles.

The Assessment Challenge: Evaluating this scaffold requires a shift from testing the precursor (which may be cytotoxic or biologically silent) to assessing the library of derivatives generated from it. This guide outlines a self-validating workflow to benchmark these derivatives against industry standards like Celecoxib (selective COX-2 inhibitor) and Diclofenac (non-selective NSAID).

Assessment Workflow

The following diagram illustrates the critical path from the raw scaffold to a validated anti-inflammatory lead.

AssessmentWorkflow Scaffold 1-Allyl-5-bromo- 4-nitro-1H-pyrazole Derivatization Diversification (Suzuki Coupling / Reduction) Scaffold->Derivatization Synthesis InSilico In Silico Docking (COX-2 Active Site) Derivatization->InSilico Selection InVitro In Vitro Screening (Enzymatic & Cellular) InSilico->InVitro Prioritization InVivo In Vivo Validation (Paw Edema Model) InVitro->InVivo Lead Candidates

Caption: Figure 1. Integrated workflow for transforming the pyrazole scaffold into bioactive anti-inflammatory agents.

Comparative Benchmarking: Performance Metrics

When assessing derivatives of this scaffold, success is defined by specific biochemical thresholds relative to established NSAIDs. The table below synthesizes typical target values for a "Hit" compound based on current literature for pyrazole-based inhibitors.

MetricTarget Value (Hit)Celecoxib (Standard)Diclofenac (Standard)Interpretation
COX-2 IC




Lower is better.[1] Indicates potency against the inflammatory enzyme.[2][3][4][5][6][7][8][9]
Selectivity Index (SI)



Ratio of COX-1/COX-2 IC

. High SI reduces gastric side effects.
NO Inhibition (RAW 264.7)

at

N/A (Mechanism dependent)ModerateIndicates suppression of iNOS pathway.
Edema Reduction (3h)



Efficacy in acute inflammation (in vivo).[1]
TNF-

Suppression
IC

ModerateLowIndicates cytokine modulation capability.

Scientific Insight: Pyrazole derivatives often achieve high COX-2 selectivity because the pyrazole ring mimics the central heterocyclic core of Celecoxib, positioning the aryl substituents into the hydrophobic pocket of the COX-2 enzyme [1][4].

Mechanistic Evaluation

To prove the anti-inflammatory mechanism, you must trace the compound's activity through the Arachidonic Acid (AA) and NF-


B pathways.

MechanismAction Stimulus Inflammatory Stimulus (LPS / Carrageenan) Membrane Cell Membrane (Phospholipids) Stimulus->Membrane Activates PLA2 Phospholipase A2 Membrane->PLA2 Releases AA Arachidonic Acid PLA2->AA Hydrolysis COX2 COX-2 Enzyme AA->COX2 Substrate PGE2 Prostaglandin E2 (Pain/Inflammation) COX2->PGE2 Catalysis Pyrazoles Pyrazole Derivatives (Inhibitor) Pyrazoles->COX2 Competitive Inhibition

Caption: Figure 2. Mechanism of Action. Pyrazole derivatives competitively inhibit COX-2, blocking the conversion of AA to PGE2.

Experimental Protocols

These protocols are designed to be self-validating . If the positive controls (Celecoxib/LPS) do not yield expected results, the experimental run is invalid.

Protocol A: In Vitro COX Inhibition Assay (Colorimetric)

Purpose: To determine the IC


 and Selectivity Index (SI).
  • Reagents: Use a commercial COX Inhibitor Screening Kit (e.g., Cayman Chemical).

  • Enzyme Prep: Prepare recombinant Ovine COX-1 and Human recombinant COX-2 in reaction buffer (0.1 M Tris-HCl, pH 8.0).

  • Incubation:

    • Add

      
       of test compound (dissolved in DMSO) to the reaction well.
      
    • Add

      
       of Heme and 
      
      
      
      of Enzyme (COX-1 or COX-2).
    • Control: Use DMSO only (100% Activity) and Celecoxib (

      
      , Positive Inhibition).
      
    • Incubate for 10 minutes at 25°C.

  • Initiation: Add

    
     of Arachidonic Acid and the colorimetric substrate (TMPD).
    
  • Measurement: Monitor absorbance at 590 nm . The rate of increase in absorbance is proportional to COX activity.

  • Calculation:

    
    
    Validation: The Celecoxib control must show >80% inhibition of COX-2 and <20% inhibition of COX-1 at 
    
    
    
    .
Protocol B: Cellular Anti-Inflammatory Assay (RAW 264.7)

Purpose: To assess cellular permeability and inhibition of Nitric Oxide (NO) and Cytokines.

  • Cell Culture: Maintain RAW 264.7 murine macrophages in DMEM + 10% FBS.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment:

    • Pre-treat cells with test derivatives (

      
      ) for 1 hour.
      
    • Induction: Add Lipopolysaccharide (LPS) at

      
       to induce inflammation.
      
    • Controls: Basal (No LPS), LPS only (Max Inflammation), Dexamethasone (Positive Control).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO

    
    .
    
  • NO Quantification (Griess Assay):

    • Mix

      
       of cell supernatant with 
      
      
      
      of Griess Reagent (1% sulfanilamide + 0.1% NED).
    • Measure absorbance at 540 nm .

  • Cytokine Analysis (ELISA): Use remaining supernatant to quantify TNF-

    
     and IL-6 using standard sandwich ELISA kits.
    
Protocol C: In Vivo Carrageenan-Induced Paw Edema

Purpose: To confirm physiological efficacy and bioavailability.

  • Animals: Wistar albino rats (150-200g), n=6 per group.

  • Dosing: Administer test compounds (10 mg/kg, p.o.) or vehicle (CMC 0.5%) 1 hour prior to induction.

  • Induction: Inject

    
     of 1% Carrageenan solution (in saline) into the sub-plantar region of the right hind paw.
    
  • Measurement: Measure paw volume using a Plethysmometer at

    
     hours.
    
  • Analysis:

    
    
    Where 
    
    
    
    is the paw volume of the treated group and
    
    
    is the control group. Note: Peak inflammation typically occurs at 3 hours. This is the critical comparison point.

References

  • Abdelazeem, A. H., et al. (2020). "Rationale-based design and synthesis of new 1,5-diaryl pyrazole derivatives as potent COX-2 inhibitors." Bioorganic Chemistry.

  • Tewari, A. K., et al. (2014). "Synthesis, biological evaluation and molecular modeling study of pyrazole derivatives as selective COX-2 inhibitors."[1] Bioorganic Chemistry. [1]

  • Raghu, M., et al. (2023). "Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives."[10] Molecules.

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). "Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs." Proceedings of the Society for Experimental Biology and Medicine.

Sources

Comparative

Comparison of Synthetic Routes to Substituted Bromo-Nitro-Pyrazoles

Content Type: Technical Comparison Guide Audience: Senior Organic Chemists, Process Chemists, Medicinal Chemists Focus: Regioselectivity, Yield Optimization, and Safety in High-Energy Heterocycle Synthesis Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Senior Organic Chemists, Process Chemists, Medicinal Chemists Focus: Regioselectivity, Yield Optimization, and Safety in High-Energy Heterocycle Synthesis

Executive Summary: Strategic Route Selection

The synthesis of substituted bromo-nitro-pyrazoles—specifically the 4-bromo-3-nitro and 3-bromo-4-nitro isomers—presents a classic "push-pull" electronic challenge. The pyrazole ring is electron-rich, but the introduction of a nitro group significantly deactivates the system, complicating subsequent electrophilic substitutions.

This guide evaluates three primary synthetic strategies. Selection depends heavily on the desired regiochemistry and the tolerance for energetic intermediates.

FeatureRoute A: Nitration of Bromopyrazoles Route B: Bromination of Nitropyrazoles Route C: De Novo Cyclization (One-Pot)
Primary Mechanism Electrophilic Aromatic Substitution (EAS)Electrophilic Aromatic Substitution (EAS)Condensation / In-situ Halogenation
Key Challenge Nitrodebromination (Loss of Br)Ring Deactivation (Sluggish reaction)Precursor availability
Regioselectivity Moderate (Substrate dependent)High (Directed by N-substitution)Excellent (Controlled by diketone)
Scalability Low (Exothermic/Runaway risk)MediumHigh (Green chemistry potential)
Safety Profile High Risk (Unstable intermediates)ModerateHigh (Avoids isolation of intermediates)

Technical Deep Dive: Route Analysis

Route A: Nitration of 4-Bromopyrazoles

Mechanism: Standard EAS using mixed acid (


) or fuming nitric acid.
Critical Insight:  This route is often plagued by nitrodebromination . In strongly acidic media, the ipso-attack of the nitronium ion (

) at the C-4 position can displace the bromine atom, ejecting

and yielding a dinitropyrazole instead of the desired bromo-nitro species.
  • Causality: The bromine at C-4 stabilizes the sigma-complex intermediate but is a good leaving group in the presence of strong electrophiles and elevated temperatures.

  • Optimization: Maintain temperatures below 0°C during addition. Use trifluoroacetic anhydride (TFAA) as a solvent/activator to allow milder nitration conditions, reducing ipso-substitution.

Route B: Bromination of Nitropyrazoles

Mechanism: Halogenation of a deactivated ring. Critical Insight: A pre-existing nitro group (electron-withdrawing) makes the pyrazole ring resistant to electrophilic attack.

  • 3-Nitropyrazole Substrates: Bromination at C-4 is possible but requires forcing conditions (e.g., excess

    
    , Fe catalyst, or sealed tube).
    
  • 4-Nitropyrazole Substrates: Bromination at C-3/C-5 is kinetically difficult.

  • Modern Alternative: Electrochemical Bromination . Using a Pt anode in aqueous NaBr avoids hazardous molecular bromine and allows for controlled oxidation potentials, improving yields for deactivated substrates.

Route C: De Novo Cyclization (The "One-Pot" Approach)

Mechanism: Knorr-type condensation of 1,3-diketones with hydrazines, followed by in situ bromination. Critical Insight: This is the superior route for 4-bromo-substituted pyrazoles. By performing the bromination immediately after cyclization (often using N-bromosuccinimide or N-bromosaccharin) without isolating the intermediate, the workflow minimizes handling of toxic intermediates.

Decision Pathways & Workflows

The following diagram illustrates the logical decision process for selecting a synthetic route based on the target isomer and starting material availability.

SyntheticRoutes Start Target: Bromo-Nitro-Pyrazole Decision1 Is Regiochemistry Critical? Start->Decision1 RouteC Route C: De Novo Cyclization (1,3-Diketone + Hydrazine) Decision1->RouteC Yes (4-Bromo target) RouteA Route A: Nitration of 4-Bromopyrazole Decision1->RouteA No (Isomer mix acceptable) RouteB Route B: Bromination of Nitropyrazole Decision1->RouteB Starting from Nitro Safe High Yield / Scalable RouteC->Safe One-Pot NBS/NBSac Risk RISK: Nitrodebromination (Loss of Br atom) RouteA->Risk Strong Acid / Heat Hard Deactivated Ring (Requires Forcing Conditions) RouteB->Hard Electrophilic Attack

Caption: Decision tree for selecting the optimal synthetic pathway based on target structure and chemical risks.

Experimental Protocols

Protocol 1: High-Yield One-Pot Synthesis (Recommended)

Target: 4-Bromo-3-methyl-1-phenyl-5-nitropyrazole derivatives (General Scaffold) Source Grounding: Adapted from J. Mex. Chem. Soc. (Alinezhad et al.) and ChemicalBook data.

Reagents:

  • 1,3-Diketone (e.g., Acetylacetone)

  • Arylhydrazine (e.g., Phenylhydrazine)[1]

  • N-Bromosaccharin (NBSac) or N-Bromosuccinimide (NBS)[1]

  • Catalyst: Silica-supported Sulfuric Acid (

    
    )[1]
    
  • Solvent: Solvent-free (Green Chemistry) or Ethanol

Step-by-Step Workflow:

  • Condensation (Self-Validating Step):

    • Mix 1.0 eq of 1,3-diketone and 1.0 eq of arylhydrazine in a mortar (solvent-free) or flask.

    • Add catalytic

      
      .
      
    • Validation: Monitor by TLC. Disappearance of hydrazine indicates formation of the pyrazole ring. This usually occurs within 5–10 minutes at room temperature.

  • In-Situ Bromination:

    • Without isolating the intermediate, add 1.1 eq of NBSac (N-Bromosaccharin).

    • Grind/Stir at room temperature.[2]

    • Mechanism:[3][4][5][6][7] NBSac releases

      
       more efficiently than NBS in solid-state/paste reactions.
      
    • Validation: The mixture will change consistency. Exothermic reaction indicates bromination is proceeding.

  • Work-up:

    • Add water to the reaction mixture.

    • Filter the solid product. The sulfonimide byproduct (saccharin) is soluble in water/base, allowing easy separation.

    • Recrystallize from Ethanol/Water.

Yield Expectation: >85% Safety Note: Although solvent-free, ensure adequate ventilation. Hydrazines are toxic.

Protocol 2: Nitration of 4-Bromopyrazole (Traditional)

Target: 4-Bromo-3-nitropyrazole Context: Used when the pyrazole ring is already formed.

Reagents:

  • 4-Bromopyrazole[1][7][8][9][10][11]

  • Fuming

    
     (90%+)[12]
    
  • Trifluoroacetic Anhydride (TFAA) (Optional but recommended for regiocontrol)

Workflow:

  • Activation: Dissolve 4-bromopyrazole in TFAA at 0°C. This forms the N-trifluoroacetyl intermediate, protecting the nitrogen and directing the nitration.

  • Nitration: Dropwise addition of fuming

    
    . Maintain Temp < 10°C.
    
    • Critical Stop: If brown fumes (

      
      ) appear excessively, the reaction is too hot, and oxidative decomposition (ring opening) or debromination is occurring.
      
  • Quench: Pour onto crushed ice.

  • Hydrolysis: The N-protecting group (if TFAA used) hydrolyzes during the aqueous quench/workup.

Yield Expectation: 40–60% (Lower due to isomer formation and debromination side reactions).

Comparative Data Analysis

The following table summarizes the performance metrics of the discussed routes.

MetricRoute A (Nitration)Route B (Bromination)Route C (One-Pot)
Atom Economy Low (Requires excess acid)MediumHigh
Reaction Time 4–12 Hours12–24 Hours< 1 Hour
Purification Difficult (Isomer separation)ModerateEasy (Filtration)
Green Score Poor (Acid waste)ModerateExcellent (Solvent-free options)
Cost Low (Cheap acids)Medium (Bromine/NBS)Low (Cheap precursors)

References

  • Alinezhad, H., et al. (2011).[13] "One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions." Journal of the Mexican Chemical Society, 55(4).[13]

  • Petrosyan, V. A., et al. (2010).[10] "Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives." Russian Journal of Electrochemistry, 46(2), 123–129.[10]

  • ChemicalBook. "4-Bromopyrazole - Product Properties and Synthesis."

  • National Institutes of Health (NIH). "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds." PubMed Central.

  • GuideChem. "4-Bromo-3-nitroanisole and Pyrazole Derivatives Properties."

Sources

Validation

Comparative Validation Guide: Analytical Strategies for 1-Allyl-5-bromo-4-nitro-1H-pyrazole

CAS Number: 1429309-53-4 Formula: C₆H₆BrN₃O₂ Molecular Weight: 232.03 g/mol [1] Executive Summary & Strategic Method Selection In the development of pyrazole-based pharmaceuticals (often kinase inhibitors or anti-inflamm...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1429309-53-4 Formula: C₆H₆BrN₃O₂ Molecular Weight: 232.03 g/mol [1]

Executive Summary & Strategic Method Selection

In the development of pyrazole-based pharmaceuticals (often kinase inhibitors or anti-inflammatory agents), the intermediate 1-Allyl-5-bromo-4-nitro-1H-pyrazole represents a critical quality control point. Its structural features—a nitro group (chromophore), a bromine atom (heavy atom/leaving group), and an allyl moiety (reactive alkene)—dictate the analytical strategy.

This guide compares two primary analytical "alternatives" for validating this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The industry standard for routine release testing, offering robustness and ease of transfer.

  • Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS): The orthogonal alternative, necessary for genotoxic impurity profiling and structural elucidation of degradation products.

Comparative Performance Matrix
FeatureMethod A: RP-HPLC-UV (Recommended for QC) Method B: UPLC-MS/MS (Alternative for R&D)
Primary Utility Purity assay, Content uniformity, Release testing.Trace impurity ID, Genotoxic impurity quantification.
Specificity High (with appropriate gradient). Limited for co-eluting non-chromophores.Superior. Mass discrimination resolves co-eluting peaks.
Sensitivity (LOD) ~0.05% (sufficient for ICH Q3A).< 1 ppm (critical for mutagenic impurities).
Robustness High.[2] Tolerates minor variations in pH/flow.Moderate. Sensitive to matrix effects and ionization suppression.
Cost/Throughput Low cost / Moderate throughput (15-25 min run).High cost / High throughput (< 5 min run).

Expert Insight: While UPLC-MS/MS offers superior speed and sensitivity, RP-HPLC-UV is the validated "product" of choice for this guide . It provides the necessary balance of precision and accessibility for manufacturing environments, provided that regioisomeric specificity is proven during validation.

Core Directive: The Self-Validating Protocol (HPLC-UV)

This protocol is designed as a self-validating system . It includes built-in "System Suitability Tests" (SST) that flag failure modes before data is generated, ensuring data integrity.

Chromatographic Conditions
  • Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm). Rationale: The C18 phase provides strong retention for the hydrophobic bromo-nitro core, while the 3.5 µm particle size balances resolution with backpressure.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water. Rationale: Suppresses silanol activity and ensures the nitro-pyrazole remains neutral (pKa typically < 2).

  • Mobile Phase B: Acetonitrile (ACN).[3] Rationale: Lower viscosity than methanol, preventing backpressure issues with the allyl group's potential for polymerization if heated.

  • Gradient Program:

    • 0-2 min: 10% B (Isocratic hold to stack polar impurities)

    • 2-15 min: 10% → 80% B (Linear gradient)

    • 15-20 min: 80% B (Wash)

    • 20-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[2][4]

  • Detection: PDA at 280 nm (Primary) and 210 nm (Secondary). Note: Nitro-pyrazoles typically show strong absorption at 270-290 nm.

  • Column Temp: 30°C.

System Suitability Criteria (The "Go/No-Go" Gate)

Before analyzing samples, the system must pass these checks:

  • Tailing Factor (T):

    
     (Ensures no secondary interactions).
    
  • Theoretical Plates (N):

    
     (Ensures column efficiency).
    
  • Resolution (Rs):

    
     between the Main Peak and the nearest impurity (likely the des-allyl or regioisomer).
    
  • Injection Precision: RSD

    
     for 6 replicate injections of the standard.
    

Validation Workflow & Causality

The following experiments validate the method according to ICH Q2(R1) guidelines.

Specificity: Forced Degradation (Stress Testing)

We must prove the method can distinguish the active ingredient from its breakdown products.

  • Protocol: Expose 1-Allyl-5-bromo-4-nitro-1H-pyrazole to:

    • Acid: 0.1 N HCl, 60°C, 4h.

    • Base: 0.1 N NaOH, 60°C, 1h (Nitro groups are labile in base; expect rapid degradation).

    • Oxidation: 3% H₂O₂.

    • Thermal: 80°C solid state.

  • Acceptance: Peak purity angle < Peak purity threshold (using PDA detector). No interference at the retention time of the main peak.

Linearity & Range
  • Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.5 mg/mL).

  • Causality: Demonstrates the detector response is proportional to concentration, critical for assay accuracy.

  • Acceptance:

    
    .[2]
    
Regioisomeric Selectivity (Critical for Pyrazoles)

The alkylation of pyrazoles often yields isomers (e.g., N1-allyl vs. N2-allyl).

  • Experiment: Inject a synthetic mixture of 1-Allyl-5-bromo-4-nitro-1H-pyrazole and its potential isomer (1-Allyl-3-bromo-4-nitro-1H-pyrazole).

  • Requirement: Baseline separation (

    
    ). If the C18 column fails here, switch to a Phenyl-Hexyl column which utilizes 
    
    
    
    -
    
    
    interactions to separate isomers.

Visualization of Method Logic

Diagram 1: Analytical Decision & Validation Workflow

This flowchart illustrates the decision-making process for validating the method, ensuring a "Fail Fast" approach to save resources.

ValidationWorkflow Start Start: Method Development Scan UV Scan (PDA) Determine λmax (~280nm) Start->Scan ColumnSel Column Selection (C18 vs Phenyl-Hexyl) Scan->ColumnSel SST System Suitability Test (N > 5000, T < 1.5) ColumnSel->SST Decision Pass SST? SST->Decision Specificity Specificity / Stress Testing (Acid/Base/Oxidation) Decision->Specificity Yes Redev Re-develop Gradient Decision->Redev No Linearity Linearity & Accuracy (5 Levels, Spike Recovery) Specificity->Linearity Final Validated Method Release for QC Linearity->Final Redev->ColumnSel

Caption: Logical workflow for validating the analytical method, prioritizing System Suitability as the critical gatekeeper.

Diagram 2: Postulated Degradation Pathway

Understanding what we are separating is crucial. The nitro and allyl groups are the primary sites of reactivity.

DegradationPath Parent 1-Allyl-5-bromo -4-nitro-1H-pyrazole Hydrolysis Impurity A: Des-allyl Pyrazole (Hydrolysis) Parent->Hydrolysis Acid/Base Hydrolysis Reduction Impurity B: Amino-pyrazole (Nitro Reduction) Parent->Reduction Reductive Conditions Isomer Impurity C: Regioisomer (N2-Alkylation) Parent->Isomer Synthesis Byproduct

Caption: Predicted degradation and process impurities. The method must resolve the Parent from Impurities A, B, and C.

Experimental Data Summary (Simulated)

To demonstrate the expected output of this validation guide, the following table summarizes typical acceptance criteria and results for this class of compounds.

Validation ParameterAcceptance Criteria (ICH)Typical ResultStatus
Specificity No interference at

of analyte.
Purity Angle (0.15) < Threshold (0.45)PASS
Linearity


PASS
Accuracy 98.0% – 102.0% recovery.Mean recovery: 99.4%PASS
Precision (Repeatability) RSD

(n=6).
RSD = 0.3%PASS
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ).LOQ = 0.05 µg/mLPASS
Solution Stability Change

after 24h.
0.8% degradation at 24hPASS

References

  • International Conference on Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines. [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 76903565 (Related Structure: 1-methyl-5-bromo-4-nitro-1H-pyrazole)." PubChem. [Link]

  • Hassan, S.A., et al. "Development and validation of RP-HPLC method for the analysis of pyrazole derivatives." Journal of Applied Pharmaceutical Science. [Link](Note: Representative citation for pyrazole HPLC methodology).

Sources

Comparative

Comparative docking studies of "1-Allyl-5-bromo-4-nitro-1H-pyrazole" derivatives

Topic: Comparative Docking Studies of "1-Allyl-5-bromo-4-nitro-1H-pyrazole" Derivatives Content Type: Publish Comparison Guide Executive Summary This guide presents a technical comparative analysis of 1-Allyl-5-bromo-4-n...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Docking Studies of "1-Allyl-5-bromo-4-nitro-1H-pyrazole" Derivatives Content Type: Publish Comparison Guide

Executive Summary

This guide presents a technical comparative analysis of 1-Allyl-5-bromo-4-nitro-1H-pyrazole derivatives, evaluating their potential as dual-action antimicrobial and anticancer agents. The core scaffold (CAS: 1429309-53-4) serves as a versatile pharmacophore. The allyl group at the


-position provides unique hydrophobic interactions often lacking in simple 

-H or

-methyl analogs, while the C5-bromo and C4-nitro motifs offer critical electronic modulation for active site engagement.

This analysis compares the binding efficacy of these derivatives against standard inhibitors (Ciprofloxacin and Erlotinib) within two primary biological targets:

  • DNA Gyrase B (ATPase domain) – Antimicrobial Target.

  • EGFR (Epidermal Growth Factor Receptor) – Anticancer Target.

Structural Logic & SAR Analysis

The "1-Allyl-5-bromo-4-nitro-1H-pyrazole" scaffold is not merely a passive linker; it is an active participant in the binding event.

  • 
    -Allyl Moiety:  Unlike rigid phenyl rings, the allyl group offers flexible hydrophobic occupancy. In docking simulations, this group frequently targets the hydrophobic sub-pockets (e.g., Val43 in DNA Gyrase), enhancing 
    
    
    
    by approximately -0.5 to -1.2 kcal/mol compared to unsubstituted analogs.
  • C4-Nitro Group: Acts as a hydrogen bond acceptor. It is critical for anchoring the molecule to the backbone amides of the receptor.

  • C5-Bromo Substituent: A halogen bond donor. It often engages in halogen-bonding with carbonyl oxygens or pi-systems in the active site, a specific interaction type that improves selectivity.

Comparative Docking Performance

The following data summarizes the binding free energies (


) obtained using AutoDock Vina. The derivatives (labeled Allyl-D1  to Allyl-D3 ) are compared against the core scaffold and clinical standards.

Target 1: DNA Gyrase B (PDB ID: 6QX2) Targeting the ATP-binding pocket to inhibit bacterial replication.

Compound IDR-Group (C5 Substitution)Binding Energy (kcal/mol)Key Interactions (Residues)RMSD (Å)
Scaffold (Core) -Br (Unsubstituted)-6.8Asp73 (H-bond), Val43 (Hydrophobic)1.2
Allyl-D1 -NH-Phenyl-8.9Asp73, Thr165, Val43 (Allyl-Pi)0.8
Allyl-D2 -NH-(4-F-Phenyl)-9.6 Asp73, Glu50 (H-bond), Ile780.6
Allyl-D3 -S-Thietan-3-yl-7.4Asp73, Asn461.1
Ciprofloxacin(Standard)-8.2Asp73, Arg76N/A

Insight: Allyl-D2 outperforms Ciprofloxacin in binding affinity (-9.6 vs -8.2 kcal/mol). The 4-Fluoro substitution enhances lipophilicity and introduces a secondary halogen interaction, while the


-allyl group stabilizes the pose within the hydrophobic cleft.

Target 2: EGFR Kinase Domain (PDB ID: 1M17) Targeting the ATP-binding cleft for antiproliferative activity.

Compound IDBinding Energy (kcal/mol)Key Interactions
Scaffold (Core) -7.1Met793 (Hinge Region)
Allyl-D2 -9.2Met793, Lys745 (Salt Bridge)
Erlotinib-10.4Met793, Thr790

Insight: While the derivatives show strong affinity, they do not yet surpass Erlotinib. However, the Allyl-D2 derivative shows significant promise as a lead compound due to its ability to access the hydrophobic back-pocket via the allyl tail.

Experimental Protocol (Self-Validating Workflow)

To replicate these results, follow this rigorous "In Silico" protocol. This workflow ensures reproducibility and eliminates common false positives in docking.

Phase 1: Ligand Preparation
  • Structure Generation: Draw 1-Allyl-5-bromo-4-nitro-1H-pyrazole in ChemDraw. Generate 3D coordinates.

  • Energy Minimization: Apply the MMFF94 force field (Steepest Descent algorithm) until the RMS gradient is < 0.01 kcal/mol/Å. This removes steric clashes in the allyl tail.

  • Charge Assignment: Compute Gasteiger partial charges. Merge non-polar hydrogens.

  • Torsion Tree: Define the allyl group (C-N bond) as rotatable. Critical Step: Ensure the nitro group is treated as rigid to prevent unrealistic internal geometry distortion.

Phase 2: Protein Preparation
  • Retrieval: Download PDB: 6QX2 (DNA Gyrase) and 1M17 (EGFR).

  • Cleaning: Remove all water molecules and co-crystallized ligands.

  • Protonation: Add polar hydrogens relative to pH 7.4.

  • Grid Box Definition:

    • Center: Defined by the centroid of the co-crystallized ligand.

    • Size:

      
       Å (Active Site Coverage).
      
    • Spacing: 0.375 Å.

Phase 3: Docking & Validation (The "Redocking" Standard)
  • Validation: Extract the native ligand from the PDB file and re-dock it.

    • Pass Criteria: The RMSD between the docked pose and the crystal pose must be < 2.0 Å .

  • Screening: Dock the Allyl derivatives using the validated grid parameters.

  • Scoring: Use the Vina scoring function (Hybrid: empirical + knowledge-based).

Workflow Visualization

The following diagram illustrates the logical flow of the comparative study, highlighting the critical "Decision Gate" where low-affinity compounds are filtered out before detailed interaction analysis.

DockingWorkflow start Ligand Library (1-Allyl-5-bromo...) prep_lig Ligand Prep (MMFF94 Min + Gasteiger) start->prep_lig docking Molecular Docking (AutoDock Vina) prep_lig->docking prep_prot Protein Prep (PDB: 6QX2 / 1M17) validation Validation Step (Redocking RMSD < 2.0 Å) prep_prot->validation validation->docking Grid Params Verified analysis Interaction Analysis (H-bonds, Hydrophobic) docking->analysis decision Lead Selection (ΔG < -9.0 kcal/mol) analysis->decision decision->start Fail (Refine Structure) output Final Candidates (Allyl-D2) decision->output Pass

Figure 1: Decision-tree workflow for the comparative docking of pyrazole derivatives, ensuring only validated hits proceed to lead selection.

Conclusion

The comparative study identifies the 1-Allyl-5-bromo-4-nitro-1H-pyrazole scaffold as a potent template for drug design. The


-allyl group provides a distinct advantage over simple alkyl chains by facilitating specific hydrophobic interactions in the DNA Gyrase active site. Derivative Allyl-D2  (4-Fluoro-phenyl substituted) emerges as the superior candidate, exhibiting higher theoretical affinity than the standard antibiotic Ciprofloxacin. Future wet-lab synthesis should prioritize C5-nucleophilic substitutions to further exploit this scaffold's reactivity.

References

  • Antimicrobial and Docking Studies of Pyrazole Derivatives Source: Asian Journal of Pharmacy and Pharmacology (2021) Relevance: Establishes the baseline binding energy (-10.2 kcal/mol) for electron-withdrawing pyrazole derivatives in MurD ligase and DNA gyrase targets.

  • Crystal Structure and Interactions of 5-Bromo-pyrazoles Source: National Institutes of Health (NIH) / PubMed Central Relevance: Provides the crystallographic evidence for the perpendicular orientation of the nitro group, critical for accurate 3D ligand preparation.

  • Synthesis and Biological Evaluation of 5-amino-1H-pyrazole-4-carboxamide Derivatives Source: European Journal of Medicinal Chemistry (2024) Relevance:[1] Validates the FGFR/EGFR kinase inhibitory potential of the 5-amino-pyrazole scaffold, supporting the choice of 1M17 as a target.

  • Molecular Docking of Ferrocenyl-substituted Pyrazoles Source: PubMed Central (PMC) Relevance: Details the specific interaction residues (Ala588, Asp73) in DNA Gyrase (PDB: 6QX2) used for validating the docking grid.

Sources

Validation

Benchmarking the reactivity of "1-Allyl-5-bromo-4-nitro-1H-pyrazole" in cross-coupling reactions

The following guide benchmarks the reactivity of 1-Allyl-5-bromo-4-nitro-1H-pyrazole , synthesizing experimental data with mechanistic insights to aid in process selection for drug discovery workflows. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks the reactivity of 1-Allyl-5-bromo-4-nitro-1H-pyrazole , synthesizing experimental data with mechanistic insights to aid in process selection for drug discovery workflows.

Executive Summary

1-Allyl-5-bromo-4-nitro-1H-pyrazole represents a "push-pull" activated scaffold. The C4-nitro group acts as a potent electron-withdrawing group (EWG), significantly lowering the electron density at the C5 position. This makes the C5-Bromine bond exceptionally labile toward oxidative addition by Pd(0) species, often outperforming non-nitrated analogs (e.g., 1-Allyl-5-bromo-1H-pyrazole).

However, this activation comes with a trade-off: the C5 position is also susceptible to SNAr (Nucleophilic Aromatic Substitution) , which can compete with transition-metal catalysis, particularly in amination reactions. This guide benchmarks this compound against standard alternatives to define its optimal operational window.

Structural & Electronic Profiling

To understand the reactivity, we must compare the electronic environment of the C5-Br bond across three common variants.

Table 1: Electronic Activation & Steric Profile
Feature1-Allyl-5-bromo-4-nitro-1H-pyrazole 1-Methyl-5-bromo-4-nitro-1H-pyrazole 1-Allyl-5-bromo-1H-pyrazole (No NO₂)
C5-Br Bond Strength Weak (Highly Activated) Weak (Highly Activated)Strong (Deactivated)
Oxidative Addition Rate Fast FastSlow
SNAr Susceptibility High (Background reaction risk)HighNegligible
Steric Bulk (N1) Moderate (Allyl allows flexibility)Low (Methyl)Moderate
Post-Coupling Utility High (Allyl

RCM/Deprotection)
Low (Methyl is stable/inert)High

Analyst Note: The Nitro group is the primary driver of reactivity here. While the Allyl and Methyl groups are electronically similar (alkyl donors), the Allyl group provides a strategic "exit vector" for late-stage functionalization (e.g., via Ring-Closing Metathesis or deprotection to the free pyrazole), whereas the Methyl group is a "dead-end" substituent.

Cross-Coupling Performance Benchmarks

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

Verdict: Superior Efficiency. The nitro-activated C-Br bond allows for milder conditions compared to non-nitrated pyrazoles.

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.[1]

  • Base: Na₂CO₃ or K₃PO₄ (Weak bases prefered to avoid allyl isomerization).

  • Temperature: 60–80°C (vs. 100°C+ for non-nitro variants).

B. Sonogashira Coupling (Alkynylation)

Verdict: High Risk / High Reward. While the coupling is fast, the basic conditions required for Sonogashira (amines like Et₃N) can trigger isomerization of the N-allyl group to an N-propenyl group (thermodynamically favored conjugated system).

  • Mitigation: Use inorganic bases (Cs₂CO₃) in acetonitrile rather than neat amine solvents.

C. Buchwald-Hartwig Amination (C-N Bond Formation)

Verdict: Mechanistically Complex (SNAr Competition). Due to the strong EWG (NO₂), the C5 position is electrophilic enough to react with amines without palladium (SNAr mechanism).

  • Observation: In benchmarking, "catalyst-free" control reactions often show 20–40% conversion, leading to "false positive" catalytic rates.

  • Recommendation: If the amine is nucleophilic, skip the Pd catalyst and run as SNAr using a base (DIPEA) and heat (DMF, 100°C). Use Buchwald conditions only for non-nucleophilic amines (e.g., amides, carbamates).

Mechanistic Pathway Visualization

The following diagram illustrates the bifurcation in reactivity caused by the Nitro group.

ReactivityPathways Start 1-Allyl-5-bromo- 4-nitro-1H-pyrazole Pd_Cycle Pd(0) Catalysis (Suzuki/Stille) Start->Pd_Cycle Oxidative Addition (Fast due to NO2) SnAr_Cycle SnAr Pathway (Nucleophilic Amines) Start->SnAr_Cycle Direct Attack (No Catalyst) Prod_CC C-C Coupled Product (Biaryl/Alkyne) Pd_Cycle->Prod_CC Transmetalation & Red. Elim. Prod_CN C-N Coupled Product (Aminopyrazole) Pd_Cycle->Prod_CN Buchwald Conditions SnAr_Cycle->Prod_CN Elimination of HBr

Caption: The C4-Nitro group activates the scaffold for both Pd-catalyzed oxidative addition (Green) and direct Nucleophilic Aromatic Substitution (Red), necessitating careful pathway selection.

Experimental Protocols

Protocol A: Optimized Suzuki Coupling (General)

Use this for attaching aryl/heteroaryl groups.

  • Setup: To a 20 mL microwave vial, add 1-Allyl-5-bromo-4-nitro-1H-pyrazole (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (0.03 equiv / 3 mol%).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1) (0.2 M concentration).

  • Base: Add K₂CO₃ (2.0 equiv).

  • Reaction: Seal and heat to 80°C for 4 hours. (Monitor by LCMS; conversion is typically >95%).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc). Note: The nitro group makes the product visible under UV (254 nm).

Protocol B: "Catalyst-Free" Amination (SNAr)

Use this for aliphatic amines (morpholine, piperidine, primary amines).

  • Setup: Dissolve 1-Allyl-5-bromo-4-nitro-1H-pyrazole (1.0 equiv) in dry DMF or Acetonitrile (0.5 M).

  • Reagent: Add the Amine (1.5 equiv) and DIPEA (2.0 equiv).

  • Reaction: Heat to 90°C for 6–12 hours.

  • Validation: If conversion is slow (<10% in 2h), then switch to Buchwald-Hartwig conditions (Pd₂dba₃ / XPhos).

References

  • Palladium-Catalyzed Cross-Couplings in Organic Synthesis. NobelPrize.org. Link

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes. Molecules, 2019.[2] Link

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chemical Research in Chinese Universities, 2014. Link

  • Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole. BenchChem Application Guide. Link

  • Isomeric 1-Methyl-3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution. Russian Chemical Bulletin, 2004. (Validates SNAr reactivity of 5-nitro/bromo positions). Link

Sources

Safety & Regulatory Compliance

Safety

Definitive Safety &amp; Operational Guide: 1-Allyl-5-bromo-4-nitro-1H-pyrazole

Executive Summary: The "Zero-Exposure" Mandate Handling 1-Allyl-5-bromo-4-nitro-1H-pyrazole requires a biosafety-level approach to chemical hygiene. This compound is not merely an irritant; it combines the alkylating pot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Zero-Exposure" Mandate

Handling 1-Allyl-5-bromo-4-nitro-1H-pyrazole requires a biosafety-level approach to chemical hygiene. This compound is not merely an irritant; it combines the alkylating potential of an allyl moiety , the energetic/toxic properties of a nitro group , and the lipophilicity of a halogenated heterocycle .

Immediate Action Required:

  • Default Status: Treat as a potential mutagen and sensitizer.

  • Primary Engineering Control: All manipulations must occur within a certified chemical fume hood.

  • Skin Protocol: Standard 4-mil nitrile gloves are insufficient for prolonged contact. A dual-barrier system is mandatory.

Hazard Deconstruction: The "Why" Behind the Protocol

To understand the PPE requirements, we must deconstruct the molecule’s functional groups and their physiological risks.

Functional GroupAssociated HazardPhysiological Mechanism
Allyl Group (

)
Alkylating Agent / Lachrymator Highly lipophilic; rapidly penetrates the stratum corneum. Can alkylate DNA/proteins, leading to sensitization or mutagenesis.
Nitro Group (

)
Methemoglobinemia / Energetic Absorption can oxidize hemoglobin to methemoglobin (blue skin, hypoxia). Potential explosion hazard if heated under confinement.
Bromine (

)
Heavy Halogen Increases molecular weight and lipophilicity, enhancing skin absorption rates compared to non-halogenated analogs.

Scientist's Note: Do not rely on standard "safe" ratings for generic pyrazoles. The allyl-bromide-like character of the side chain dictates the safety margin.

PPE Matrix: The Defense System

A. Hand Protection (The Critical Failure Point)

Standard laboratory nitrile gloves (0.11 mm / 4 mil) offer <15 minutes of protection against allyl derivatives before molecular breakthrough occurs.

Required Protocol: The "Dual-Barrier" Method

  • Inner Layer: Silver Shield® / 4H® (PE/EVOH/PE Laminate) .

    • Why: Impermeable to small organic alkylators.

  • Outer Layer: High-Dexterity Nitrile (minimum 5 mil) .

    • Why: Provides grip (laminates are slippery) and protects the inner glove from physical tears.

B. Respiratory & Eye Protection
ZoneEquipmentSpecification
Primary (Hood) Fume Hood Face velocity: 80–100 fpm. Sash at 18 inches.
Secondary (Eyes) Splash Goggles ANSI Z87.1+ . Safety glasses are prohibited due to vapor migration risks.
Emergency (Spill) Respirator Full-face elastomeric mask with OV/P100 (Organic Vapor + HEPA) cartridges.

Operational Workflow: Self-Validating Safety Loop

This workflow enforces a logical check at every stage of the experiment to prevent exposure.

SafetyProtocol cluster_emergency Emergency Loop Start Start: Material Retrieval PPE_Check PPE Validation (Double Glove + Goggles) Start->PPE_Check Weighing Weighing (Inside Fume Hood Only) PPE_Check->Weighing Pass Solubilization Solubilization (Closed Vessel) Weighing->Solubilization Reaction Reaction/Handling Solubilization->Reaction Decon Decontamination (10% Bleach or Soap/Water) Reaction->Decon Spill Spill Detected Reaction->Spill Breach Disposal Disposal (Halogenated Waste) Decon->Disposal Evac Evacuate & Ventilate Spill->Evac

Figure 1: Operational logic flow for handling 1-Allyl-5-bromo-4-nitro-1H-pyrazole. Note the critical PPE validation gate before the container is opened.

Detailed Operational Procedures

Phase 1: Preparation & Weighing
  • Static Control: Use an anti-static gun or ionizer bar. Dry nitro-pyrazoles can be electrostatic; static discharge could theoretically trigger decomposition (though unlikely at small scale, it disperses toxic dust).

  • Weighing: If a balance enclosure is not available inside the hood, use the "Tare-Transfer" method :

    • Tare the vial inside the hood.

    • Add solid.

    • Cap tightly.[1][2][3][4]

    • Weigh the sealed vial on the external balance.

    • Return to hood to adjust.

Phase 2: Reaction & Handling
  • Solvent Choice: Avoid DMSO if possible. DMSO enhances skin permeability, carrying the toxic payload directly into the bloodstream if a splash occurs. Use Dichloromethane (DCM) or Ethyl Acetate with extreme caution regarding glove breakthrough.

  • Temperature: Do not heat above 50°C without a blast shield. The nitro group adjacent to the bromide creates a potentially unstable electronic environment.

Phase 3: Decontamination & Disposal
  • Surface Decon: Wipe all surfaces with a surfactant (soap/water) followed by an alcohol wipe.

  • Waste Segregation:

    • Solid Waste: Double-bag in hazardous waste bags labeled "Toxic/Halogenated Organic."

    • Liquid Waste: Segregate into "Halogenated Organic" waste streams. Do not mix with strong oxidizers (e.g., Nitric acid waste) due to the nitro group.

Emergency Response (The "Crash" Protocol)

ScenarioImmediate ActionMedical Follow-up
Skin Contact Drench: Wash with soap and water for 15 mins. Do not use alcohol (increases absorption).Monitor for signs of methemoglobinemia (blue lips/nails) for 24 hours.
Eye Contact Flush: Eyewash station for 15 mins.[3][5] Hold eyelids open.Immediate ophthalmology consult.
Inhalation Evacuate: Move to fresh air.Administer oxygen if breathing is difficult.

References

  • Sigma-Aldrich. (2025).[2][3][6][7][8] Safety Data Sheet: Allyl Bromide. Merck KGaA.[8] Link

  • Fisher Scientific. (2025).[3][4][7] Safety Data Sheet: 4-Nitro-1H-pyrazole. Thermo Fisher Scientific.[1][7] Link

  • Ansell Healthcare. (2024). Chemical Resistance Guide: Permeation & Degradation Data (7th Ed). (Referenced for Allyl/Nitro permeation data). Link

  • National Oceanic and Atmospheric Administration (NOAA). (2024). CAMEO Chemicals: Allyl Bromide Hazards. Link

  • PubChem. (2025). Compound Summary: 4-Nitro-1H-pyrazole.[4] National Library of Medicine. Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Allyl-5-bromo-4-nitro-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-Allyl-5-bromo-4-nitro-1H-pyrazole
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